NF023
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C35H20N4Na6O21S6 |
|---|---|
Molecular Weight |
1162.9 g/mol |
IUPAC Name |
hexasodium;8-[[3-[[3-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate |
InChI |
InChI=1S/C35H26N4O21S6.6Na/c40-33(38-25-7-9-27(63(49,50)51)23-13-21(61(43,44)45)15-29(31(23)25)65(55,56)57)17-3-1-5-19(11-17)36-35(42)37-20-6-2-4-18(12-20)34(41)39-26-8-10-28(64(52,53)54)24-14-22(62(46,47)48)16-30(32(24)26)66(58,59)60;;;;;;/h1-16H,(H,38,40)(H,39,41)(H2,36,37,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;;;;/q;6*+1/p-6 |
InChI Key |
FMQURVHYTBGYSQ-UHFFFAOYSA-H |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(=O)NC3=C4C(=CC(=CC4=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)NC5=C6C(=CC(=CC6=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Activity of NF023 as a G-protein Inhibitor: A Technical Guide
Executive Summary: NF023, a symmetrical suramin (B1662206) analogue, is a valuable pharmacological tool for researchers studying signal transduction. While widely recognized as a potent and selective P2X1 purinergic receptor antagonist, this compound also functions as a direct and selective inhibitor of the Gαi/o family of heterotrimeric G-proteins. It exerts its inhibitory effect by preventing the exchange of GDP for GTP on the Gα subunit, the critical activation step, thereby uncoupling Gαi/o-protein coupled receptors (GPCRs) from their downstream signaling cascades. This guide provides an in-depth overview of the biological activity, mechanism of action, and experimental characterization of this compound as a G-protein inhibitor for researchers, scientists, and drug development professionals.
Introduction to G-Protein Signaling and this compound
Heterotrimeric G-proteins, composed of α, β, and γ subunits, are crucial molecular switches in cellular signaling. They transduce extracellular signals from GPCRs to intracellular effectors. The activation cycle begins when an agonist binds to a GPCR, inducing a conformational change that allows the receptor to act as a Guanine Nucleotide Exchange Factor (GEF) for the G-protein. This promotes the release of GDP from the Gα subunit and the binding of GTP, leading to the dissociation of the Gα-GTP monomer from the Gβγ dimer. Both entities can then modulate the activity of various downstream effectors, such as adenylyl cyclase and ion channels.
This compound (8,8'-(Carbonylbis(imino-3,1-phenylene))bis-(1,3,5-naphthalenetrisulfonic acid)) is a suramin derivative that has been characterized as a selective antagonist for specific G-protein α-subunits, providing a means to dissect these complex signaling pathways.
Mechanism of Action
This compound acts as a direct antagonist of G-proteins by targeting the Gα subunit.[1][2] Its mechanism is primarily centered on inhibiting the rate-limiting step in G-protein activation—the dissociation of GDP.[1][3]
Key mechanistic actions include:
-
Inhibition of GDP Release: this compound prevents the spontaneous and receptor-catalyzed release of GDP from the Gαi/o subunit, thus blocking the binding of GTP and subsequent G-protein activation.[1][3]
-
Uncoupling of Receptor-G-Protein Interaction: By stabilizing the inactive GDP-bound state, this compound inhibits the formation of the high-affinity agonist-receptor-G-protein ternary complex.[1][2]
-
Competition with Effector Binding: Evidence suggests that this compound competes with the binding of downstream effectors to the Gα subunit.[2][3]
-
No Interference with Subunit Association: The inhibitor does not prevent the interaction between the Gα subunit and the Gβγ dimer.[2][3]
The binding site for suramin analogues like this compound on the Gα subunit is thought to overlap with the docking site for the GPCR.[1]
Pharmacological Profile: Selectivity and Potency
This compound exhibits marked selectivity for the Gαi and Gαo subtypes over other G-protein families.[2][3] This selectivity is a key advantage over its parent compound, suramin, which is more potent towards Gαs.[3] However, it is critical to consider this compound's potent antagonistic activity at P2X receptors when designing and interpreting experiments.
| Target | Action | Potency (Human) | Citations |
| Gαi/o Subunits | Inhibitor / Antagonist | EC50 ~300 nM | [2][3][4] |
| P2X1 Receptor | Antagonist | IC50 = 0.21 µM | [4][5][6] |
| P2X3 Receptor | Antagonist | IC50 = 28.9 µM | [4][5][6] |
| P2X2 Receptor | Antagonist | IC50 > 50 µM | [4][5][6] |
| P2X4 Receptor | Antagonist | IC50 > 100 µM | [4][5][6] |
| HMGA2 (DNA-binding) | Inhibitor | IC50 = 10.63 µM | [4][6] |
Key Experimental Methodologies
The inhibitory activity of this compound on G-proteins is typically characterized using a series of biochemical and cell-based functional assays.
GTPγS Binding Assay
This is a fundamental functional assay to quantify GPCR activation by measuring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon agonist stimulation.[7][8] this compound is expected to inhibit agonist-stimulated [³⁵S]GTPγS binding in membranes containing Gαi/o-coupled receptors.
Experimental Protocol:
-
Membrane Preparation: Prepare cell membranes from a system endogenously or recombinantly expressing the Gαi/o-coupled receptor of interest.
-
Reaction Setup: In a 96-well plate, add assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂), a defined concentration of GDP (e.g., 10 µM), cell membranes (5-20 µg protein), and varying concentrations of the test agonist and/or this compound.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow ligands to bind to the receptor.
-
Initiation: Start the reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.
-
Incubation: Incubate for 30-60 minutes at 30°C.
-
Termination: Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester.
-
Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter. Non-specific binding is determined in the presence of excess unlabeled GTPγS (10 µM).
Adenylyl Cyclase Activity Assay
Gαi/o proteins inhibit most isoforms of adenylyl cyclase (AC), the enzyme that produces the second messenger cyclic AMP (cAMP).[9][10] An agonist for a Gαi/o-coupled receptor will decrease forskolin-stimulated cAMP accumulation. This inhibition should be reversed by this compound.
Experimental Protocol:
-
Cell Culture: Culture cells expressing the target Gαi/o-coupled receptor.
-
Pre-treatment: Pre-incubate cells with different concentrations of this compound for a designated time.
-
Stimulation: Treat cells with a Gαi/o-coupled agonist in the presence of an AC activator like forskolin.
-
Lysis: Terminate the reaction and lyse the cells to release intracellular cAMP.
-
Quantification: Measure cAMP levels using a suitable method, such as a competitive immunoassay (e.g., HTRF, ELISA) or mass spectrometry. The results will show a dose-dependent reversal of agonist-induced AC inhibition by this compound.
Intracellular Calcium Imaging
While primarily associated with Gαq signaling, Gαi/o pathways can also modulate intracellular calcium levels, often through the actions of the Gβγ dimer on ion channels.[3] Calcium imaging can be used to assess the functional consequences of Gαi/o inhibition by this compound.
Experimental Protocol:
-
Cell Preparation: Plate adherent cells on glass-bottom dishes or coverslips.
-
Dye Loading: Load cells with a ratiometric calcium indicator dye like Fura-2 AM by incubating them in a buffer containing the dye. Cellular esterases will cleave the AM ester, trapping the dye inside the cell.
-
Washing: Wash the cells with a physiological buffer (e.g., HBSS) to remove extracellular dye.
-
Imaging: Mount the cells on a fluorescence microscope equipped for ratiometric imaging.
-
Data Acquisition: Excite the dye at its calcium-bound (e.g., 340 nm) and calcium-free (e.g., 380 nm) wavelengths and record the emission (e.g., ~510 nm).[11]
-
Stimulation: Perfuse the cells with buffer to establish a stable baseline, then introduce the agonist in the presence or absence of this compound.
-
Analysis: Calculate the ratio of the fluorescence intensities (340/380 nm). An increase in this ratio corresponds to an increase in intracellular calcium.
Summary and Conclusion
This compound is a potent and selective inhibitor of Gαi/o G-proteins with a well-defined mechanism of action centered on the prevention of GDP/GTP exchange. Its utility as a research tool is significant, allowing for the pharmacological dissection of Gαi/o-mediated signaling pathways. However, researchers must remain cognizant of its dual activity as a powerful P2X1 receptor antagonist. Proper experimental design, including the use of appropriate controls and cell systems lacking P2X1 receptors where possible, is essential for the unambiguous interpretation of data when using this compound to probe G-protein function.
References
- 1. Inhibition of receptor/G protein coupling by suramin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound A suramin analog that acts as a selective and direct G-protein antagonist for α-subunits of the Go/Gi group (EC50 ~ 300 nM). | Sigma-Aldrich [sigmaaldrich.com]
- 3. Suramin analogues as subtype-selective G protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NF 023 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 5. Antagonistic properties of the suramin analogue this compound at heterologously expressed P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. Short- and long-term regulation of adenylyl cyclase activity by delta-opioid receptor are mediated by Galphai2 in neuroblastoma N2A cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Facilitation of signal onset and termination by adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
NF023 as an Inhibitor of HMGA2 DNA-Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
High-Mobility Group AT-hook 2 (HMGA2) is a non-histone architectural transcription factor that plays a crucial role in embryonic development and is aberrantly re-expressed in numerous human cancers, where its expression level often correlates with malignancy and poor prognosis. HMGA2 functions by binding to the minor groove of AT-rich DNA sequences through its three AT-hook domains, thereby altering chromatin structure and modulating the expression of a wide array of downstream target genes. This modulation affects critical cellular processes including cell proliferation, apoptosis, and epithelial-to-mesenchymal transition (EMT). The oncogenic role of HMGA2 has made it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of NF023, a suramin (B1662206) analogue, which has been identified as an inhibitor of the DNA-binding activity of HMGA2. We present available quantitative data, detailed experimental methodologies for relevant assays, and visualizations of the pertinent signaling pathways and experimental workflows.
Introduction to HMGA2 and its Role in Disease
HMGA2 is an architectural protein that does not possess intrinsic transcriptional activity but rather facilitates the assembly of transcription factor complexes ("enhanceosomes") on target gene promoters. By binding to AT-rich regions of DNA, HMGA2 induces conformational changes in the chromatin, influencing the accessibility of DNA to transcription factors and thereby regulating gene expression.[1][2][3]
The expression of HMGA2 is tightly regulated, being abundant during embryogenesis and largely absent in differentiated adult tissues.[4] Its re-expression in cancer is associated with increased cell proliferation, inhibition of apoptosis, and the promotion of metastasis.[1][4][5] HMGA2 has been shown to be a key player in several major signaling pathways implicated in cancer progression, including the TGF-β, PI3K/Akt, and NF-κB pathways.[1][2][3] Given its central role in tumorigenesis, the inhibition of HMGA2's ability to bind DNA presents a promising strategy for cancer therapy.
This compound: An Inhibitor of HMGA2-DNA Interaction
This compound is a suramin analogue that has been identified as an inhibitor of the DNA-binding activity of HMGA2. The primary mechanism of inhibition is believed to be the binding of this compound to the positively charged AT-hook domains of HMGA2, thereby preventing its interaction with the minor groove of DNA.[6]
Quantitative Data
The inhibitory activity of this compound on the interaction between HMGA2 and an AT-rich DNA sequence was determined using an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) assay. The half-maximal inhibitory concentration (IC50) was found to be 10.63 ± 0.46 μM.
| Compound | Assay Type | Target Interaction | IC50 (μM) | Reference |
| This compound | AlphaScreen | HMGA2-DNA Binding | 10.63 ± 0.46 |
Further quantitative data from secondary screens (e.g., TR-FRET), counterscreens, or cytotoxicity assays for this compound are not extensively detailed in the primary literature, which focused more broadly on a class of suramin analogues.
Experimental Protocols
This section provides detailed methodologies for the key experimental assays relevant to the study of this compound as an HMGA2 inhibitor.
Disclaimer: The following protocols are established, generalized procedures for these techniques. The specific parameters used in the primary research identifying this compound's activity (Su et al., 2020) may vary and are not fully detailed in the available literature.
AlphaScreen Assay for HMGA2-DNA Interaction
The AlphaScreen assay is a bead-based, non-radioactive, homogeneous proximity assay. In the context of HMGA2 inhibition, the assay is configured to detect the interaction between a biotinylated DNA probe and a His-tagged HMGA2 protein.
Principle: Streptavidin-coated Donor beads bind to the biotinylated DNA, and Nickel-chelate Acceptor beads bind to the His-tagged HMGA2. When HMGA2 binds to the DNA, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. An inhibitor that disrupts the HMGA2-DNA interaction will prevent this proximity, leading to a decrease in the AlphaScreen signal.
Workflow Diagram:
Caption: Workflow for AlphaScreen-based detection of HMGA2-DNA inhibition.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of biotinylated, double-stranded DNA oligomer containing an AT-rich sequence in assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Prepare a stock solution of His-tagged recombinant HMGA2 protein in the same assay buffer.
-
Prepare a serial dilution of this compound in assay buffer containing a constant, low percentage of DMSO (e.g., 1%).
-
Reconstitute AlphaScreen Streptavidin Donor beads and Nickel Chelate Acceptor beads in the dark according to the manufacturer's instructions.
-
-
Assay Procedure (384-well plate format):
-
To each well, add 5 µL of the this compound dilution or vehicle control (DMSO).
-
Add 5 µL of the His-HMGA2 protein solution.
-
Add 5 µL of the biotinylated DNA solution.
-
Incubate at room temperature for 30 minutes to allow for binding equilibration.
-
Add 10 µL of a pre-mixed suspension of Donor and Acceptor beads.
-
Incubate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
The raw AlphaScreen signal is normalized to controls (e.g., 0% inhibition with vehicle and 100% inhibition with a saturating concentration of a known inhibitor or no HMGA2).
-
Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is another proximity-based assay that can be used as a secondary screen to confirm hits from a primary screen.
Principle: A donor fluorophore (e.g., a Europium cryptate-labeled anti-His antibody) is used to label the His-tagged HMGA2, and an acceptor fluorophore (e.g., a fluorescently-labeled DNA probe) is used for the DNA. When the donor and acceptor are in close proximity due to the HMGA2-DNA interaction, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The time-resolved detection minimizes background fluorescence. Inhibition of the interaction leads to a decrease in the FRET signal.
Workflow Diagram:
Caption: Workflow for TR-FRET-based detection of HMGA2-DNA inhibition.
Protocol:
-
Reagent Preparation:
-
Prepare solutions of His-HMGA2, fluorescently labeled DNA, and this compound as described for the AlphaScreen assay.
-
Prepare a solution of Europium-labeled anti-His antibody in a TR-FRET compatible buffer.
-
-
Assay Procedure:
-
In a microplate, combine the His-HMGA2, the Europium-labeled antibody, and the this compound or vehicle control.
-
Incubate for a defined period (e.g., 30 minutes) to allow for antibody-protein binding.
-
Add the fluorescently labeled DNA to initiate the binding reaction.
-
Incubate for 60 minutes at room temperature.
-
Read the plate using a TR-FRET-capable plate reader, with excitation typically around 340 nm and emission measured at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor emission signals.
-
Normalize the ratios and plot against inhibitor concentration to determine the IC50.
-
Counterscreen and Cytotoxicity Assays
BRD4 Counterscreen: To ensure that this compound does not non-specifically interfere with the AlphaScreen technology itself, a counterscreen against an unrelated protein-protein interaction, such as the binding of a biotinylated ligand to the bromodomain-containing protein 4 (BRD4), can be performed. The protocol would be similar to the primary AlphaScreen, substituting the HMGA2 and DNA with His-tagged BRD4 and a biotinylated ligand. Active compounds in the primary screen should be inactive in the counterscreen.
Cytotoxicity Assay: To assess the general toxicity of this compound to cells, a standard cytotoxicity assay, such as the MTT or CellTiter-Glo assay, can be used.
Protocol (MTT Assay):
-
Seed cells (e.g., a cancer cell line with high HMGA2 expression) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).
-
Read the absorbance at a wavelength of approximately 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 for cytotoxicity.
HMGA2 Signaling Pathways and the Impact of Inhibition
HMGA2 is a hub protein that influences multiple signaling pathways critical for cancer progression. Inhibition of its DNA-binding activity by this compound is expected to disrupt these pathways.
TGF-β Signaling Pathway
HMGA2 is a downstream effector of the TGF-β pathway and also a regulator of its components. HMGA2 can enhance TGF-β signaling by upregulating the expression of the TGF-β receptor II (TGFβRII).[1] This creates a positive feedback loop that promotes EMT, a key process in metastasis.
Caption: HMGA2 in the TGF-β signaling pathway and the point of this compound inhibition.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival and proliferation. HMGA2 can activate this pathway, leading to the inhibition of pro-apoptotic proteins and the promotion of cell cycle progression. Downstream targets of HMGA2 in this context include Cyclin A and Cyclin B2, while it can also lead to the suppression of apoptosis by increasing the expression of Bcl-2.[5]
Caption: HMGA2 in the PI3K/Akt signaling pathway and the point of this compound inhibition.
NF-κB Signaling Pathway
HMGA2 can cooperate with the NF-κB transcription factor to enhance the expression of its target genes, which are involved in inflammation, immunity, and cell survival. This interaction can contribute to the pro-tumorigenic inflammatory microenvironment.[3]
Caption: HMGA2 in the NF-κB signaling pathway and the point of this compound inhibition.
Conclusion and Future Directions
This compound has been identified as a micromolar inhibitor of HMGA2's DNA-binding activity, offering a starting point for the development of more potent and selective therapeutic agents. The provided experimental protocols serve as a guide for the further characterization of this compound and other potential HMGA2 inhibitors. Future research should focus on obtaining more comprehensive quantitative data for this compound, including its binding kinetics and specificity. Furthermore, studies elucidating the downstream cellular consequences of HMGA2 inhibition by this compound, such as its effects on the expression of key target genes and its impact on cancer cell phenotype in vitro and in vivo, are crucial for validating HMGA2 as a druggable target and advancing the development of this class of inhibitors.
References
- 1. HMGA2 is a Driver of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HMGA2 Supports Cancer Hallmarks in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Mobility Group AT-Hook 2 (HMGA2) Oncogenicity in Mesenchymal and Epithelial Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HMGA2 as a Critical Regulator in Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
The Disruption of the cIAP2-TRAF2 Interaction by NF023: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The protein-protein interaction between the cellular inhibitor of apoptosis protein 2 (cIAP2) and TNF receptor-associated factor 2 (TRAF2) is a critical node in the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation, immunity, and cell survival. Dysregulation of this pathway is implicated in various pathologies, including cancer and inflammatory diseases. Consequently, the cIAP2-TRAF2 complex has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of the small molecule NF023 as a disruptor of the cIAP2-TRAF2 interaction. We present the available quantitative data, detailed experimental methodologies for assessing this disruption, and visual representations of the involved signaling pathways and experimental workflows.
Introduction to the cIAP2-TRAF2 Interaction
Cellular inhibitor of apoptosis proteins (cIAPs) are E3 ubiquitin ligases that play a crucial role in cell death and survival pathways.[1] TRAF2, an adaptor protein, is essential for signal transduction from various receptors, including the tumor necrosis factor receptor (TNFR).[2] The interaction between the BIR1 domain of cIAP2 and the TRAF-N domain of TRAF2 is pivotal for the assembly of signaling complexes that lead to the activation of the NF-κB pathway.[3] This interaction facilitates the recruitment of cIAPs to the TNFR signaling complex, leading to the ubiquitination of downstream targets and subsequent activation of pro-survival genes.[4] The disruption of this interaction presents a therapeutic strategy to inhibit NF-κB signaling and promote apoptosis in cancer cells.[3][4]
This compound: A Chemical Probe Disrupting cIAP2-TRAF2 Interaction
This compound is a suramin (B1662206) analog that has been identified as a disruptor of the cIAP2-TRAF2 protein-protein interaction.[5] Through a combination of in silico screening and in vitro validation, this compound was shown to interfere with the assembly of the cIAP2-BIR1/TRAF2 complex.[3][4] Molecular dynamics simulations suggest that this compound can bind to multiple sites on the BIR1 domain of cIAP2, including the interface where TRAF2 binds, thereby sterically hindering the protein-protein interaction.[6]
Quantitative Data on this compound Activity
The primary method used to quantify the interaction between this compound and cIAP2, and the disruption of the cIAP2-TRAF2 complex, has been MicroScale Thermophoresis (MST). The dissociation constant (Kd) values from these experiments are summarized in the table below.
| Interacting Molecules | Method | Reported Kd (µM) | Reference |
| This compound and cIAP2-BIR1 (wild type) | MST | 1.2 ± 0.3 | [6] |
| cIAP2-BIR1 (wild type) and TRAF2 | MST | 39 ± 17 | [6] |
| cIAP2-BIR1 (Y31A mutant) and TRAF2 | MST | 25 ± 11 | [6] |
| cIAP2-BIR1 (Y31A mutant) and TRAF2 (in the presence of 500 µM this compound) | MST | 114 ± 40 | [6] |
Note: A higher Kd value in the presence of this compound indicates a weaker binding affinity between cIAP2 and TRAF2, demonstrating the disruptive effect of this compound.
Signaling Pathway
The interaction between cIAP2 and TRAF2 is a key event in both the canonical and non-canonical NF-κB signaling pathways. In the canonical pathway, upon stimulation by ligands such as TNFα, TRAF2 is recruited to the receptor complex and, in turn, recruits cIAP1/2.[7] This leads to the K63-linked polyubiquitination of RIPK1, which serves as a scaffold for the activation of the IKK complex, ultimately leading to the activation of NF-κB.[7] In the non-canonical pathway, the TRAF2/cIAP1/2 complex is involved in the degradation of NIK, a central kinase in this pathway.[7] By disrupting the cIAP2-TRAF2 interaction, this compound can modulate these signaling cascades.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the disruptive effect of this compound on the cIAP2-TRAF2 interaction.
MicroScale Thermophoresis (MST)
MST is a powerful technique to quantify biomolecular interactions in solution.[8] It measures the directed movement of molecules in a microscopic temperature gradient, which is dependent on the size, charge, and hydration shell of the molecule.[9] Binding of a ligand to a fluorescently labeled target protein alters these properties, leading to a change in thermophoretic movement, which is used to determine the binding affinity.[9]
Objective: To determine the dissociation constant (Kd) of the interaction between this compound and cIAP2, and between cIAP2 and TRAF2 in the presence and absence of this compound.
Materials:
-
Purified recombinant cIAP2-BIR1 domain (fluorescently labeled)
-
Purified recombinant TRAF2
-
This compound compound
-
MST buffer (e.g., PBS with 0.05% Tween-20)
-
MST instrument (e.g., Monolith NT.115)
-
MST capillaries
Protocol:
-
Preparation of Labeled cIAP2-BIR1:
-
Label purified cIAP2-BIR1 with a fluorescent dye (e.g., NHS-ester dye) according to the manufacturer's protocol.
-
Remove excess dye using a size-exclusion chromatography column.
-
Determine the concentration and labeling efficiency of the labeled protein.
-
-
Sample Preparation for this compound binding to cIAP2-BIR1:
-
Prepare a stock solution of this compound in MST buffer.
-
Perform a 16-step 1:1 serial dilution of this compound in MST buffer.
-
Prepare a solution of labeled cIAP2-BIR1 in MST buffer at a concentration of 20-50 nM.
-
Mix equal volumes of the labeled cIAP2-BIR1 solution with each this compound dilution and a buffer control.
-
Incubate the mixtures for 10-30 minutes at room temperature to allow binding to reach equilibrium.
-
-
Sample Preparation for cIAP2-BIR1 and TRAF2 interaction (with and without this compound):
-
Prepare a stock solution of unlabeled TRAF2 in MST buffer.
-
Perform a 16-step 1:1 serial dilution of TRAF2.
-
Prepare a solution of labeled cIAP2-BIR1 at 20-50 nM in MST buffer, both with and without a fixed concentration of this compound (e.g., 500 µM).
-
Mix equal volumes of the labeled cIAP2-BIR1 solutions (with and without this compound) with each TRAF2 dilution and a buffer control.
-
Incubate the mixtures for 10-30 minutes at room temperature.
-
-
MST Measurement:
-
Load the samples into MST capillaries.
-
Place the capillaries into the MST instrument.
-
Perform the MST measurement using appropriate laser power and MST-on time.
-
-
Data Analysis:
-
Analyze the change in normalized fluorescence as a function of the ligand concentration using the instrument's software.
-
Fit the data to a suitable binding model (e.g., the law of mass action) to determine the Kd.
-
Co-Immunoprecipitation (Co-IP)
Co-IP is a technique used to identify and validate protein-protein interactions in a cellular context.[10] An antibody against a "bait" protein is used to pull it down from a cell lysate, and any interacting "prey" proteins are co-precipitated.[11] The presence of the prey protein is then detected by Western blotting.
Objective: To demonstrate that this compound disrupts the interaction between cIAP2 and TRAF2 in cells.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression vectors for tagged cIAP2 (e.g., Myc-cIAP2) and tagged TRAF2 (e.g., Flag-TRAF2)
-
Transfection reagent
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound compound
-
Anti-Flag antibody conjugated to beads (e.g., anti-Flag M2 affinity gel)
-
Primary antibodies: anti-Myc and anti-Flag
-
Secondary antibody (HRP-conjugated)
-
Western blotting reagents and equipment
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells to 70-80% confluency.
-
Co-transfect the cells with expression vectors for Myc-cIAP2 and Flag-TRAF2.
-
-
Treatment with this compound:
-
24 hours post-transfection, treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 4-6 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with anti-Flag M2 affinity gel for 2-4 hours at 4°C with gentle rotation to immunoprecipitate Flag-TRAF2.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with anti-Myc antibody to detect co-immunoprecipitated Myc-cIAP2 and with anti-Flag antibody to confirm the immunoprecipitation of Flag-TRAF2.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Expected Outcome: A dose-dependent decrease in the amount of co-immunoprecipitated Myc-cIAP2 with increasing concentrations of this compound would indicate the disruption of the cIAP2-TRAF2 interaction in a cellular environment.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for identifying and validating a disruptor of the cIAP2-TRAF2 interaction, such as this compound.
Conclusion
This compound represents a valuable chemical tool for studying the biological consequences of disrupting the cIAP2-TRAF2 interaction. The data and protocols presented in this guide offer a framework for researchers to further investigate this interaction and to discover and characterize novel modulators. The continued exploration of small molecules targeting the cIAP2-TRAF2 complex holds significant promise for the development of new therapeutics for cancer and inflammatory disorders.
References
- 1. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. Computational and Experimental Characterization of this compound, A Candidate Anticancer Compound Inhibiting cIAP2/TRAF2 Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids [bio-protocol.org]
- 5. Inflammation and cancer cell survival: TRAF2 as a key player - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structures of the TRAF2: cIAP2 and the TRAF1: TRAF2: cIAP2 complexes – affinity, specificity and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids [en.bio-protocol.org]
- 9. Measurement of Protein-Protein Interactions through Microscale Thermophoresis (MST) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
Unraveling the Structure-Activity Relationship of NF023: A Technical Guide for Researchers
An In-depth Exploration of a Potent and Selective Antagonist of P2X and G-Protein Signaling
NF023, a symmetrical polysulfonated naphthylurea, has emerged as a critical pharmacological tool for probing the physiological and pathological roles of purinergic and G-protein-mediated signaling pathways. Its ability to selectively antagonize specific P2X receptor subtypes and G-protein alpha subunits has made it an invaluable molecule in drug discovery and development. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its interactions with its primary molecular targets, the experimental protocols used to characterize its activity, and the signaling pathways it modulates.
Core Pharmacological Activities of this compound
This compound is recognized for its potent and selective antagonist activity at P2X1 purinergic receptors and its inhibitory effects on the Gαi/o family of G-protein alpha subunits. Furthermore, it has been identified as an inhibitor of the X-linked inhibitor of apoptosis protein (XIAP) BIR1 domain dimerization.
P2X Receptor Antagonism
This compound exhibits significant selectivity for the P2X1 receptor subtype over other P2X receptors. This selectivity is crucial for its use in dissecting the specific roles of P2X1 in various physiological processes, including platelet aggregation and smooth muscle contraction.[1] The antagonistic properties are competitive and reversible.[2]
| Receptor Subtype | Species | IC50 (µM) | Reference |
| P2X1 | Human | 0.21 | [2] |
| P2X1 | Rat | 0.24 | [2] |
| P2X2 | Rat | >50 | [2] |
| P2X3 | Human | 28.9 | [2] |
| P2X3 | Rat | 8.5 | [3] |
| P2X2/3 (heteromer) | Rat | 1.6 (α,β-meATP as agonist) | [2] |
| P2X4 | Human | >100 | [2] |
Table 1: Inhibitory Potency (IC50) of this compound at various P2X Receptor Subtypes.
The structure of this compound, a suramin (B1662206) analog, is key to its activity. The symmetrical nature of the molecule, with two polysulfonated naphthalene (B1677914) moieties linked by a central urea (B33335) bridge, is a critical determinant of its interaction with the receptor.
G-Protein Inhibition
This compound acts as a selective and direct antagonist of the Gαi/o subunits of heterotrimeric G-proteins.[3] It inhibits the exchange of GDP for GTP on the Gα subunit, thereby preventing its activation and downstream signaling.[4] This action is distinct from its effects on P2X receptors and provides a valuable tool for studying Gαi/o-mediated pathways.
| G-Protein Subunit | EC50 (nM) | Reference |
| Gαi/o | ~300 | [3][4] |
Table 2: Inhibitory Potency (EC50) of this compound on Gαi/o Subunits.
The inhibitory activity of this compound on Gαi/o proteins is believed to involve the interaction of its polysulfonated groups with key residues on the Gα subunit, preventing the conformational changes necessary for GTP binding.
Inhibition of XIAP-BIR1 Dimerization
This compound has been identified as an inhibitor of the dimerization of the BIR1 domain of XIAP, a key protein in the regulation of apoptosis and NF-κB signaling.[5][6] By preventing this dimerization, this compound can modulate downstream signaling events. The overall symmetry and the chemical features of its central moiety are essential for an efficient interaction with the protein.[5]
| Compound | Kd (µM) | Reference |
| This compound | 25 ± 5 | [6] |
| Derivative 5a | 9 ± 2 | [6] |
| Derivative 5b | 11 ± 2 | [6] |
Table 3: Binding Affinity (Kd) of this compound and its Derivatives for XIAP-BIR1.
Structure-Activity Relationship of this compound and its Analogs
The pharmacological profile of this compound is intrinsically linked to its chemical structure. Studies on suramin analogs and this compound derivatives have provided insights into the key structural features required for activity and selectivity.
For P2X1 receptor antagonism, the presence and positioning of the sulfonate groups on the naphthalene rings are critical for high-affinity binding. Modifications to the central urea linker can influence both potency and selectivity across different P2X subtypes.
In the context of G-protein inhibition, the overall size and charge distribution of the molecule are important. Analogs of suramin have shown that it is possible to design G-protein inhibitors that target the effector binding site on the α subunits.[4]
Regarding XIAP-BIR1 inhibition, the symmetrical structure of this compound appears to be a key feature for its ability to disrupt the protein-protein interaction. Even minor modifications to the central urea core or the naphthalene side groups can significantly alter the binding affinity.[6]
Experimental Protocols
The characterization of this compound's pharmacological activity relies on specific and robust experimental assays. The following are detailed methodologies for two key experiments.
Two-Electrode Voltage Clamp (TEVC) for P2X Receptor Antagonism
This electrophysiological technique is used to measure the ion flow through P2X receptors expressed in Xenopus laevis oocytes and to determine the inhibitory effect of compounds like this compound.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the desired P2X receptor subtype
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Microelectrode puller and microelectrodes (filled with 3 M KCl)
-
Recording chamber and perfusion system
-
Barth's solution (88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO3, 0.82 mM MgSO4, 0.33 mM Ca(NO3)2, 0.41 mM CaCl2, 10 mM HEPES, pH 7.4)
-
Agonist solution (e.g., ATP in Barth's solution)
-
Antagonist solution (e.g., this compound in Barth's solution)
Procedure:
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.
-
cRNA Injection: Inject the oocytes with the cRNA of the P2X receptor subtype of interest and incubate for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with Barth's solution.
-
Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
-
Data Acquisition:
-
Apply the agonist solution to elicit an inward current mediated by the P2X receptors.
-
To test for antagonism, pre-incubate the oocyte with the this compound solution for a defined period before co-applying it with the agonist.
-
Record the peak current amplitude in the absence and presence of different concentrations of this compound.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the concentration-response curve and fit it to a suitable equation (e.g., Hill equation) to determine the IC50 value.
-
[35S]GTPγS Binding Assay for G-Protein Inhibition
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation, and is used to quantify the inhibitory effect of compounds like this compound.[7]
Materials:
-
Cell membranes expressing the G-protein coupled receptor (GPCR) of interest and the target Gαi/o protein.
-
[35S]GTPγS (radiolabeled)
-
Non-labeled GTPγS (for non-specific binding determination)
-
GDP
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Agonist for the GPCR
-
This compound at various concentrations
-
Scintillation counter and vials
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the cell membranes, GDP, and the agonist in the assay buffer.
-
Inhibition: Add different concentrations of this compound to the respective tubes.
-
Initiation of Binding: Add [35S]GTPγS to initiate the binding reaction. For determining non-specific binding, add a high concentration of non-labeled GTPγS to a set of control tubes.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound [35S]GTPγS.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to get the specific binding.
-
Calculate the percentage of inhibition of agonist-stimulated [35S]GTPγS binding for each concentration of this compound.
-
Plot the concentration-response curve and determine the EC50 value.[7]
-
Signaling Pathways Modulated by this compound
This compound's antagonist and inhibitory activities allow it to modulate key cellular signaling pathways.
P2X1 Receptor Signaling Pathway
Activation of P2X1 receptors by ATP leads to the opening of a non-selective cation channel, resulting in the influx of Na+ and Ca2+.[8] The subsequent increase in intracellular Ca2+ concentration triggers various downstream events, including the activation of calmodulin-dependent myosin light chain kinase (MLCK), leading to smooth muscle contraction and platelet shape change.[9] this compound blocks this initial step by preventing ATP from binding to the receptor.
Gαi/o-Mediated Signaling Pathway
Conclusion
This compound stands as a cornerstone tool compound for the study of purinergic and G-protein signaling. Its well-defined structure-activity relationship, coupled with its selectivity for P2X1 receptors and Gαi/o proteins, allows for the precise dissection of complex biological pathways. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals aiming to leverage the unique pharmacological properties of this compound in their scientific endeavors. Further exploration of this compound analogs holds the promise of developing even more potent and selective modulators of these critical signaling pathways, with potential therapeutic applications in a range of diseases.
References
- 1. scbt.com [scbt.com]
- 2. Antagonistic properties of the suramin analogue this compound at heterologously expressed P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound A suramin analog that acts as a selective and direct G-protein antagonist for α-subunits of the Go/Gi group (EC50 ~ 300 nM). [sigmaaldrich.com]
- 4. Suramin analogues as subtype-selective G protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure‐Activity Relationship of this compound Derivatives Binding to XIAP‐BIR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. What are P2X1 receptor antagonists and how do they work? [synapse.patsnap.com]
- 9. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
An In-depth Technical Guide on the Effects of NF023 on Purinergic Signaling Pathways
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
NF023 is a potent and selective antagonist of the P2X1 purinergic receptor, a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP).[1] As a suramin (B1662206) analogue, it has become a critical pharmacological tool for elucidating the physiological and pathological roles of P2X1-mediated signaling.[2][3] This document provides a comprehensive overview of this compound, detailing its mechanism of action, selectivity profile, and effects on downstream signaling. It includes a compilation of quantitative data, detailed experimental protocols for its characterization, and visual diagrams of the relevant signaling pathways and experimental workflows to support advanced research and development.
Introduction to Purinergic Signaling and P2X Receptors
Purinergic signaling encompasses a complex system of cell-to-cell communication mediated by extracellular nucleotides and nucleosides, such as ATP and adenosine.[4][5] These molecules act as signaling messengers by binding to specific purinergic receptors on the cell surface. These receptors are broadly classified into two families: P1 receptors (adenosine-activated G protein-coupled receptors) and P2 receptors (nucleotide-activated).[4]
The P2 receptor family is further divided into P2Y receptors (G protein-coupled) and P2X receptors (ligand-gated ion channels).[4][6] The P2X family consists of seven subunits (P2X1-P2X7) that assemble into homo- or heterotrimeric cation channels.[7] Upon binding ATP, these channels open, allowing the influx of cations like Na+ and Ca2+, which triggers various downstream cellular responses, including muscle contraction, neurotransmission, and inflammatory processes.[8] The P2X1 receptor, in particular, is known for its rapid activation and desensitization and is prominently expressed in smooth muscle cells, platelets, and immune cells.[9]
Pharmacological Profile of this compound
Mechanism of Action
This compound functions as a competitive and reversible antagonist at P2X1 receptors.[2] It acts by competing with the endogenous ligand, ATP, for the orthosteric binding site on the receptor.[8] This binding prevents the conformational change required for channel opening, thereby inhibiting the influx of cations and blocking the downstream physiological response.[2][8] Studies have shown that this compound causes a rightward shift in the ATP concentration-response curve without affecting the maximal response, which is characteristic of a surmountable, competitive antagonist.[2][10][11] The inhibition by this compound is also reported to be voltage-insensitive.[2][11]
Selectivity and Potency
This compound exhibits high selectivity for the P2X1 receptor subtype over other P2X and P2Y receptors.[12] This selectivity makes it an invaluable tool for isolating and studying P2X1-specific functions. While highly potent at P2X1, its affinity for other P2X subtypes is significantly lower, often by orders of magnitude.[2] It is also reported to be selective over adrenoceptors and histamine (B1213489) receptors.[12]
Interestingly, this compound has also been shown to selectively inhibit the α-subunit of Go/i G-proteins with an EC50 value in the nanomolar range (~300 nM).[3] This off-target activity should be considered when interpreting experimental results, particularly in systems where Go/i-coupled receptors are active.
Quantitative Data Summary
The inhibitory potency of this compound has been quantified across various P2X receptor subtypes and species. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Receptor Subtype | Species | IC50 (μM) | Reference(s) |
| P2X1 | Human | 0.21 | [2][10][11][12] |
| P2X1 | Rat | 0.24 | [2][3] |
| P2X2 | Human | > 50 | [2][10][11][12] |
| P2X3 | Human | 28.9 | [2][10][11][12] |
| P2X3 | Rat | 8.5 | [2][3] |
| P2X2/3 (heteromer) | Rat | 1.4 - 1.6 | [2] |
| P2X4 | Human | > 100 | [2][10][11][12] |
Visualization of Signaling and Workflows
P2X1 Receptor Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical signaling pathway of the P2X1 receptor and the inhibitory action of this compound.
Experimental Workflow for Characterizing this compound
This diagram outlines a typical experimental workflow used to determine the potency and selectivity of a P2X receptor antagonist like this compound.
Key Experimental Protocols
The characterization of this compound relies on specific in-vitro functional assays. Below are detailed methodologies for key experiments.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is a gold standard for studying ligand-gated ion channels heterologously expressed in Xenopus oocytes.[2]
-
Objective: To measure the ion current flowing through P2X channels in response to an agonist and determine the inhibitory effect of this compound.
-
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated. cRNA encoding the desired human or rat P2X receptor subunit (e.g., P2X1) is microinjected into the oocytes. Injected oocytes are incubated for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and perfused with a standard saline solution (e.g., ND96). The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage clamping and one for current recording. The membrane potential is clamped at a holding potential, typically between -50 mV and -70 mV.
-
Agonist and Antagonist Application: The agonist (e.g., ATP or α,β-methylene ATP) is applied to the oocyte via the perfusion system to evoke an inward current. To determine the IC50, the agonist is applied at a concentration that elicits a submaximal response (e.g., EC50) in the presence of varying concentrations of this compound. Oocytes are typically pre-incubated with this compound for a set period before co-application with the agonist.
-
Data Analysis: The peak inward current is measured for each condition. The percentage inhibition is calculated relative to the control response (agonist alone). A concentration-response curve is plotted, and the IC50 value is determined using a nonlinear regression fit.
-
Calcium Influx Assay using Fluorescent Dyes
This is a high-throughput method used to measure the increase in intracellular calcium concentration following the activation of calcium-permeable channels like P2X receptors.[13]
-
Objective: To quantify the antagonist effect of this compound by measuring its ability to block agonist-induced calcium influx.
-
Methodology:
-
Cell Culture and Loading: Cells stably or transiently expressing the P2X receptor of interest (e.g., HEK293 or 1321N1 cells) are seeded in a multi-well plate (e.g., 96-well).[13] The cells are then loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer.
-
Antagonist Incubation: After washing to remove excess dye, cells are incubated with varying concentrations of this compound or vehicle control for a defined period.
-
Signal Measurement: The plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken. The P2X agonist (e.g., ATP or BzATP) is then automatically injected into each well to stimulate the receptors.
-
Data Analysis: The change in fluorescence intensity (indicating intracellular Ca2+ concentration) is recorded over time. The peak response is used for analysis. The inhibitory effect of this compound at each concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a well-characterized, potent, and selective P2X1 receptor antagonist.[6] Its reliability and specificity have made it an essential compound in the study of purinergic signaling.[12] The quantitative data and experimental protocols provided herein offer a robust framework for researchers and drug developers aiming to investigate P2X1 receptor function in health and disease. Understanding the precise mechanism and selectivity profile of this compound is critical for the accurate interpretation of experimental data and for its potential application in developing novel therapeutics targeting pathways involved in thrombosis, inflammation, and smooth muscle function.[8][9]
References
- 1. scbt.com [scbt.com]
- 2. Antagonistic properties of the suramin analogue this compound at heterologously expressed P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound A suramin analog that acts as a selective and direct G-protein antagonist for α-subunits of the Go/Gi group (EC50 ~ 300 nM). | Sigma-Aldrich [sigmaaldrich.com]
- 4. Purinergic signaling: Diverse effects and therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purinergic signalling: from discovery to current developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation and Regulation of Purinergic P2X Receptor Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal Models for the Investigation of P2X7 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are P2X1 receptor antagonists and how do they work? [synapse.patsnap.com]
- 9. The P2X1 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound hexasodium | P2X Receptor | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. rndsystems.com [rndsystems.com]
- 13. Identification of a novel P2X7 antagonist using structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
NF023: A Technical Guide to its Discovery and Initial Pharmacological Characterization
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of NF023, a synthetic compound derived from suramin (B1662206). It details the initial discovery and characterization of this compound as a potent and selective antagonist of the P2X1 purinergic receptor. Furthermore, this guide elaborates on its distinct inhibitory actions on Gαo/i G-protein subunits and its more recently identified role as a disruptor of specific protein-protein interactions. The content herein covers its pharmacological profile, mechanisms of action, and the key experimental methodologies used for its characterization.
Introduction and Discovery
This compound, or 8,8′-[Carbonylbis(imino-3,1-phenylene)]bis-(1,3,5-naphthalenetrisulfonic acid), is a symmetrical suramin analogue. Its development arose from research efforts to create more selective antagonists for purinergic receptors than the parent compound, suramin.[1] Early studies in the mid-1990s identified this compound as a novel competitive antagonist for P2 purinoceptors, demonstrating its potential as a valuable pharmacological tool. Subsequent characterization established its profile as a subtype-selective, competitive, and reversible antagonist, particularly for the P2X1 receptor subtype. Beyond its effects on purinergic signaling, this compound was also identified as a selective inhibitor of the α-subunits of Go/i G-proteins.[1] More recent research has uncovered its ability to disrupt the cIAP2/TRAF2 protein-protein interaction, suggesting its potential in cancer research.[2]
Physicochemical and Pharmacological Data
The properties and pharmacological activities of this compound are summarized in the following tables.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 8,8′-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-1,3,5-naphthalenetrisulfonic acid | [3] |
| Synonyms | P2X Antagonist I | |
| Molecular Formula | C35H20N4Na6O21S6 | |
| Molecular Weight | 1162.86 g/mol | |
| CAS Number | 104869-31-0 | |
| Solubility | Soluble to 100 mM in water | [3] |
Table 2: P2X Receptor Antagonist Activity
| Target Receptor (Human) | IC50 Value (μM) | Antagonism Type | Source |
| P2X1 | 0.21 | Competitive, Reversible | [4] |
| P2X3 | 28.9 | - | [4] |
| P2X2 | > 50 | - | [4] |
| P2X4 | > 100 | - | [4] |
Table 3: G-Protein Inhibitory Activity
| Target Protein | EC50 Value | Mechanism | Source |
| Gαo/i α-subunits | ~300 nM | Selective inhibition of the α-subunit |
Table 4: Other Reported Biological Activities
| Target | IC50 Value | Activity | Source |
| HMGA2 (DNA-binding) | 10.63 μM | Inhibition | |
| HCV NS3 Helicase | 6.2 μM | Inhibition | [3] |
| cIAP2/TRAF2 Interaction | - | Disruption | [2] |
Mechanisms of Action and Signaling Pathways
This compound exhibits multiple mechanisms of action, targeting distinct components of cellular signaling pathways.
P2X1 Receptor Antagonism
This compound acts as a selective and competitive antagonist at P2X1 receptors.[4] P2X receptors are ligand-gated ion channels that open in response to extracellular adenosine (B11128) triphosphate (ATP).[5] By binding to the receptor, this compound prevents ATP-mediated channel activation, thereby blocking downstream signaling events such as calcium influx and cellular depolarization.
Caption: P2X1 receptor antagonism by this compound.
G-Protein Inhibition
This compound selectively inhibits the α-subunits of the Go/Gi family of G-proteins with an EC50 of approximately 300 nM.[1] It acts by preventing the G-protein from interacting with its downstream effectors.[1] The compound does not interfere with the formation of the Gαβγ heterotrimer but competes for the effector binding site on the Gα subunit, thus inhibiting signal transduction.[1]
Caption: Inhibition of Gαo/i signaling by this compound.
Disruption of cIAP2-TRAF2 Protein-Protein Interaction
Recent studies have shown that this compound can disrupt the interaction between the BIR1 domain of cIAP2 (inhibitor of apoptosis protein 2) and TRAF2 (TNF receptor-associated factor 2).[2] This interaction is crucial for activating the NF-κB survival pathway in cancer cells. By interfering with this complex, this compound presents a potential mechanism for modulating cancer cell survival.[2]
Caption: Disruption of the cIAP2-TRAF2 complex by this compound.
Key Experimental Protocols
The characterization of this compound involved several key experimental methodologies. Below are detailed overviews of the likely protocols employed.
General Workflow for Antagonist Characterization
The initial characterization of a compound like this compound typically follows a structured workflow to determine its potency and selectivity.
References
- 1. Suramin analogues as subtype-selective G protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational and Experimental Characterization of this compound, A Candidate Anticancer Compound Inhibiting cIAP2/TRAF2 Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Purinergic Signaling during Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro and In Vivo Properties of NF023: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NF023 is a potent and selective antagonist of the P2X1 purinergic receptor, exhibiting competitive and reversible inhibitory characteristics. It also demonstrates selective antagonistic activity towards the α-subunits of the G₀/Gᵢ family of G-proteins. This technical guide provides a comprehensive overview of the known in vitro and in vivo properties of this compound, presenting key quantitative data in structured tables, detailing experimental methodologies for its characterization, and visualizing its mechanisms of action through signaling pathway diagrams.
In Vitro Properties
P2X Receptor Antagonism
This compound is a highly selective antagonist for the P2X1 receptor subtype. Its inhibitory effects have been characterized across various species and receptor subtypes, demonstrating a significantly higher potency for P2X1 compared to other P2X receptors.
Table 1: Inhibitory Potency (IC₅₀) of this compound at P2X Receptors
| Receptor Subtype | Species | IC₅₀ (μM) | Reference |
| P2X1 | Human | 0.21 | [1][2][3][4] |
| P2X1 | Rat | 0.24 | [5][6] |
| P2X2 | Human | > 50 | [1][2][3][4] |
| P2X2 | Rat | > 50 | [5] |
| P2X3 | Human | 28.9 | [1][2][3][4] |
| P2X3 | Rat | 8.5 | [5][6] |
| P2X4 | Human | > 100 | [1][2][3][4] |
| P2X4 | Rat | > 100 | [5] |
| P2X2/3 (heteromer) | Rat | 1.6 (α,β-meATP as agonist) | [5] |
In vitro studies have shown that this compound acts as a competitive antagonist. At concentrations of 5 and 30 μM, this compound produces a rightward shift in the concentration-response curve for ATP without affecting the maximal response, yielding a KB value of 1.1 ± 0.2 μM.[5] This inhibition of P2X1 receptors occurs in a voltage-insensitive manner.[2][5]
G-Protein Inhibition
This compound also functions as a selective antagonist for the α-subunits of the G₀/Gᵢ family of G-proteins.[6][7] It demonstrates selectivity for recombinant Gαi-1 and Gαo subunits with an EC₅₀ value of approximately 300 nM.[2][3][4][6] The mechanism of action involves the inhibition of GDP release, which suppresses GTPγS binding to the recombinant G-protein α-subunits.[7] this compound appears to compete with the effector binding site on the α-subunit without interfering with the interaction between the α-subunits and the βγ-dimer.[7]
Table 2: Potency of this compound on G-Protein α-Subunits and Other Targets
| Target | Parameter | Value | Reference |
| Recombinant Gαi-1 and Gαo | EC₅₀ | ~300 nM | [2][3][4][6] |
| HMGA2 (DNA-binding) | IC₅₀ | 10.63 μM | [3][4] |
Other In Vitro Activities
Recent research has identified this compound as a potential disruptor of the cIAP2-BIR1/TRAF2 protein-protein interaction, suggesting a possible role in modulating NF-κB-mediated cell survival in cancer.[8][9]
In Vivo Properties
In vivo studies in pithed rats have demonstrated the functional antagonism of P2X1 receptors by this compound. Intravenous administration of this compound at a dose of 100 µmol/kg effectively antagonized the vasopressor responses induced by the P2X1 receptor agonist α,β-methylene ATP (α,β-mATP).[1][2] Importantly, at this dose, this compound did not affect the vasopressor responses induced by noradrenaline, indicating its selectivity in vivo.[1][2]
Signaling Pathways and Experimental Workflows
P2X1 Receptor Antagonism by this compound
The following diagram illustrates the mechanism of this compound as a competitive antagonist at the P2X1 receptor.
G-Protein Inhibition by this compound
This compound directly targets the Gα subunit of the G₀/Gᵢ protein complex, preventing its activation.
Experimental Workflow for Characterization
The characterization of this compound involves a series of in vitro and in vivo assays.
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) for P2X Receptor Antagonism in Xenopus Oocytes
This protocol is adapted from methodologies described for characterizing P2X receptor antagonists.[5][10]
-
Oocyte Preparation: Stage V-VI oocytes are surgically removed from Xenopus laevis and defolliculated by enzymatic digestion (e.g., with collagenase).
-
cRNA Injection: Oocytes are injected with cRNA encoding the desired human or rat P2X receptor subtype (e.g., P2X1). Injected oocytes are incubated for 2-5 days at 16-18°C in a suitable buffer (e.g., ND96 solution) to allow for receptor expression on the cell membrane.
-
Electrode Preparation: Borosilicate glass capillaries are pulled to create microelectrodes with a resistance of 0.5-2.0 MΩ. The electrodes are filled with 3 M KCl.
-
Recording Setup: An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., ND96). The oocyte is impaled with two electrodes, one for voltage sensing and one for current injection. The membrane potential is clamped at a holding potential, typically -60 mV, using a voltage-clamp amplifier.
-
Data Acquisition:
-
A baseline current is established.
-
The P2X receptor agonist (e.g., ATP or α,β-mATP) is applied at a concentration that elicits a submaximal response (e.g., EC₅₀) to activate the receptors and induce an inward current.
-
After washout and recovery, the oocyte is pre-incubated with varying concentrations of this compound for a defined period.
-
The agonist is co-applied with this compound, and the resulting current is recorded.
-
-
Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the agonist-induced current amplitude. IC₅₀ values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve. To determine the mechanism of antagonism, full agonist concentration-response curves are generated in the absence and presence of fixed concentrations of this compound.
[³⁵S]GTPγS Binding Assay for G-Protein Inhibition
This protocol is based on standard methods for measuring G-protein activation.[7][11][12][13]
-
Membrane Preparation: Cell membranes expressing the G-protein of interest (e.g., from Sf9 cells transfected with Gαi-1) are prepared through homogenization and centrifugation.
-
Assay Buffer: A buffer containing HEPES, MgCl₂, NaCl, and GDP is prepared. The concentration of GDP is critical and often needs optimization.
-
Reaction Mixture: In a 96-well plate, the following are combined:
-
Cell membranes
-
Varying concentrations of this compound
-
A G-protein activating agonist (if using a GPCR-coupled system) or a direct G-protein activator.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes) to allow for the binding of [³⁵S]GTPγS to activated G-proteins.
-
Termination and Filtration: The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound nucleotide. The filters are washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The inhibitory effect of this compound is determined by the reduction in [³⁵S]GTPγS binding compared to the control (no inhibitor). EC₅₀ values are calculated from the concentration-response curves.
Vasopressor Response Measurement in Pithed Rats
This protocol outlines the in vivo assessment of P2X1 receptor antagonism, as described in studies with this compound.[1][2][14][15]
-
Animal Preparation: Male rats (e.g., Wistar) are anesthetized. A pithing rod is inserted through the orbit and down the spinal canal to destroy the central nervous system, thereby eliminating reflex control of blood pressure. The animal is immediately artificially ventilated.
-
Catheterization: The carotid artery is cannulated for continuous measurement of blood pressure, and the jugular vein is cannulated for intravenous drug administration.
-
Stabilization: After the surgical procedure, the animal is allowed a stabilization period.
-
Drug Administration and Response Measurement:
-
A baseline blood pressure is recorded.
-
The P2X1 receptor agonist (α,β-mATP) is administered intravenously at a dose that produces a consistent, submaximal increase in blood pressure (vasopressor response).
-
After the blood pressure returns to baseline, this compound is administered intravenously (e.g., 100 µmol/kg).
-
Following a pre-determined time for the antagonist to take effect, the same dose of α,β-mATP is administered again, and the vasopressor response is recorded.
-
-
Selectivity Assessment: To assess selectivity, the vasopressor response to a different class of agonist, such as noradrenaline (an α-adrenoceptor agonist), is measured before and after the administration of this compound.
-
Data Analysis: The antagonistic effect of this compound is quantified as the percentage reduction in the pressor response to α,β-mATP. The lack of effect on the noradrenaline-induced response confirms its selectivity.
References
- 1. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Patch clamp measurements on Xenopus laevis oocytes: currents through endogenous channels and implanted acetylcholine receptor and sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Heterotrimeric G Protein Signaling by a Small Molecule Acting on Gα Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High throughput functional assays for P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. multichannelsystems.com [multichannelsystems.com]
- 7. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 8. pnas.org [pnas.org]
- 9. Update of P2X receptor properties and their pharmacology: IUPHAR Review 30 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]
- 13. revvity.com [revvity.com]
- 14. Vasopressor nerve responses in the pithed rat, previously identified as α2-adrenoceptor mediated, may be α1D-adrenoceptor mediated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Depressor responses to spinal stimulation in the pithed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anticancer Potential of NF023: A Technical Guide to its Mechanism as a cIAP2-TRAF2 Interaction Disruptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
NF023, a symmetrical suramin (B1662206) analogue, has emerged as a promising small molecule in the landscape of anticancer research. Initially characterized as a purinergic receptor antagonist, recent investigations have unveiled a more specific and potent mechanism of action centered on the disruption of a critical protein-protein interaction within the Nuclear Factor-kappa B (NF-κB) signaling pathway. This technical guide provides an in-depth exploration of the anticancer potential of this compound, focusing on its ability to inhibit the assembly of the cellular inhibitor of apoptosis protein 2 (cIAP2) and TNF receptor-associated factor 2 (TRAF2) complex. By elucidating the core mechanism, presenting key quantitative data, detailing experimental methodologies, and visualizing the involved signaling pathways, this document serves as a comprehensive resource for researchers and drug development professionals investigating novel cancer therapeutics.
Core Mechanism of Action: Inhibition of the cIAP2-TRAF2 Interaction
The primary anticancer potential of this compound lies in its ability to function as a protein-protein interaction (PPI) disruptor. Specifically, this compound interferes with the assembly of the cIAP2-BIR1 domain and the TRAF2 complex.[1][2] This interaction is a pivotal node in the NF-κB signaling cascade, a pathway frequently dysregulated in various cancers to promote cell survival, proliferation, and chemoresistance.[1][2]
The interaction between the BIR1 domain of cIAP2 and TRAF2 is crucial for the recruitment of cIAPs to the TNF receptor, which in turn promotes the activation of the NF-κB survival pathway.[1][2] By binding to the BIR1 domain of cIAP2, this compound sterically hinders the association with TRAF2.[1] This disruption inhibits the downstream signaling events that would otherwise lead to the nuclear translocation of NF-κB and the transcription of anti-apoptotic genes.[1][2]
Computational modeling and molecular dynamics simulations have identified multiple binding modes for this compound on the BIR1 domain of cIAP2.[1] These studies, combined with in vitro experimental data, confirm that this compound is a promising starting point for the development of modulators targeting NF-κB-mediated cell survival in cancer.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro experiments characterizing the binding affinity of this compound to the cIAP2-BIR1 domain and its effect on the cIAP2-TRAF2 interaction.
Table 1: Binding Affinity of this compound to Wild-Type and Mutant cIAP2-BIR1 Domains as Determined by Microscale Thermophoresis (MST) [1]
| cIAP2-BIR1 Form | Dissociation Constant (Kd) vs. This compound (μM) |
| Wild-type | 20 ± 4 |
| C28S Mutant | 23 ± 2 |
| Y31A Mutant | 14 ± 1 |
| S34A Mutant | 33 ± 4 |
| R48A Mutant | 10 ± 1 |
| Y56A Mutant | 22 ± 2 |
Table 2: Qualitative Assessment of cIAP2-TRAF2 Interaction in the Presence of this compound via Pull-Down Assay [1]
| cIAP2-BIR1 Form | TRAF2 Interaction (No this compound) | TRAF2 Interaction (with 500 μM this compound) |
| Wild-type | + | - |
| Y31A Mutant | - | - |
Note: '+' indicates interaction, '-' indicates no interaction.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the NF-κB signaling pathway affected by this compound and a typical experimental workflow for its investigation.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating this compound's mechanism.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound's anticancer potential.
Microscale Thermophoresis (MST)
Objective: To quantitatively determine the binding affinity (dissociation constant, Kd) between this compound and the cIAP2-BIR1 domain.
Methodology:
-
Protein Preparation: Recombinant wild-type and mutant forms of the cIAP2-BIR1 domain were expressed and purified. The concentration of the fluorescently labeled cIAP2-BIR1 was kept constant.
-
Ligand Preparation: A serial dilution of this compound was prepared in the assay buffer.
-
Binding Reaction: The labeled cIAP2-BIR1 protein was mixed with the different concentrations of this compound and incubated to reach binding equilibrium.
-
MST Measurement: The samples were loaded into capillaries, and the thermophoretic movement of the labeled protein was measured using a Monolith NT.115 instrument (NanoTemper Technologies).
-
Data Analysis: The change in the normalized fluorescence as a function of the this compound concentration was plotted, and the data were fitted to a Kd model to determine the dissociation constant.
In Vitro Pull-Down Assay
Objective: To qualitatively assess the ability of this compound to disrupt the interaction between the cIAP2-BIR1 domain and TRAF2.
Methodology:
-
Bait and Prey Preparation: His-tagged cIAP2-BIR1 (bait) and a fusion protein of TRAF2 (prey) were expressed and purified.
-
Immobilization of Bait: The His-tagged cIAP2-BIR1 was immobilized on Ni-NTA magnetic beads.
-
Binding and Inhibition: The immobilized cIAP2-BIR1 was incubated with the TRAF2 prey protein in the presence or absence of a high concentration of this compound (e.g., 500 μM).
-
Washing: The beads were washed to remove unbound proteins.
-
Elution and Detection: The bound proteins were eluted from the beads, separated by SDS-PAGE, and visualized by Western blotting using an antibody specific for the TRAF2 fusion tag. The presence or absence of a band corresponding to TRAF2 in the eluate indicated whether the interaction occurred.
Molecular Dynamics (MD) Simulations
Objective: To characterize the binding modes of this compound to the cIAP2-BIR1 domain at an atomic level.
Methodology:
-
System Setup: The crystal structure of the cIAP2-BIR1 domain was used. This compound was placed at multiple random starting positions in a solvent box containing the protein.
-
Simulation: A large number of independent, unbiased all-atom MD simulations were performed for a significant duration (e.g., 248 parallel simulations of 300 ns each).[1]
-
Trajectory Analysis: The simulation trajectories were analyzed to identify stable binding poses of this compound on the cIAP2-BIR1 surface. Clustering analysis was performed on the final frames of the simulations to identify the most populated binding conformations.
-
Ensemble Docking: To further refine the binding affinity predictions, ensemble docking was performed where this compound was docked into multiple conformations of cIAP2-BIR1 extracted from the MD simulations.
Conclusion and Future Directions
The available evidence strongly supports the anticancer potential of this compound through its targeted disruption of the cIAP2-TRAF2 protein-protein interaction, leading to the inhibition of the pro-survival NF-κB signaling pathway. The quantitative binding data and the clear inhibition of the complex formation in vitro provide a solid foundation for its further development. The detailed experimental protocols outlined in this guide offer a roadmap for researchers seeking to replicate and build upon these findings.
Future research should focus on several key areas:
-
Cell-based Assays: Investigating the efficacy of this compound in various cancer cell lines with known NF-κB pathway activation.
-
In Vivo Studies: Evaluating the antitumor activity and pharmacokinetic properties of this compound in preclinical animal models of cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to improve its potency, selectivity, and drug-like properties.
-
Combination Therapies: Exploring the synergistic potential of this compound with existing chemotherapeutic agents or other targeted therapies.
By pursuing these avenues of research, the full therapeutic potential of this compound and its derivatives as novel anticancer agents can be realized.
References
- 1. Crystal structures of the TRAF2: cIAP2 and the TRAF1: TRAF2: cIAP2 complexes – affinity, specificity and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational and Experimental Characterization of this compound, A Candidate Anticancer Compound Inhibiting cIAP2/TRAF2 Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
NF023: A Comprehensive Technical Guide for Studying P2X1 Receptor Function
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of NF023 as a pivotal tool compound for the pharmacological investigation of the P2X1 receptor. This document details the mechanism of action, selectivity, and potency of this compound, and offers detailed protocols for key experimental assays. Furthermore, it presents quantitative data in a structured format and visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding of P2X1 receptor function and its modulation by this compound.
Introduction to this compound and the P2X1 Receptor
The P2X1 receptor is a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP), playing a crucial role in a variety of physiological processes, including smooth muscle contraction, platelet aggregation, and neurotransmission.[1][2] Its involvement in these pathways makes it a significant target for therapeutic intervention in cardiovascular, urological, and inflammatory conditions.[3]
This compound is a suramin (B1662206) analogue that has been identified as a selective and competitive antagonist of the P2X1 receptor.[4][5][6] Its ability to reversibly block the binding of ATP to the P2X1 receptor inhibits the subsequent influx of cations, primarily Ca²⁺ and Na⁺, thereby preventing cellular depolarization and downstream signaling events.[7][8] This makes this compound an invaluable tool for elucidating the specific roles of the P2X1 receptor in complex biological systems.
Quantitative Data: Potency and Selectivity of this compound
The efficacy of this compound as a P2X1 antagonist is defined by its potency (IC50/Ki values) and its selectivity for the P2X1 subtype over other P2X receptors. The following tables summarize the key quantitative data for this compound.
| Parameter | Species | Receptor Subtype | Value | Reference |
| IC50 | Human | P2X1 | 0.21 µM | [4][5][9] |
| Rat | P2X1 | 0.24 µM | [6] | |
| Ki | Human | P2X1 | 1.1 ± 0.2 µM | [6] |
Table 1: Potency of this compound at P2X1 Receptors. This table summarizes the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) of this compound for human and rat P2X1 receptors.
| Receptor Subtype | Species | IC50 (µM) | Reference |
| P2X1 | Human | 0.21 | [4][5][9] |
| P2X2 | Human | > 50 | [4][5][9] |
| P2X3 | Human | 28.9 | [4][5][9] |
| P2X4 | Human | > 100 | [4][5][9] |
Table 2: Selectivity Profile of this compound against Human P2X Receptor Subtypes. This table demonstrates the selectivity of this compound for the P2X1 receptor over other human P2X subtypes.
P2X1 Receptor Signaling Pathway
Activation of the P2X1 receptor by ATP initiates a cascade of intracellular events. The following diagram illustrates the key components of this signaling pathway.
Caption: P2X1 Receptor Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study P2X1 receptor function.
Platelet Aggregation Assay using Light Transmission Aggregometry
This assay measures the ability of platelets to aggregate in response to an agonist, a process often mediated by P2X1 receptors. This compound is used to specifically inhibit the P2X1-dependent component of aggregation.
Workflow Diagram:
Caption: Platelet Aggregation Assay Workflow.
Detailed Protocol:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy, drug-free donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
Determine the platelet count and adjust to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) with platelet-poor plasma (PPP), obtained by further centrifuging the remaining blood at 1500-2000 x g for 15 minutes.
-
-
Aggregation Measurement:
-
Pre-warm PRP aliquots to 37°C for 10 minutes.
-
Pre-incubate the PRP with either vehicle (e.g., saline) or varying concentrations of this compound for a specified time (e.g., 5-10 minutes) at 37°C.
-
Transfer 450 µL of the pre-incubated PRP into a siliconized glass cuvette containing a magnetic stir bar.
-
Place the cuvette in the light transmission aggregometer and establish a baseline reading (0% aggregation). Use PPP as a reference for 100% aggregation.
-
Add 50 µL of a P2X1 agonist, such as α,β-methylene ATP (α,β-meATP), to induce aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The percentage of aggregation is calculated from the change in light transmission.
-
Construct concentration-response curves for the agonist in the presence and absence of this compound.
-
Determine the IC50 of this compound by plotting the percentage inhibition of aggregation against the concentration of this compound.
-
Smooth Muscle Contraction Assay (e.g., Vas Deferens)
This assay assesses the contractile response of smooth muscle tissue to P2X1 receptor activation and its inhibition by this compound. The vas deferens is a commonly used tissue due to its dense expression of P2X1 receptors.[10]
Workflow Diagram:
Caption: Smooth Muscle Contraction Assay Workflow.
Detailed Protocol:
-
Tissue Preparation:
-
Euthanize a male rat and dissect the vasa deferentia.
-
Clean the tissue of fat and connective tissue in a petri dish containing Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11.1), gassed with 95% O₂ / 5% CO₂.
-
Mount the tissue vertically in an organ bath containing the gassed Krebs-Henseleit solution at 37°C.
-
Apply an initial tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
-
Contraction Measurement:
-
Record isometric contractions using a force transducer connected to a data acquisition system.
-
Obtain a control concentration-response curve by cumulatively adding a P2X1 agonist (e.g., α,β-meATP).
-
After the control curve, wash the tissue repeatedly until the baseline tension is restored.
-
Incubate the tissue with a specific concentration of this compound for 30-60 minutes.
-
In the continued presence of this compound, generate a second concentration-response curve to the agonist.
-
-
Data Analysis:
-
Measure the peak tension developed in response to each agonist concentration.
-
Construct concentration-response curves and compare the curves in the absence and presence of this compound.
-
A rightward shift in the concentration-response curve without a change in the maximum response is indicative of competitive antagonism.
-
Perform a Schild analysis to determine the pA₂ value for this compound, which provides a measure of its affinity for the P2X1 receptor.
-
Intracellular Calcium Imaging using Fura-2 AM
This technique allows for the real-time measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to P2X1 receptor activation and its blockade by this compound.
Workflow Diagram:
Caption: Intracellular Calcium Imaging Workflow.
Detailed Protocol:
-
Cell Preparation and Dye Loading:
-
Seed cells (e.g., HEK293 cells stably expressing human P2X1) onto glass coverslips and culture overnight.
-
Wash the cells with a physiological salt solution (PSS; composition in mM: NaCl 140, KCl 5, CaCl₂ 2, MgCl₂ 1, glucose 10, HEPES 10, pH 7.4).
-
Incubate the cells with 2-5 µM Fura-2 AM in PSS for 30-60 minutes at 37°C in the dark.
-
Wash the cells three times with PSS to remove extracellular Fura-2 AM and allow for de-esterification of the dye for at least 20 minutes at room temperature.[1][11]
-
-
Fluorescence Measurement:
-
Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the cells alternately with light at 340 nm and 380 nm, and measure the emission at 510 nm.[12][13]
-
Record a stable baseline fluorescence ratio.
-
Perfuse the cells with a solution containing a P2X1 agonist (e.g., ATP or α,β-meATP) and record the change in the fluorescence ratio.
-
After washing and allowing the cells to recover, pre-incubate with this compound for 5-10 minutes.
-
Re-stimulate the cells with the agonist in the presence of this compound and record the fluorescence response.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380).
-
The change in this ratio is proportional to the change in [Ca²⁺]i. If desired, calibrate the ratio to absolute [Ca²⁺]i values using the Grynkiewicz equation.[12]
-
Compare the peak [Ca²⁺]i increase in response to the agonist in the absence and presence of this compound to determine the inhibitory effect of this compound.
-
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the P2X1 receptor and can be used to determine the affinity of unlabeled compounds like this compound.
Workflow Diagram:
Caption: Radioligand Binding Assay Workflow.
Detailed Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing P2X1 receptors in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at a high speed (e.g., 40,000 x g for 30 minutes) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, add the following to each well in this order: assay buffer, cell membranes (20-50 µg protein), increasing concentrations of unlabeled this compound, and a fixed concentration of the radioligand [³H]α,β-methylene ATP (e.g., 1-5 nM).[14][15][16]
-
Define non-specific binding in the presence of a high concentration of a non-radioactive P2X1 agonist or antagonist (e.g., 10 µM α,β-meATP).
-
Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC50 value of this compound.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound stands as a cornerstone pharmacological tool for the investigation of P2X1 receptor function. Its well-characterized competitive antagonism, coupled with its selectivity for the P2X1 subtype, allows researchers to dissect the specific contributions of this receptor in a multitude of physiological and pathophysiological contexts. The detailed experimental protocols and workflows provided in this guide serve as a practical resource for scientists aiming to leverage this compound in their research endeavors, ultimately contributing to a deeper understanding of purinergic signaling and the development of novel therapeutics targeting the P2X1 receptor.
References
- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2RX1 - Wikipedia [en.wikipedia.org]
- 3. Patch Clamp Assay - A detailed step-by-step description of the standard patch clamp protocol | PPTX [slideshare.net]
- 4. hellobio.com [hellobio.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. P2X purinoreceptor - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Whole Cell Patch Clamp Protocol [protocols.io]
- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Chemical Properties and Synthesis of NF023
For Researchers, Scientists, and Drug Development Professionals
Abstract
NF023, a hexasodium salt of 8,8′-[Carbonylbis(imino-3,1-phenylene)]bis-(1,3,5-naphthalenetrisulfonic acid), is a potent and selective antagonist for the P2X1 purinergic receptor and a selective inhibitor of G-proteins of the Go/Gi alpha subunit family. Its ability to modulate cellular signaling pathways has made it a valuable tool in pharmacological research. This technical guide provides a comprehensive overview of the chemical properties of this compound, a detailed (though generalized due to proprietary specifics) synthesis protocol, and a summary of its mechanism of action, complete with signaling pathway and experimental workflow diagrams. All quantitative data are presented in structured tables for clarity and ease of comparison.
Chemical Properties of this compound
This compound is a complex organic molecule, a suramin (B1662206) analogue, characterized by its polysulfonated naphthyl and phenyl urea (B33335) structures. These features contribute to its solubility in aqueous solutions and its ability to interact with specific protein targets.
General and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | hexasodium;8-[[3-[[3-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate | [1] |
| Synonyms | NF 023 hexasodium, 8,8′-[Carbonylbis(imino-3,1-phenylene)]bis-(1,3,5-naphthalenetrisulfonic Acid) hexasodium salt, P2X Antagonist I | [2][3] |
| CAS Number | 104869-31-0 | [4] |
| Molecular Formula | C35H20N4Na6O21S6 | [1] |
| Molecular Weight | 1162.88 g/mol | [3][4] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in water (105.3 mg/mL or 90.08 mM); sonication is recommended for complete dissolution. | [2] |
| Storage | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. Shipped with blue ice or at ambient temperature. | [2] |
Chemical Structure
The chemical structure of this compound consists of two naphthalenetrisulfonic acid moieties linked by a central urea bridge and two phenylene groups. This symmetrical structure is crucial for its antagonistic activity.
Spectroscopic and Purity Data
| Parameter | Value | Source(s) |
| Purity | ≥95% (HPLC) | [3] |
Synthesis of this compound
While a precise, step-by-step synthesis protocol for this compound is not publicly available in full detail, the general synthetic strategy for suramin analogues involves the condensation of aromatic amines with a phosgene (B1210022) equivalent. The following represents a plausible, generalized experimental protocol based on the synthesis of similar compounds.
Conceptual Synthesis Workflow
The synthesis of this compound can be conceptualized as a two-step process: first, the synthesis of the key intermediate, an aminobenzoyl-naphthalenetrisulfonic acid, followed by the coupling of two molecules of this intermediate with a carbonyl group to form the final product.
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol (Generalized)
Step 1: Synthesis of the Amino-Intermediate
-
Acylation: 8-amino-1,3,5-naphthalenetrisulfonic acid is reacted with 3-nitrobenzoyl chloride in an appropriate solvent (e.g., pyridine (B92270) or a buffered aqueous solution) at a controlled temperature (e.g., 0-25 °C). The reaction is monitored by a suitable technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is worked up to isolate the nitro-substituted intermediate. This may involve acidification to precipitate the product, followed by filtration and washing.
-
Reduction: The isolated nitro-intermediate is then reduced to the corresponding amine. Common reduction methods include catalytic hydrogenation (e.g., using H2 gas with a palladium on carbon catalyst) or chemical reduction (e.g., using tin(II) chloride in hydrochloric acid).
-
Purification: The resulting amino-intermediate is purified, for instance, by recrystallization or column chromatography.
Step 2: Dimerization to form this compound
-
Coupling Reaction: Two equivalents of the purified amino-intermediate are dissolved in a suitable solvent (e.g., a mixture of water and an organic solvent like toluene). A phosgene equivalent, such as triphosgene, dissolved in an organic solvent, is added dropwise to the solution at a controlled temperature (e.g., 0 °C) while maintaining a basic pH with the addition of a base (e.g., sodium carbonate solution).
-
Isolation of Crude Product: After the reaction is complete, the crude this compound product is isolated. This may involve removal of the organic solvent under reduced pressure and precipitation of the product from the aqueous phase by adding a salt or adjusting the pH. The precipitate is then collected by filtration.
-
Purification and Salt Formation: The crude product is purified, for example, by washing with methanol (B129727) or by preparative HPLC.[2] The purified acid form of this compound is then converted to its hexasodium salt by treating it with a stoichiometric amount of sodium hydroxide (B78521) or sodium bicarbonate in an aqueous solution, followed by lyophilization or precipitation to obtain the final solid product.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects through two primary mechanisms: antagonism of P2X1 receptors and inhibition of Go/Gi protein alpha subunits.
P2X1 Receptor Antagonism
This compound is a selective and competitive antagonist of the P2X1 receptor, an ATP-gated ion channel.[2] By binding to the receptor, this compound prevents ATP from binding and activating the channel, thereby inhibiting the influx of cations (primarily Na+ and Ca2+) into the cell. This action blocks the downstream signaling events that are triggered by P2X1 receptor activation.
Caption: this compound signaling pathway at the P2X1 receptor.
G-Protein Inhibition
This compound also acts as a selective antagonist for the alpha subunits of Go/Gi proteins.[3] It is thought to compete with the effector binding site on the Gα subunit, thereby preventing it from interacting with its downstream effector molecules (e.g., adenylyl cyclase).[3] This inhibition is independent of the G-protein's interaction with the Gβγ dimer.[3]
Caption: this compound mechanism of action on Go/Gi protein signaling.
Pharmacological Data
The inhibitory activity of this compound has been quantified against various P2X receptors and G-proteins.
| Target | Species | Assay | Value | Source(s) |
| P2X1 Receptor | Human | Inhibition of ATP-mediated responses | IC50 = 0.21 µM | [2] |
| P2X3 Receptor | Human | Inhibition of ATP-mediated responses | IC50 = 28.9 µM | [2] |
| P2X2 Receptor | Human | Inhibition of ATP-mediated responses | IC50 > 50 µM | [2] |
| P2X4 Receptor | Human | Inhibition of ATP-mediated responses | IC50 > 100 µM | [2] |
| P2X1 Receptor | Rat | Inhibition of ATP-mediated responses in muscle | IC50 = 240 nM | [3] |
| P2X3 Receptor | Rat | Inhibition of ATP-mediated responses in muscle | IC50 = 8.5 µM | [3] |
| Go/Gi α-subunits | Recombinant | Inhibition of GTPγS binding | EC50 ≈ 300 nM | [3] |
Conclusion
This compound is a valuable pharmacological tool for studying P2X1 receptor and Go/Gi protein-mediated signaling. Its chemical properties, particularly its aqueous solubility and defined structure, make it suitable for a range of in vitro and in vivo experimental settings. While the detailed synthesis protocol is not fully disclosed in public literature, the general principles of suramin analogue synthesis provide a strong basis for its laboratory preparation. The data and diagrams presented in this guide offer a comprehensive resource for researchers working with this important inhibitor.
References
- 1. Design and pharmacology of selective P2-purinoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NF 023 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 3. Novel competitive antagonists for P2 purinoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purine and Pyrimidine (P2) Receptors as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
The Role of NF023 in Inhibiting XIAP-BIR1 Dimerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
X-linked inhibitor of apoptosis protein (XIAP) is a critical regulator of cellular signaling pathways, notably the NF-κB survival pathway. The dimerization of its first baculoviral IAP repeat (BIR1) domain is a pivotal event in the activation of this pathway. This technical guide provides an in-depth analysis of the small molecule NF023 and its role as an inhibitor of XIAP-BIR1 dimerization. We will delve into the quantitative binding data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers in the fields of apoptosis, signal transduction, and drug discovery.
Introduction
The inhibitor of apoptosis (IAP) family of proteins are key modulators of programmed cell death and inflammatory signaling. XIAP, the most potent human IAP, directly inhibits caspases-3, -7, and -9. Beyond its role in apoptosis, XIAP is a crucial activator of the NF-κB signaling cascade. This activation is initiated by the dimerization of the XIAP-BIR1 domain, which facilitates the recruitment and activation of the TAK1 kinase complex via the adaptor protein TAB1.[1][2][3] The subsequent activation of the IKK complex leads to the nuclear translocation of NF-κB and the transcription of pro-survival genes.
Given the overexpression of XIAP in many cancers and its role in promoting cell survival, it has emerged as a promising target for therapeutic intervention. Small molecules that can disrupt critical protein-protein interactions within the XIAP signaling network are of particular interest. This compound, a suramin (B1662206) analog, has been identified as a compound that binds to the XIAP-BIR1 domain and has the potential to inhibit its dimerization, thereby representing a novel strategy to modulate the NF-κB pathway.[1][4] This guide will explore the molecular basis of this compound's interaction with XIAP-BIR1 and its implications for drug development.
Quantitative Data: Binding Affinities of this compound and its Analogs to XIAP-BIR1
The interaction between this compound and XIAP-BIR1 has been quantitatively characterized using biophysical techniques such as MicroScale Thermophoresis (MST). These studies have provided dissociation constants (Kd) that quantify the binding affinity.
| Compound | XIAP-BIR1 Variant | Method | Dissociation Constant (Kd) (µM) | Reference |
| This compound | Wild Type | MST | 25 ± 5 | [5] |
| R62S Mutant | MST | 1,145 ± 202 | [5] | |
| D71A Mutant | MST | >10,000 | [5] | |
| R82S Mutant | MST | 1,790 ± 425 | [5] | |
| V86E Mutant | MST | 135 ± 30 | [5] | |
| Analog 5a | Wild Type | Fluorescence Quenching | 9 ± 2 | [5] |
| Analog 5b | Wild Type | Fluorescence Quenching | 11 ± 2 | [5] |
Table 1: Quantitative binding data for this compound and its analogs to wild type and mutant forms of XIAP-BIR1. The data indicates that mutations at the dimerization interface significantly reduce the binding affinity of this compound.
Signaling Pathway and Mechanism of Inhibition
The dimerization of the XIAP-BIR1 domain is a prerequisite for the recruitment of the adaptor protein TAB1, which in turn recruits and activates TAK1. This leads to the phosphorylation and activation of the IKK complex, culminating in the nuclear translocation of NF-κB. This compound is hypothesized to inhibit this pathway by binding to the dimerization interface of XIAP-BIR1, thereby preventing the initial dimerization step.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of this compound in inhibiting XIAP-BIR1 dimerization.
MicroScale Thermophoresis (MST)
MST is a powerful technique to quantify biomolecular interactions in solution. It measures the motion of molecules in a microscopic temperature gradient, which is altered upon binding of a ligand.
Objective: To determine the binding affinity (Kd) of this compound to XIAP-BIR1.
Materials:
-
Purified recombinant XIAP-BIR1 protein
-
This compound compound
-
Labeling kit for fluorescently tagging the protein (e.g., NHS-ester dye)
-
MST buffer (e.g., 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 10% glycerol, 10 mM DTT, 0.05% Tween-20)
-
MST instrument (e.g., Monolith NT.115)
-
Premium-treated glass capillaries
Protocol:
-
Protein Labeling: Fluorescently label the purified XIAP-BIR1 protein according to the manufacturer's protocol of the labeling kit. The labeling is typically done on primary amines (lysine residues).
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in MST buffer.
-
Prepare a series of 16 dilutions of this compound in MST buffer, typically in a 1:1 serial dilution.
-
Prepare a solution of the labeled XIAP-BIR1 at a constant concentration (e.g., 100 nM) in MST buffer.
-
-
Binding Reaction: Mix the labeled XIAP-BIR1 solution with each of the this compound dilutions in a 1:1 ratio. Also, prepare a control sample with labeled protein and buffer only.
-
Capillary Loading: Load the samples into the premium-treated glass capillaries.
-
MST Measurement:
-
Place the capillaries into the MST instrument.
-
Set the instrument parameters: LED intensity (e.g., 20%) and MST power (e.g., medium).
-
Perform the MST measurement at a constant temperature (e.g., 24°C).
-
-
Data Analysis: Analyze the change in thermophoresis as a function of the this compound concentration. Fit the data to a binding curve to determine the dissociation constant (Kd).
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size. It can be used to assess the dimerization state of a protein in the presence and absence of an inhibitor.
Objective: To qualitatively assess the effect of this compound on XIAP-BIR1 dimerization.
Materials:
-
Purified recombinant XIAP-BIR1 protein
-
This compound compound
-
SEC column (e.g., Superdex 75)
-
SEC buffer (e.g., 20 mM Tris-HCl pH 7.5, 200 mM NaCl, 10 mM DTT)
-
Chromatography system (e.g., ÄKTA pure)
-
Molecular weight standards
Protocol:
-
Column Equilibration: Equilibrate the SEC column with SEC buffer.
-
Sample Preparation:
-
Prepare a solution of XIAP-BIR1 at a known concentration (e.g., 40 µM) in SEC buffer.
-
Prepare another solution of XIAP-BIR1 at the same concentration but also containing a high concentration of this compound (e.g., 2.5 mM).
-
-
Chromatography:
-
Inject the XIAP-BIR1 sample onto the equilibrated SEC column and run the chromatography at a constant flow rate.
-
Inject the XIAP-BIR1 with this compound sample and run the chromatography under the same conditions.
-
-
Data Analysis: Monitor the elution profile at 280 nm. A shift in the elution volume to a larger volume (corresponding to a smaller apparent molecular weight) in the presence of this compound would indicate an inhibition of dimerization. Calibrate the column with molecular weight standards to estimate the apparent molecular weight of the protein in each condition.
NF-κB Luciferase Reporter Assay
This cell-based assay is used to measure the activity of the NF-κB transcription factor.
Objective: To quantify the inhibitory effect of this compound on XIAP-induced NF-κB activation.
Materials:
-
HEK293T cells
-
Expression plasmid for XIAP
-
NF-κB luciferase reporter plasmid (containing NF-κB binding sites upstream of a luciferase gene)
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Cell culture medium and reagents
-
Transfection reagent
-
This compound compound
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in appropriate media.
-
Co-transfect the cells with the XIAP expression plasmid, the NF-κB luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
-
Compound Treatment: After transfection, treat the cells with increasing concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Luciferase Assay: After an appropriate incubation time (e.g., 24-48 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value for NF-κB inhibition.
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of experiments to characterize the inhibitory role of this compound.
Conclusion
The available data strongly support the role of this compound as an inhibitor of the XIAP-BIR1 dimerization. Quantitative binding studies have demonstrated a direct interaction in the micromolar range, and mutagenesis studies have confirmed that this interaction occurs at the dimerization interface.[5] The inhibition of this critical protein-protein interaction presents a promising avenue for the modulation of the NF-κB signaling pathway. The experimental protocols and workflows detailed in this guide provide a framework for the further investigation of this compound and the development of more potent and specific inhibitors of XIAP-BIR1. Such compounds hold therapeutic potential for the treatment of cancers and other diseases characterized by aberrant NF-κB activation.
References
- 1. This compound binding to XIAP-BIR1: searching drugs for regulation of the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uniprot.org [uniprot.org]
- 4. Structure-Activity Relationship of this compound Derivatives Binding to XIAP-BIR1 [iris.cnr.it]
- 5. Structure‐Activity Relationship of this compound Derivatives Binding to XIAP‐BIR1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NF023 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro pharmacological profile of NF023, a selective antagonist of P2X1 purinergic receptors and an inhibitor of Gαo/i protein subunits. Detailed protocols for key in vitro assays are provided to enable researchers to effectively utilize this compound in their studies.
Introduction to this compound
This compound is a suramin (B1662206) analogue that has been characterized as a potent and selective antagonist of the P2X1 receptor, a ligand-gated ion channel activated by extracellular ATP.[1][2][3][4] It exhibits competitive and reversible antagonism at this receptor subtype.[2][3] Additionally, this compound has been shown to be a selective inhibitor of the α-subunits of the Go/Gi family of G-proteins, with an EC50 value in the nanomolar range.[2][3][5] This dual activity makes this compound a valuable tool for dissecting purinergic signaling pathways and for studying the roles of P2X1 receptors and Go/Gi proteins in various physiological and pathophysiological processes.
Data Presentation
The following tables summarize the quantitative data for this compound's inhibitory activity in various in vitro assays.
Table 1: Inhibitory Activity of this compound on P2X Receptors
| Receptor Subtype | Species | Assay System | IC50 (µM) | Reference |
| P2X1 | Human | Xenopus Oocytes | 0.21 | [1][2][3] |
| P2X1 | Rat | Xenopus Oocytes | 0.24 | [6] |
| P2X3 | Human | Xenopus Oocytes | 28.9 | [1][2][3] |
| P2X3 | Rat | Xenopus Oocytes | 8.5 | [6] |
| P2X2 | Human | Xenopus Oocytes | > 50 | [1][2][3] |
| P2X4 | Human | Xenopus Oocytes | > 100 | [1][2][3] |
| P2X2/P2X3 | Rat | Xenopus Oocytes | 1.6 (α,β-meATP as agonist) | [6] |
Table 2: Inhibitory Activity of this compound on G-Proteins
| G-Protein Subunit | Assay System | EC50 (nM) | Reference |
| Gαo/i | Recombinant protein | ~300 | [2][3][5] |
Experimental Protocols
Preparation of this compound Stock Solutions
For in vitro experiments, this compound can be dissolved in water to prepare a stock solution.[7]
-
Solvent: Water
-
Maximum Solubility: 100 mM
-
Storage: Store aliquots of the stock solution at -20°C to avoid repeated freeze-thaw cycles.
Protocol 1: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes for P2X1 Receptor Antagonism
This protocol is designed to assess the antagonistic activity of this compound on P2X1 receptors expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the human P2X1 receptor
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5)
-
This compound
-
ATP (agonist)
-
Two-electrode voltage clamp setup
-
Microinjection system
Procedure:
-
Oocyte Preparation and Receptor Expression:
-
Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
-
Inject the oocytes with cRNA encoding the human P2X1 receptor.
-
Incubate the oocytes for 2-5 days at 16-18°C in ND96 solution supplemented with antibiotics to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place a single oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Record baseline current.
-
-
Application of Compounds:
-
Apply ATP at a concentration that elicits a submaximal response (e.g., EC50) to activate the P2X1 receptors and record the inward current.
-
After washing out the ATP, pre-incubate the oocyte with varying concentrations of this compound for a defined period.
-
In the continued presence of this compound, co-apply the same concentration of ATP and record the resulting current.
-
-
Data Analysis:
-
Measure the peak amplitude of the ATP-evoked currents in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: GTPγS Binding Assay for Gαi/o Inhibition
This assay measures the ability of this compound to inhibit the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gαi/o subunits, providing a direct measure of G-protein activation.
Materials:
-
Cell membranes expressing the Gαi/o-coupled receptor of interest
-
[³⁵S]GTPγS (radiolabeled)
-
This compound
-
Agonist for the receptor of interest
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT)
-
GDP
-
Scintillation counter
-
96-well filter plates
Procedure:
-
Membrane Preparation:
-
Prepare cell membranes from a cell line or tissue expressing the Gαi/o-coupled receptor and the G-protein of interest.
-
-
Assay Setup:
-
In a 96-well plate, add the following in order:
-
Assay buffer
-
Varying concentrations of this compound or vehicle control.
-
A fixed concentration of the agonist to stimulate G-protein activation.
-
Cell membranes (typically 10-20 µg of protein per well).
-
GDP (to a final concentration of 10-100 µM).
-
-
Pre-incubate the plate at 30°C for 15-30 minutes.
-
-
Initiation of Reaction:
-
Add [³⁵S]GTPγS (to a final concentration of 0.05-0.1 nM) to each well to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Detection:
-
Dry the filter plates and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS) from the total binding.
-
Calculate the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the EC50 value.
-
Visualizations
Signaling Pathway of P2X1 Receptor and Gαi/o Inhibition by this compound
Caption: this compound inhibits P2X1 receptor-mediated ion influx and Gαi/o-coupled receptor signaling.
Experimental Workflow for In Vitro Characterization of this compound
Caption: Workflow for determining the in vitro inhibitory potency of this compound.
References
- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. NF 023 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 3. Quantal evoked depolarizations underlying the excitatory junction potential of the guinea-pig isolated vas deferens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. bio-techne.com [bio-techne.com]
Application Notes and Protocols for NF023 in Voltage-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
NF023 is a potent and selective antagonist of the P2X1 purinergic receptor, a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP). P2X1 receptors are crucial in various physiological processes, including smooth muscle contraction, platelet aggregation, and neurotransmission. Their involvement in these pathways makes them a significant target for drug discovery and development. These application notes provide detailed protocols for utilizing this compound in voltage-clamp electrophysiology to study P2X1 receptor function and pharmacology.
Mechanism of Action
This compound acts as a selective and competitive antagonist at P2X1 receptors.[1][2][3] It competes with the endogenous ligand, ATP, for the binding site on the receptor. This binding prevents the conformational change required for channel opening, thereby inhibiting the influx of cations (primarily Na⁺ and Ca²⁺) and subsequent cellular depolarization. While highly selective for P2X1, this compound can also exhibit activity at other P2X subtypes and G-proteins at higher concentrations.
Quantitative Data: Inhibitory Profile of this compound
The following table summarizes the inhibitory potency of this compound on various human P2X receptor subtypes, presented as IC50 values (the concentration of antagonist required to inhibit 50% of the agonist-induced response).
| Receptor Subtype | IC50 (µM) | Reference |
| Human P2X1 | 0.21 | [2][3] |
| Human P2X2 | > 50 | [2][3] |
| Human P2X3 | 28.9 | [2][3] |
| Human P2X4 | > 100 | [2][3] |
Note: It is crucial to consider the potential for off-target effects, especially at higher concentrations. This compound has been shown to inhibit the α-subunit of Go/i G-proteins with an EC50 of approximately 300 nM and the DNA-binding activity of HMGA2 with an IC50 of 10.63 µM.[2]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of P2X1 receptor activation and the experimental approach to studying its antagonism by this compound, the following diagrams are provided.
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on P2X1 receptors using two-electrode voltage-clamp (TEVC) in Xenopus oocytes and whole-cell patch-clamp in cultured smooth muscle cells.
Protocol 1: Two-Electrode Voltage-Clamp (TEVC) on Xenopus Oocytes
This protocol is adapted from the methods described in the foundational studies of this compound's effects on heterologously expressed P2X receptors.
1. Oocyte Preparation and Receptor Expression:
-
Harvest stage V-VI oocytes from adult female Xenopus laevis.
-
Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).
-
Inject oocytes with cRNA encoding the human or rat P2X1 receptor subunit.
-
Incubate the injected oocytes for 2-5 days at 16-18°C in Barth's solution.
2. Solutions:
-
Barth's Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4 with NaOH.
-
Recording Solution: Same as Barth's solution.
-
Agonist Stock Solution: Prepare a 10 mM stock solution of ATP in the recording solution.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in water. Further dilute in the recording solution to the desired final concentrations.
3. Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Apply ATP at a concentration that elicits a submaximal response (e.g., EC50 concentration) for 2-5 seconds to establish a baseline current.
-
After washout and recovery of the baseline, pre-apply this compound at the desired concentration for 1-2 minutes.
-
Co-apply ATP and this compound and record the resulting current.
-
Repeat this procedure for a range of this compound concentrations to generate a concentration-response curve.
4. Data Analysis:
-
Measure the peak inward current in the absence and presence of different concentrations of this compound.
-
Normalize the current responses to the control (ATP alone).
-
Plot the normalized current as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Whole-Cell Patch-Clamp on Cultured Smooth Muscle Cells
This protocol is a general guideline and may require optimization for specific cell types.
1. Cell Culture:
-
Culture vascular smooth muscle cells (e.g., from rat aorta) on glass coverslips in an appropriate medium.
-
Use cells at a low passage number for optimal health and receptor expression.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2 with KOH.
-
Agonist and Antagonist Solutions: Prepare as described in Protocol 1, using the external solution as the vehicle.
3. Electrophysiological Recording:
-
Transfer a coverslip with cultured cells to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a single, healthy-looking cell with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply the P2X1 agonist (ATP) via a rapid perfusion system to evoke an inward current.
-
Following washout, pre-perfuse the cell with the desired concentration of this compound for 1-2 minutes.
-
Co-apply the agonist and this compound and record the current.
-
Generate a concentration-response curve as described in Protocol 1.
4. Data Analysis:
-
Analyze the data as described for the TEVC protocol to determine the IC50 of this compound for the native P2X1 receptors.
Troubleshooting
-
No or small agonist-induced current:
-
Confirm receptor expression in the chosen cell system.
-
Check the viability and health of the cells.
-
Verify the concentration and integrity of the ATP solution.
-
-
High leak current:
-
Ensure a high-quality gigaohm seal in patch-clamp experiments.
-
Monitor the health of the oocytes in TEVC experiments.
-
-
Variability in results:
-
Maintain consistent timing for agonist and antagonist application.
-
Use a stable and rapid perfusion system.
-
Ensure consistent cell passage number and culture conditions.
-
Conclusion
This compound is a valuable pharmacological tool for the investigation of P2X1 receptor function. The protocols outlined above provide a framework for utilizing this compound in voltage-clamp electrophysiology to characterize its antagonistic properties and to probe the role of P2X1 receptors in various physiological and pathological contexts. Careful experimental design and data analysis are essential for obtaining reliable and reproducible results.
References
Application Notes and Protocols for NF023 in Cell-Based Signaling Assays
Introduction
NF023 is a potent and selective antagonist for the P2X1 purinergic receptor, a ligand-gated ion channel activated by adenosine (B11128) triphosphate (ATP).[1][2] As a suramin (B1662206) analogue, this compound functions as a competitive and reversible inhibitor, making it a valuable tool for investigating the physiological and pathological roles of P2X1 receptors in various cellular processes.[2] P2X1 receptors are implicated in a range of functions, including smooth muscle contraction, platelet aggregation, and neurotransmission.[3][4] Beyond its primary target, this compound has also been shown to selectively inhibit the α-subunit of Go/i G-proteins.[1] These application notes provide detailed protocols for utilizing this compound in cell-based signaling assays, with a primary focus on intracellular calcium mobilization.
Mechanism of Action
This compound exerts its primary inhibitory effect by competing with ATP for the binding site on P2X1 receptors.[2] Activation of the P2X1 receptor, a non-selective cation channel, normally leads to an influx of Na+ and Ca2+, resulting in cell membrane depolarization and the initiation of downstream signaling cascades.[3] this compound blocks this channel activation, thereby preventing the ATP-induced rise in intracellular calcium. The antagonism is surmountable, meaning its inhibitory effect can be overcome by increasing concentrations of the agonist (ATP).[2]
Data Presentation: Biological Activity of this compound
The potency and selectivity of this compound have been characterized across various receptor subtypes and species. The following tables summarize key quantitative data.
Table 1: Inhibitory Potency (IC50) of this compound at P2X Receptors
| Receptor Subtype | Species | IC50 (µM) | Reference |
| P2X1 | Human | 0.21 | [1] |
| P2X1 | Rat | 0.24 | [2] |
| P2X2 | Rat | > 50 | [2] |
| P2X3 | Human | 28.9 | [1] |
| P2X3 | Rat | 8.5 | [2] |
| P2X4 | Human/Rat | > 100 | [1][2] |
Table 2: Other Reported Biological Activities of this compound
| Target | Activity | Effective Concentration | Reference |
| Gαo/i | Selective Inhibition | EC50 ~300 nM | [1] |
| HMGA2 | Inhibition of DNA-binding | IC50 = 10.63 µM | [1] |
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₅H₂₀N₄Na₆O₂₁S₆ | |
| Molecular Weight | 1162.86 g/mol | [1] |
| Solubility | Soluble to 100 mM in water | |
| Appearance | White to off-white solid | |
| Storage | Desiccate at Room Temperature |
Experimental Protocols
Application: Intracellular Calcium Mobilization Assay
This protocol describes a method to quantify the inhibitory effect of this compound on P2X1 receptor activation by measuring changes in intracellular calcium ([Ca²⁺]i) using a fluorescent plate reader. This is a common and robust method for studying ion channel function.[5][6][7]
Principle
Cells expressing the target P2X1 receptor are pre-loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM, Fluo-4 AM). Upon activation of P2X1 receptors by an agonist like ATP, Ca²⁺ influx occurs, leading to a conformational change in the dye and a measurable increase in its fluorescence intensity.[7] Pre-incubation with the antagonist this compound will inhibit this ATP-induced calcium influx, resulting in a dose-dependent reduction of the fluorescent signal.
1. Materials and Reagents
-
Cells expressing P2X1 receptors (e.g., HEK293-P2X1 stable cell line, primary smooth muscle cells).
-
This compound (P2X Antagonist I)
-
ATP (Agonist)
-
Cell Culture Medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Black, clear-bottom 96-well cell culture plates
2. Preparation of Stock Solutions
-
This compound Stock (10 mM): this compound is soluble in water up to 100 mM. For a 10 mM stock, dissolve 11.63 mg of this compound (MW: 1162.86) in 1 mL of sterile water. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
ATP Stock (10 mM): Prepare a 10 mM stock solution of ATP in sterile water. Adjust pH to ~7.4. Aliquot and store at -20°C.
-
Dye Loading Solution: Prepare according to the manufacturer's instructions. A typical solution for Fluo-4 AM involves a final concentration of 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.
3. Cell Culture and Seeding
-
Culture cells in appropriate medium (e.g., DMEM with 10% FBS, 1% Pen-Strep) in a humidified incubator at 37°C with 5% CO₂.
-
Harvest cells and seed them into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000-80,000 cells per well).
-
Incubate the plate for 24-48 hours.
4. Fluorescent Dye Loading
-
Aspirate the culture medium from the wells.
-
Wash the cell monolayer once with 100 µL of HBSS.
-
Add 50 µL of the Dye Loading Solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
After incubation, wash the cells twice with 100 µL of HBSS to remove excess dye, leaving a final volume of 100 µL in each well.
5. Assay Procedure
-
Prepare serial dilutions of this compound in HBSS at 2x the final desired concentration.
-
Transfer 100 µL of the this compound dilutions to the corresponding wells of the cell plate (this will dilute the compound to 1x). Include vehicle control wells (HBSS with DMSO, if used) and no-agonist control wells.
-
Incubate the plate at room temperature or 37°C for 15-30 minutes.
-
Set up the fluorescence plate reader (e.g., FLIPR, FlexStation) to measure kinetic fluorescence (e.g., Excitation ~494 nm, Emission ~516 nm for Fluo-4).
-
Place the cell plate in the reader.
-
Initiate the reading, establishing a baseline fluorescence for 10-20 seconds.
-
Program the instrument to automatically inject a solution of ATP (at a final concentration that elicits ~80% of the maximal response, e.g., EC80) into each well.
-
Continue recording the fluorescence signal for an additional 60-120 seconds to capture the peak response.
6. Data Analysis
-
For each well, determine the peak fluorescence intensity after agonist addition and subtract the baseline fluorescence.
-
Normalize the data:
-
Set the average signal from the vehicle control wells (ATP only) as 100% activation.
-
Set the average signal from the no-agonist control wells as 0% activation.
-
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
References
- 1. NF 023 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 2. Antagonistic properties of the suramin analogue this compound at heterologously expressed P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The P2X1 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purinergic signalling: from discovery to current developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular Calcium Mobilization in Response to Ion Channel Regulators via a Calcium-Induced Calcium Release Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of NF023 Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Abstract
NF023, a selective and competitive P2X1 receptor antagonist, is a valuable tool in pharmacological research.[1] It is also known to selectively inhibit the α-subunit of G-proteins (Go/Gi). Proper preparation of stock solutions is critical for ensuring experimental accuracy and reproducibility. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
The physicochemical properties of this compound are summarized below. Note that the molecular weight may vary between batches, primarily due to the degree of hydration; it is crucial to refer to the batch-specific data provided by the supplier for the most accurate calculations.[1]
| Property | Value | Source(s) |
| Synonyms | NF 023 hexasodium, P2X Antagonist I | [2][3] |
| Molecular Weight | 1162.86 g/mol to 1168.92 g/mol (anhydrous) | [1][2] |
| ~1030.9 g/mol (hydrated form) | [4] | |
| Appearance | White to off-white solid | |
| Recommended Solvent | Water (H₂O) | [1][2][4] |
| DMSO | ||
| Solubility in Water | Up to 105.3 mg/mL (approx. 90 mM) | [2] |
| Solubility in DMSO | 14 mg/mL | |
| Storage (Powder) | -20°C for up to 3 years or desiccate at room temperature | [1][2] |
| Storage (Stock Solution) | Aliquot and store at -20°C or -80°C for up to 1 year | [2] |
| Handling Notes | Sonication is recommended to aid dissolution in water.[2] Avoid repeated freeze-thaw cycles. |
Experimental Protocol: Preparing a 10 mM Aqueous Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in water. Always consult the Certificate of Analysis for batch-specific molecular weight.
Materials
-
This compound hexasodium salt (solid powder)
-
Nuclease-free water (e.g., molecular grade)
-
Sterile conical tubes (e.g., 1.5 mL, 15 mL, or 50 mL)
-
Sterile, low-retention microcentrifuge tubes for aliquots
-
Calibrated analytical balance
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Bath sonicator
-
Sterile 0.22 µm syringe filter (optional, for sterile applications)
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle this compound powder in a chemical fume hood or designated weighing area to avoid inhalation.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Step-by-Step Procedure
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the hygroscopic powder.
-
Calculation: Determine the required mass of this compound and volume of water. Use the batch-specific molecular weight (MW) provided by the supplier. For this example, we will use a MW of 1162.86 g/mol .
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x MW ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 1162.86 g/mol x 1000 mg/g
-
Mass (mg) = 11.63 mg
-
-
-
Weighing: Carefully weigh out the calculated mass (e.g., 11.63 mg) of this compound powder and transfer it into a sterile conical tube of appropriate size.
-
Reconstitution:
-
Add the calculated volume (e.g., 1 mL) of nuclease-free water to the tube containing the powder.
-
Cap the tube securely and vortex thoroughly for 30-60 seconds to initiate dissolution.
-
-
Ensuring Complete Dissolution:
-
Visually inspect the solution for any undissolved particulates.
-
If particulates remain, place the tube in a bath sonicator for 5-10 minutes.[2] Intermittently vortex the tube during sonication to aid dissolution. The solution should be clear and free of visible solids.
-
-
Sterilization (Optional): If the stock solution is intended for use in sterile applications such as cell culture, it can be sterilized by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in sterile, low-retention microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C or -80°C.[2] The solution is stable for at least one year when stored properly.[2]
-
Visual Workflow and Diagrams
Experimental Workflow for this compound Stock Solution Preparation
The diagram below outlines the sequential steps for preparing a ready-to-use this compound stock solution from powder.
Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols for Measuring NF023 Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
NF023 is a suramin (B1662206) analog that has garnered significant interest in pharmacology due to its dual antagonism of P2X purinergic receptors and its inhibitory effects on inhibitory G-protein alpha subunits (Gαi/o).[1] As a selective and competitive antagonist of the P2X1 receptor, it plays a crucial role in studying the physiological and pathological functions mediated by this ion channel.[2][3] Furthermore, its ability to directly inhibit Gαi/o proteins provides a valuable tool for dissecting G-protein-coupled receptor (GPCR) signaling pathways.[1]
Accurate measurement of the binding affinity of this compound to its targets is paramount for understanding its mechanism of action, determining its potency and selectivity, and guiding the development of novel therapeutics. These application notes provide detailed protocols for several key techniques used to quantify the binding affinity of this compound and similar compounds. The selection of a particular method will depend on the specific research question, the nature of the target protein, and the available instrumentation.
Quantitative Binding Data for this compound
The following table summarizes the reported binding and functional data for this compound against its primary targets. This data is essential for designing experiments and interpreting results.
| Target | Parameter | Value | Species | Reference |
| P2X Receptors | ||||
| Human P2X1 | IC50 | 0.21 µM | Human | [2][3] |
| Human P2X3 | IC50 | 28.9 µM | Human | [2][3] |
| Human P2X2 | IC50 | > 50 µM | Human | [2][3] |
| Human P2X4 | IC50 | > 100 µM | Human | [2][3] |
| Rat P2X1 | IC50 | 240 nM | Rat | [1] |
| Rat P2X3 | IC50 | 8.5 µM | Rat | [1] |
| G-Proteins | ||||
| Gαo/i subunits | EC50 | ~300 nM | Recombinant | [1][2] |
Signaling Pathways of this compound Targets
To fully appreciate the functional consequences of this compound binding, it is crucial to understand the signaling pathways it modulates.
References
Application Notes and Protocols for High-Throughput Screening of P2X1 Antagonists Using NF023
Audience: Researchers, scientists, and drug development professionals.
Introduction
The P2X1 receptor, a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP), is a promising therapeutic target for a variety of conditions, including thrombosis, male contraception, and bladder dysfunction.[1] The development of selective P2X1 antagonists is a key objective in harnessing its therapeutic potential. High-throughput screening (HTS) is a critical methodology for identifying novel P2X1 modulators from large compound libraries. NF023, a selective and competitive antagonist of the P2X1 receptor, serves as an invaluable tool in these screening campaigns, acting as a reference compound for assay validation and comparison of potential hits.[2]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in HTS campaigns to discover and characterize novel P2X1 antagonists.
P2X1 Receptor Signaling Pathway
P2X1 receptors are ATP-gated, non-selective cation channels.[1] Upon binding of ATP, the channel opens, leading to a rapid influx of sodium (Na⁺) and calcium (Ca²⁺) ions into the cell.[1] This influx of positive ions causes depolarization of the cell membrane and an increase in intracellular calcium concentration, which in turn triggers various downstream cellular responses, such as smooth muscle contraction and platelet aggregation.[1][3]
Figure 1: P2X1 Receptor Signaling Pathway and Antagonism by this compound.
High-Throughput Screening Workflow for P2X1 Antagonists
A typical HTS campaign for P2X1 antagonists involves a multi-step process, beginning with a primary screen of a large compound library, followed by hit confirmation and characterization, and concluding with secondary assays to determine selectivity and mechanism of action.
Figure 2: High-Throughput Screening Workflow for P2X1 Antagonists.
Data Presentation
Quantitative data for reference compounds and potential hits should be organized for clear comparison.
Table 1: Pharmacological Profile of this compound at P2X Receptors
| Receptor Subtype | Species | IC50 (µM) | Reference |
| P2X1 | Human | 0.21 | [2][4] |
| P2X1 | Rat | 0.24 | [5] |
| P2X2 | Human | > 50 | [2][4] |
| P2X3 | Human | 28.9 | [2][4] |
| P2X3 | Rat | 8.5 | [5] |
| P2X4 | Human | > 100 | [2][4] |
Table 2: Example Data from a Primary HTS Campaign
| Compound ID | % Inhibition at 10 µM | Hit (Yes/No) |
| This compound (Control) | 95.2 | Yes |
| Test Compound 1 | 85.7 | Yes |
| Test Compound 2 | 12.3 | No |
| Test Compound 3 | 91.5 | Yes |
Experimental Protocols
Primary High-Throughput Screening: Fluorescence-Based Assay Using a Voltage-Sensitive Dye
This protocol is adapted from a method for identifying P2X1 receptor ligands and is suitable for HTS.[3][6]
Objective: To identify compounds that inhibit ATP-induced P2X1 receptor activation by measuring changes in membrane potential.
Materials:
-
Cell Line: HEK293T cells with doxycycline-inducible expression of the human P2X1 receptor.[3]
-
Assay Plates: 384-well, black, clear-bottom microplates.
-
Reagents:
-
FLIPR Membrane Potential Assay Kit (or equivalent voltage-sensitive dye).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
ATP (agonist).
-
This compound (positive control antagonist).
-
Compound library.
-
Instrumentation: Fluorescence microplate reader with automated liquid handling (e.g., FLIPR).
Protocol:
-
Cell Preparation:
-
Seed the HEK293T-P2X1 cells into 384-well plates at an optimized density.
-
Induce P2X1 expression by adding doxycycline to the culture medium and incubate for 24-48 hours.
-
-
Dye Loading:
-
Remove the culture medium and add the voltage-sensitive dye solution prepared in assay buffer to each well.
-
Incubate the plates at 37°C for 45-60 minutes to allow for dye loading.
-
-
Compound Addition:
-
Transfer compounds from the library and control wells (this compound, vehicle) to the assay plate using an automated liquid handler.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Agonist Addition and Signal Detection:
-
Place the assay plate in the fluorescence microplate reader.
-
Establish a baseline fluorescence reading.
-
Add a pre-determined concentration of ATP (e.g., EC80) to all wells simultaneously using the instrument's integrated liquid handler.
-
Immediately begin recording the fluorescence signal over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity upon ATP addition for each well.
-
Normalize the data to the positive (ATP alone) and negative (this compound + ATP) controls.
-
Calculate the percent inhibition for each test compound.
-
Set a hit threshold (e.g., >50% inhibition) to identify primary hits.
-
Hit Confirmation and Potency Determination: Calcium Flux Assay
This protocol is a common method for confirming the activity of primary hits and determining their potency (IC50).
Objective: To confirm the inhibitory activity of hit compounds and determine their potency by measuring changes in intracellular calcium.
Materials:
-
Cell Line: HEK293 cells stably expressing the human P2X1 receptor.
-
Assay Plates: 96- or 384-well, black, clear-bottom microplates.
-
Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Assay Buffer.
-
ATP (agonist).
-
This compound (positive control antagonist).
-
Hit compounds from the primary screen.
-
-
Instrumentation: Fluorescence microplate reader with automated liquid handling.
Protocol:
-
Cell Preparation:
-
Seed the HEK293-P2X1 cells into microplates and grow to confluence.
-
-
Dye Loading:
-
Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Remove the culture medium and add the dye loading solution to each well.
-
Incubate the plates at 37°C for 60 minutes in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Addition:
-
Prepare serial dilutions of the hit compounds and this compound.
-
Add the diluted compounds to the assay plate and incubate for 15-30 minutes.
-
-
Agonist Addition and Signal Detection:
-
Place the assay plate in the fluorescence microplate reader.
-
Establish a baseline fluorescence reading.
-
Add a pre-determined concentration of ATP (e.g., EC80) to all wells.
-
Record the fluorescence signal over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each confirmed hit.
-
Logical Relationship of this compound in HTS
This compound is integral to the HTS workflow, serving multiple critical functions that ensure the quality and reliability of the screening data.
Figure 3: The Role of this compound in High-Throughput Screening for P2X1 Antagonists.
References
- 1. The P2X1 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF 023 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 3. A fluorescent approach for identifying P2X1 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scimedia.com [scimedia.com]
- 5. researchgate.net [researchgate.net]
- 6. A fluorescent approach for identifying P2X1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NF023 in Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NF023 is a suramin (B1662206) analog that has emerged as a valuable tool for studying protein-protein interactions (PPIs). It primarily functions as a selective antagonist of Gαi/o protein subunits and as an antagonist for P2X purinergic receptors.[1] Its ability to disrupt specific PPIs makes it a powerful molecular probe for elucidating signaling pathways and for identifying potential therapeutic targets. These application notes provide a comprehensive overview of the use of this compound in PPI studies, including its mechanism of action, key applications, and detailed experimental protocols.
Mechanism of Action:
This compound exerts its effects by directly interfering with the binding interfaces of target proteins. In the context of G-protein signaling, it inhibits the formation of the agonist-receptor-G protein ternary complex, a critical step in signal transduction.[1] It has been shown to bind to the Gαi subunit, thereby preventing its interaction with upstream receptors and downstream effectors.[2] Notably, this compound can disrupt the interaction between Gαi and non-receptor guanine (B1146940) nucleotide exchange factors (GEFs) like GIV (Girdin), without affecting the formation of the inactive Gαβγ heterotrimer.[3]
As a P2X receptor antagonist, this compound competitively inhibits the binding of ATP to these ligand-gated ion channels.[4] This property can be exploited to study the role of P2X receptor oligomerization and their interactions with other cellular proteins.
Key Applications in Protein-Protein Interaction Studies
This compound has been successfully employed to investigate a range of protein-protein interactions, providing valuable insights into their physiological and pathological roles.
-
Disruption of Gαi-Effector Interactions: this compound is widely used to study the interaction between the Gαi subunit and its various binding partners. A prime example is the inhibition of the Gαi-GIV (Girdin) interaction, which is implicated in cancer cell migration and invasion.[3]
-
Investigation of GPCR-G Protein Coupling: By preventing the formation of the ternary complex, this compound can be used to study the coupling of Gαi/o-coupled receptors (GPCRs) with their cognate G proteins.[2]
-
Modulation of P2X Receptor Interactions: As a P2X receptor antagonist, this compound can be utilized to explore the interactions of these channels with other proteins, shedding light on their regulation and function.
-
Validation of Novel PPIs: this compound can serve as a chemical tool to validate newly identified PPIs involving Gαi/o or P2X receptors, helping to confirm the biological relevance of these interactions.
-
Inhibition of other PPIs: Recent studies have shown that this compound can also disrupt other types of PPIs. For instance, it has been identified as an inhibitor of the interaction between the cellular inhibitor of apoptosis protein 2 (cIAP2) and TNF receptor-associated factor 2 (TRAF2), a key interaction in the NF-κB signaling pathway.[5]
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound against various targets, providing a reference for experimental design.
| Target Interaction/Protein | Assay Type | Reported IC50/EC50/Ki | Reference(s) |
| Gαi/o subunits | GTPγS binding | EC50 ~ 300 nM | [1] |
| Gαi3-GIV Interaction | AlphaScreen | IC50 ~ 1 µM | |
| Gαi3-GIV Interaction | Fluorescence Polarization | IC50 ~ 5 µM | |
| P2X1 Receptor (human) | Electrophysiology | IC50 = 0.21 µM | |
| P2X3 Receptor (human) | Electrophysiology | IC50 = 28.9 µM | |
| cIAP2-TRAF2 Interaction | In vitro binding assay | IC50 ~ 10 µM | [5] |
Experimental Protocols
Here, we provide detailed protocols for key experiments utilizing this compound to study protein-protein interactions.
Protocol 1: Co-Immunoprecipitation (Co-IP) to Study the Disruption of a GPCR-Gαi Interaction by this compound
This protocol describes how to use Co-IP to investigate whether this compound can disrupt the interaction between a Gαi-coupled GPCR and the Gαi protein.
Materials:
-
Cells expressing the GPCR of interest and Gαi (e.g., HEK293 cells)
-
This compound (stock solution in water or DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against the GPCR (for immunoprecipitation)
-
Antibody against Gαi (for western blotting)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., lysis buffer without detergents)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Western blot reagents and equipment
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 10-100 µM) or vehicle control (water or DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C.
-
Stimulate the cells with a GPCR agonist for a short period (e.g., 5-15 minutes) to induce the GPCR-Gαi interaction.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the cleared lysate.
-
Incubate a sufficient amount of lysate (e.g., 500 µg - 1 mg) with the anti-GPCR antibody (2-5 µg) for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer.
-
After the final wash, remove all residual wash buffer.
-
Elute the protein complexes from the beads by adding 20-40 µL of 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the anti-Gαi antibody.
-
Detect the signal using an appropriate secondary antibody and chemiluminescent substrate.
-
Analyze the results to determine if this compound treatment reduced the amount of co-immunoprecipitated Gαi.
-
Protocol 2: Surface Plasmon Resonance (SPR) to Quantify the Inhibition of a PPI by this compound
This protocol outlines the use of SPR to measure the kinetics of a PPI and determine the inhibitory effect of this compound.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Purified "ligand" protein
-
Purified "analyte" protein
-
This compound
-
Immobilization reagents (e.g., EDC/NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (specific to the interaction)
Procedure:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface using a fresh mixture of EDC and NHS.
-
Inject the ligand protein at a suitable concentration in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate the remaining active groups on the surface with ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of the analyte protein over the ligand-immobilized surface and a reference flow cell to obtain association and dissociation curves.
-
Regenerate the sensor surface between each analyte injection using the appropriate regeneration solution.
-
-
Inhibition Assay:
-
Prepare a series of solutions containing a fixed concentration of the analyte protein and varying concentrations of this compound.
-
Inject these mixtures over the sensor surface. A decrease in the binding response in the presence of this compound indicates inhibition.
-
Alternatively, pre-incubate the ligand-immobilized surface with different concentrations of this compound before injecting the analyte.
-
-
Data Analysis:
-
Fit the sensorgrams from the binding analysis to an appropriate binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
Analyze the data from the inhibition assay to calculate the IC50 value of this compound for the PPI.
-
Protocol 3: Bioluminescence Resonance Energy Transfer (BRET) Assay to Monitor PPI Disruption in Live Cells
This protocol describes a BRET assay to monitor the disruption of a PPI by this compound in living cells. This example assumes the use of NanoLuc as the BRET donor and a fluorescent protein (e.g., Venus) as the acceptor.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for the two interacting proteins, one fused to NanoLuc (donor) and the other to a fluorescent protein (acceptor).
-
Transfection reagent
-
This compound
-
BRET substrate (e.g., furimazine)
-
96-well white, clear-bottom plates
-
Luminometer capable of measuring dual emissions
Procedure:
-
Cell Transfection:
-
Co-transfect cells with the donor and acceptor fusion constructs in a 96-well plate. Include controls such as donor-only and acceptor-only transfections.
-
Allow cells to express the fusion proteins for 24-48 hours.
-
-
Cell Treatment:
-
Treat the cells with a serial dilution of this compound or vehicle control for a specified period (e.g., 1-2 hours) at 37°C.
-
-
BRET Measurement:
-
Just before reading, add the BRET substrate (furimazine) to each well.
-
Immediately measure the luminescence at two wavelengths: one for the donor (e.g., 460 nm) and one for the acceptor (e.g., 535 nm).
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well: (Acceptor emission) / (Donor emission).
-
Correct for background by subtracting the BRET ratio of the donor-only control.
-
Plot the corrected BRET ratio as a function of the this compound concentration to determine the IC50 value for the disruption of the PPI.
-
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of GPCR-Gαi/o signaling by this compound.
Experimental Workflow Diagram
Caption: Co-Immunoprecipitation workflow to test PPI disruption.
Logical Relationship Diagram
References
- 1. This compound A suramin analog that acts as a selective and direct G-protein antagonist for α-subunits of the Go/Gi group (EC50 ~ 300 nM). | Sigma-Aldrich [sigmaaldrich.com]
- 2. Inhibition of receptor/G protein coupling by suramin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recommended tool compounds and drugs for blocking P2X and P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [2103.10915] Computational and Experimental Characterization of this compound, A Candidate Anticancer Compound Inhibiting cIAP2/TRAF2 Assembly [arxiv.org]
Application Notes and Protocols for NF023 as a Negative Control in Purinergic Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of purinergic signaling, the precise characterization of receptor subtypes is paramount. NF023, a suramin (B1662206) analogue, has emerged as a valuable pharmacological tool. Primarily known as a potent and selective antagonist of the P2X1 receptor, its limited activity at other P2X subtypes and particularly its negligible effect on P2Y receptors make it an excellent negative control for specific experimental contexts. These application notes provide a comprehensive guide for utilizing this compound to ensure the specificity of findings in purinergic receptor research.
Correctly employed, this compound can help researchers to:
-
Isolate and identify the contribution of P2X1 receptors in cellular and tissue responses.
-
Confirm that observed effects are not mediated by P2Y receptors.
-
Validate the selectivity of novel purinergic receptor agonists and antagonists.
This document outlines the pharmacological profile of this compound, presents detailed protocols for its use as a negative control in common experimental assays, and provides visual aids to understand its place in purinergic signaling pathways.
Pharmacological Profile of this compound
This compound is a competitive and reversible antagonist of the P2X1 receptor. Its selectivity is a key feature for its use as a negative control. The following tables summarize the available quantitative data on the potency of this compound at various purinergic receptors and its known off-target effects.
Table 1: Potency of this compound at P2X Receptors
| Receptor Subtype | Species | IC50 (μM) |
| P2X1 | Human | 0.21 |
| P2X2 | Human | > 50 |
| P2X3 | Human | 28.9 |
| P2X4 | Human | > 100 |
Table 2: Selectivity Profile of this compound against P2Y Receptors
Table 3: Known Off-Target Effects of this compound
| Target | Effect | Potency (EC50/IC50) |
| α-subunit of Go/i | Selective inhibition | ~300 nM |
| HMGA2 DNA-binding activity | Inhibition | 10.63 μM |
It is crucial for researchers to be aware of these off-target effects, especially when working with systems where G-protein signaling or HMGA2 function are relevant.
Experimental Protocols
The following protocols are designed to guide researchers in using this compound as a negative control in key experimental assays for studying purinergic receptors.
Calcium Imaging using Fura-2 AM
This protocol describes how to use this compound to confirm that a calcium influx is mediated by P2X1 receptors and not other purinergic receptors.
Materials:
-
Cells expressing purinergic receptors of interest
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
P2X1 receptor agonist (e.g., α,β-methylene ATP)
-
P2Y receptor agonist (e.g., ADP or UTP, depending on the P2Y subtypes present)
-
This compound
-
Fluorescence microscope with ratiometric imaging capabilities (excitation at 340 nm and 380 nm, emission at 510 nm)
Procedure:
-
Cell Preparation: Seed cells on coverslips and culture until they reach the desired confluency.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (typically 1-5 µM Fura-2 AM with 0.02% Pluronic F-127 in physiological buffer).
-
Incubate cells with the loading solution for 30-60 minutes at 37°C.
-
Wash the cells with fresh buffer to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 30 minutes.
-
-
Experimental Setup:
-
Mount the coverslip onto the microscope stage.
-
Perfuse the cells with the physiological buffer.
-
-
Data Acquisition:
-
Baseline: Record the baseline Fura-2 ratio (F340/F380) for a stable period.
-
Positive Control (P2X1 Agonist): Apply a known P2X1 receptor agonist. An increase in the F340/F380 ratio indicates calcium influx.
-
Washout: Wash out the agonist with buffer until the signal returns to baseline.
-
This compound Incubation (Negative Control): Perfuse the cells with a solution containing this compound (a starting concentration of 10-30 µM is recommended, but should be optimized for the specific cell type and receptor expression levels). Incubate for 10-15 minutes.
-
Agonist Challenge with this compound: While still in the presence of this compound, re-apply the P2X1 receptor agonist at the same concentration as before. If the agonist-induced calcium response is significantly attenuated or abolished, it confirms the involvement of a P2X1 receptor.
-
P2Y Agonist Control: To confirm this compound does not block P2Y receptor-mediated calcium release from internal stores, after a washout period, apply a relevant P2Y agonist. A calcium response that is unaffected by prior incubation with this compound supports its selectivity.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the use of this compound to block P2X1 receptor-mediated currents.
Materials:
-
Cells expressing P2X1 receptors
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette pulling
-
External solution (e.g., 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4)
-
Internal solution (e.g., 140 mM KCl, 10 mM NaCl, 1 mM MgCl2, 10 mM HEPES, 11 mM EGTA, pH 7.2)
-
P2X1 receptor agonist (e.g., ATP or α,β-methylene ATP)
-
This compound
Procedure:
-
Cell and Pipette Preparation:
-
Culture cells to a suitable density for patching.
-
Pull glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a target cell.
-
Hold the cell at a negative membrane potential (e.g., -60 mV).
-
Control Response: Apply the P2X1 agonist via a perfusion system and record the inward current.
-
Washout: Perfuse with the external solution until the current returns to baseline.
-
This compound Application (Negative Control): Apply this compound (a starting concentration of 1-10 µM is suggested) through the perfusion system for several minutes.
-
Agonist Application in the Presence of this compound: Co-apply the P2X1 agonist and this compound. A significant reduction or complete block of the inward current indicates that the current is mediated by P2X1 receptors.
-
Dose-Response (Optional): To determine the IC50 of this compound, perform the above steps with a range of this compound concentrations.
-
Radioligand Binding Assay
This protocol details how to use this compound in a competition binding assay to determine the affinity of a test compound for P2X1 receptors.
Materials:
-
Cell membranes prepared from cells expressing P2X1 receptors
-
Radiolabeled P2X1 receptor antagonist (e.g., [³H]α,β-methylene ATP)
-
This compound (as a reference competitor)
-
Unlabeled test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the binding buffer, cell membranes, and the radioligand at a concentration near its Kd.
-
-
Competition Binding:
-
Total Binding: Add buffer instead of a competitor.
-
Non-specific Binding: Add a high concentration of an unlabeled P2X1 antagonist (e.g., suramin or this compound itself at >100-fold its Ki) to determine the amount of non-specific binding.
-
Competition with this compound (Negative Control/Reference): Add increasing concentrations of unlabeled this compound to a series of wells. This will generate a competition curve to determine the Ki of this compound.
-
Competition with Test Compound: Add increasing concentrations of the unlabeled test compound to another series of wells.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filters using the filtration manifold.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the competitor (this compound or test compound).
-
Fit the data to a one-site competition model to determine the IC50 and subsequently calculate the Ki value. By demonstrating that this compound competes with the radioligand, you validate the assay for screening other P2X1-active compounds.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the relevant signaling pathways and experimental workflows.
Figure 1: P2X1 Receptor Signaling Pathway and Site of this compound Action.
Figure 2: P2Y (Gq-coupled) Signaling Pathway, demonstrating the lack of this compound activity.
Figure 3: General experimental workflow for using this compound as a negative control.
Conclusion
This compound is a powerful tool for dissecting the roles of P2X1 receptors in complex biological systems. Its high selectivity for P2X1 over other P2X subtypes and P2Y receptors makes it an ideal negative control. By following the detailed protocols and understanding its pharmacological profile, researchers can confidently attribute specific physiological or pathological effects to the activation of P2X1 receptors, thereby enhancing the rigor and reproducibility of their findings. As with any pharmacological agent, careful dose-response studies and consideration of potential off-target effects are essential for robust experimental design.
Determining the Optimal Concentration of NF023 for P2X1 Receptor Antagonism: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NF023 is a potent and selective antagonist of the P2X1 purinergic receptor, a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP).[1][2] P2X1 receptor activation plays a crucial role in various physiological processes, including platelet aggregation, smooth muscle contraction, and neurotransmission. Consequently, this compound serves as a valuable tool for investigating P2X1 receptor function and as a potential therapeutic agent. This document provides detailed application notes and protocols for determining the optimal concentration of this compound for in vitro experiments. While the user's initial query mentioned P2Y receptors, it is important to note that this compound is highly selective for P2X1 receptors over P2Y receptors.
Mechanism of Action
This compound acts as a competitive antagonist at the P2X1 receptor. It binds to the receptor, preventing ATP from binding and subsequently inhibiting the influx of cations, primarily Ca²⁺ and Na⁺, into the cell.[3][4][5] This blockade of ion influx prevents the downstream signaling events triggered by P2X1 activation.
Quantitative Data Summary
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the P2X receptor subtype and the experimental system.
| Receptor Subtype | Species | IC50 (µM) | Reference |
| P2X1 | Human | 0.21 | --INVALID-LINK-- |
| P2X1 | Rat | 0.24 | --INVALID-LINK-- |
| P2X2 | Human | > 50 | --INVALID-LINK-- |
| P2X3 | Human | 28.9 | --INVALID-LINK-- |
| P2X4 | Human | > 100 | --INVALID-LINK-- |
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | 15.69 - 33.46 | [6][7][8][9] |
| MCF-7 | Breast Adenocarcinoma | 2.4 - 19.13 | [7][9][10] |
| PC-3 | Prostate Cancer | ~10-50 | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute the powder in sterile, nuclease-free water to create a stock solution, for example, at a concentration of 10 mM.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 1: Determining the Optimal Concentration of this compound using a Calcium Mobilization Assay in HEK293 Cells Expressing P2X1 Receptors
This protocol describes how to perform a dose-response experiment to determine the IC50 of this compound in blocking ATP-induced calcium influx.
Materials:
-
HEK293 cells stably or transiently expressing the human P2X1 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
P2X1 receptor agonist (e.g., ATP or α,β-methylene ATP)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding:
-
Seed HEK293-P2X1 cells into a 96-well black, clear-bottom plate at a density of 40,000-80,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and an equal concentration of Pluronic F-127 in HBSS.
-
Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
After incubation, wash the cells twice with 100 µL of HBSS to remove excess dye. Leave 100 µL of HBSS in each well.
-
-
This compound Incubation:
-
Prepare a series of dilutions of this compound in HBSS at 2X the final desired concentrations. A typical concentration range to test would be from 1 nM to 100 µM.
-
Add 100 µL of the this compound dilutions to the respective wells. For the control wells (no inhibition), add 100 µL of HBSS.
-
Incubate the plate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Fluorescence Measurement:
-
Prepare a solution of the P2X1 agonist (e.g., α,β-methylene ATP) in HBSS at a concentration that elicits a submaximal response (EC80). The optimal concentration should be determined in a separate dose-response experiment. A starting concentration of 1-10 µM is recommended.
-
Set up the fluorescence plate reader to measure fluorescence intensity (e.g., excitation at 494 nm and emission at 516 nm for Fluo-4).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject 50 µL of the agonist solution into each well and continue to record the fluorescence for 60-120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data by setting the response in the absence of this compound as 100% and the response in the presence of a saturating concentration of this compound as 0%.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Platelet Aggregation Assay
This protocol assesses the ability of this compound to inhibit platelet aggregation induced by a P2X1 agonist.
Materials:
-
Freshly drawn human whole blood anticoagulated with sodium citrate
-
This compound
-
P2X1 receptor agonist (e.g., α,β-methylene ATP)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Saline
-
Aggregometer
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
-
Assay Performance:
-
Pre-warm the PRP and PPP to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a known volume of PRP to the aggregometer cuvettes with a stir bar.
-
Add different concentrations of this compound (or vehicle control) to the PRP and incubate for 2-5 minutes.
-
Initiate platelet aggregation by adding the P2X1 agonist (e.g., 1-10 µM α,β-methylene ATP).
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each concentration of this compound.
-
Plot the percentage of inhibition (relative to the control) against the this compound concentration to determine the IC50.
-
Protocol 3: Smooth Muscle Contraction Assay
This protocol evaluates the effect of this compound on P2X1-mediated smooth muscle contraction.
Materials:
-
Isolated smooth muscle tissue (e.g., vas deferens, bladder)
-
Organ bath system with a force transducer
-
Krebs-Henseleit solution or other physiological salt solution
-
This compound
-
P2X1 receptor agonist (e.g., α,β-methylene ATP)
Procedure:
-
Tissue Preparation:
-
Dissect and mount the smooth muscle tissue in the organ bath containing oxygenated physiological salt solution at 37°C.
-
Allow the tissue to equilibrate under a resting tension for at least 60 minutes.
-
-
Assay Performance:
-
Obtain a control contraction by adding a P2X1 agonist (e.g., 1-10 µM α,β-methylene ATP) to the bath.
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with various concentrations of this compound for 20-30 minutes.
-
Re-challenge the tissue with the same concentration of the P2X1 agonist.
-
-
Data Analysis:
-
Measure the amplitude of the contraction in the absence and presence of this compound.
-
Calculate the percentage of inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50.
-
Visualizations
P2X1 Receptor Signaling Pathway
Caption: P2X1 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Determining this compound IC50
Caption: Workflow for determining the IC50 of this compound using a cell-based calcium assay.
References
- 1. Calcium Signalling through Ligand-Gated Ion Channels such as P2X1 Receptors in the Platelet and other Non-Excitable Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The P2X1 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ca2+ influx through P2X1 receptors amplifies P2Y1 receptor-evoked Ca2+ signaling and ADP-evoked platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium signalling through nucleotide receptor P2X1 in rat portal vein myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium signalling through nucleotide receptor P2X1 in rat portal vein myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of 2,2′,4′-trihydroxychalcone on the proliferation, metastasis and apoptosis of A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: NF023 in the Study of Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet aggregation is a critical process in hemostasis and thrombosis. Adenosine (B11128) diphosphate (B83284) (ADP) and adenosine triphosphate (ATP), released from dense granules of activated platelets, are key signaling molecules that amplify platelet activation and aggregation. These nucleotides act on two main families of purinergic receptors on the platelet surface: P2Y and P2X receptors. NF023 is a suramin (B1662206) analogue that has been investigated for its effects on platelet function. These application notes provide a comprehensive overview of the use of this compound in studying platelet aggregation, including its mechanism of action, protocols for in vitro assays, and relevant data.
Mechanism of Action of this compound in the Context of Platelet Function
Platelet activation by nucleotides is a complex process involving multiple receptor subtypes. ADP is a primary agonist that activates two G protein-coupled P2Y receptors:
-
P2Y1 Receptor: Coupled to Gq, its activation leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][2] This cascade mobilizes intracellular calcium (Ca2+) and activates protein kinase C (PKC), leading to platelet shape change and the initial phase of aggregation.[1][2]
-
P2Y12 Receptor: Coupled to Gi, its activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[2] Lower cAMP levels reduce the threshold for platelet activation and contribute to the sustained and amplified aggregation response.
ATP, co-released with ADP, primarily acts on the P2X1 receptor , which is a ligand-gated ion channel.[3] Activation of the P2X1 receptor causes a rapid influx of extracellular Ca2+, contributing to platelet shape change and amplifying the aggregation response initiated by other agonists.[3]
This compound is recognized as a potent and selective antagonist of the P2X1 receptor .[4] Its ability to inhibit platelet P2X1 receptors is comparable to suramin.[3] While some sources suggest this compound is selective over P2Y receptors, its structural similarity to other purinergic antagonists warrants careful evaluation in platelet aggregation studies where both P2X and P2Y receptors play a role. Therefore, when using this compound to study platelet aggregation, it is crucial to consider its primary inhibitory effect on the P2X1 receptor-mediated signaling pathway.
Quantitative Data
This compound has been characterized primarily as a P2X1 receptor antagonist. The following table summarizes its inhibitory potency at various human P2X receptors. Data on its direct inhibitory effect on ADP-induced platelet aggregation mediated by P2Y1/P2Y12 is not extensively available in the public domain. Researchers should determine the effective concentration range for their specific experimental setup.
| Receptor Subtype | Agonist | Parameter | Value | Reference |
| Human P2X1 | ATP | IC50 | 0.21 µM | [4][5] |
| Human P2X3 | ATP | IC50 | 28.9 µM | [4][5] |
| Human P2X2 | ATP | IC50 | > 50 µM | [4] |
| Human P2X4 | ATP | IC50 | > 100 µM | [4][5] |
Note: IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of a biological response.
Signaling Pathway of Platelet Activation and Inhibition by this compound
References
- 1. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. The novel suramin analogue NF864 selectively blocks P2X1 receptors in human platelets with potency in the low nanomolar range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Antagonistic properties of the suramin analogue this compound at heterologously expressed P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating NF023: A Technical Guide to Solubility and Stability
For researchers and drug development professionals utilizing NF023, a potent and selective antagonist of P2X1 purinergic receptors and Gαo/i protein subunits, achieving optimal experimental conditions is paramount.[1][2] This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges with this compound solubility and stability, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is high-purity water.[2][3] Several suppliers indicate that this compound is soluble in water, with some providing a maximum concentration of up to 100 mg/mL or 105.3 mg/mL.[2][3]
Q2: My this compound is not dissolving easily in water. What should I do?
A2: If you encounter difficulty dissolving this compound, gentle warming and sonication are recommended to facilitate dissolution.[3] It is crucial to ensure the water is of high purity (e.g., Milli-Q or equivalent) to avoid introducing contaminants that could affect solubility or stability.
Q3: What are the recommended storage conditions for this compound powder and stock solutions?
A3: For long-term storage, this compound in its solid (powder) form should be desiccated at room temperature or stored at -20°C.[2][3] Once reconstituted in water, it is advisable to prepare aliquots of the stock solution and store them frozen at -20°C or -80°C to minimize freeze-thaw cycles.[1][4] Stock solutions stored at -20°C are typically stable for up to one month, while storage at -80°C can extend stability to six months.[4]
Q4: I observed precipitation in my this compound stock solution after freezing and thawing. What should I do?
A4: The observation of precipitation after a freeze-thaw cycle suggests that the compound may be coming out of solution. To address this, you can try to redissolve the precipitate by gently warming the vial to 37°C and vortexing or sonicating. To prevent this issue, it is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1]
Q5: What is the stability of this compound in aqueous buffers at different pH values?
A5: While specific data on the pH-dependent stability of this compound is not extensively published, compounds with sulfonic acid groups, like this compound, are generally stable in a physiological pH range (around 7.2-7.4). Extreme pH values (highly acidic or alkaline) should be avoided as they could potentially lead to hydrolysis or degradation of the molecule. It is recommended to prepare fresh dilutions in your experimental buffer from a frozen stock solution shortly before use.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the handling and use of this compound.
| Issue | Potential Cause | Recommended Solution |
| Incomplete Dissolution | Insufficient mixing or low temperature. | Gently warm the solution to 37°C. Use a vortex mixer or sonicator to aid dissolution.[3] Ensure the solvent is high-purity water. |
| Precipitation in Stock Solution | Supersaturation or effects of freeze-thaw cycles. | Warm the solution to 37°C and vortex to redissolve. Prepare single-use aliquots to avoid repeated freezing and thawing.[1] Consider preparing a slightly lower concentration stock solution if precipitation persists. |
| Inconsistent Experimental Results | Degradation of this compound stock solution. | Always use freshly prepared dilutions from a properly stored, frozen aliquot. Avoid using stock solutions that have been stored at room temperature for extended periods or have undergone multiple freeze-thaw cycles. |
| Low Potency or Efficacy | Incorrect concentration due to incomplete dissolution or degradation. Adsorption to plasticware. | Verify the complete dissolution of this compound when preparing stock solutions. Use low-adhesion microcentrifuge tubes and pipette tips to minimize loss of the compound. Prepare fresh dilutions for each experiment. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 1162.86 g/mol for the hexasodium salt) in a sterile microcentrifuge tube.[2] For 1 mL of a 10 mM solution, you would need 1.163 mg.
-
Dissolution: Add the appropriate volume of high-purity water to achieve the desired concentration. For a 10 mM solution, add 1 mL of water.
-
Mixing: Vortex the solution thoroughly. If needed, gently warm the tube to 37°C and sonicate for 5-10 minutes until the solid is completely dissolved.
-
Aliquoting and Storage: Dispense the stock solution into single-use, low-adhesion microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]
This compound Mechanism of Action and Signaling Pathways
This compound exerts its effects through two primary mechanisms: as a competitive antagonist of P2X1 receptors and as a selective inhibitor of the α-subunits of Gαo/i proteins.[1][2]
-
P2X Receptor Antagonism: P2X receptors are ligand-gated ion channels that open in response to extracellular ATP. This compound competitively binds to P2X1 receptors, preventing ATP from binding and thereby blocking the influx of cations (Na⁺ and Ca²⁺) into the cell.[5][6]
-
G-protein Inhibition: this compound directly interacts with the α-subunits of inhibitory G-proteins (Gαo/i). This interaction prevents the G-protein from coupling to its receptor, thereby inhibiting the downstream signaling cascade that typically leads to a decrease in cellular cAMP levels.[1]
Below are diagrams illustrating these pathways and a general troubleshooting workflow.
Caption: this compound antagonism of the P2X1 receptor signaling pathway.
Caption: this compound inhibition of the Gαi signaling pathway.
Caption: A logical workflow for troubleshooting common this compound issues.
References
- 1. This compound A suramin analog that acts as a selective and direct G-protein antagonist for α-subunits of the Go/Gi group (EC50 ~ 300 nM). | Sigma-Aldrich [sigmaaldrich.com]
- 2. NF 023 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 3. This compound hexasodium | P2X Receptor | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Purinergic signaling: Diverse effects and therapeutic potential in cancer [frontiersin.org]
- 6. Antagonistic properties of the suramin analogue this compound at heterologously expressed P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
NF023 Technical Support Center: Electrophysiology Recordings
Welcome to the technical support center for the use of NF023 in electrophysiology recordings. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the use of this selective P2X1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in electrophysiology?
This compound is a potent, selective, and competitive antagonist of the P2X1 purinergic receptor. In electrophysiology, it is primarily used to block ion channel currents mediated by the activation of P2X1 receptors by extracellular ATP. It is often preferred over other P2X antagonists like suramin (B1662206) or PPADS for its selectivity.[1]
Q2: I'm not seeing the expected block of my ATP-induced current. What could be the issue?
Several factors could contribute to a lack of effect. Please consider the following:
-
This compound Concentration: Ensure you are using an appropriate concentration of this compound. The IC50 for human P2X1 receptors is approximately 0.21 µM.[2] Higher concentrations may be needed depending on the experimental conditions and the specific P2X receptor subtype you are studying.
-
Receptor Subtype: Confirm the identity of the P2X receptor subtype in your preparation. This compound is significantly less potent at other P2X subtypes (e.g., IC50 for human P2X3 is 28.9 µM, and it is largely ineffective at P2X2 and P2X4).[2]
-
Compound Stability: this compound solutions should be made fresh. While stock solutions can be stored frozen, repeated freeze-thaw cycles should be avoided.
-
pH of Solution: Ensure the pH of your external solution is stable after the addition of this compound, as pH shifts can affect both the compound and the channels being studied.
Q3: I'm observing unexpected changes in my baseline currents after applying this compound, even in the absence of ATP. What could be the cause?
While this compound is reported to have no effect on the resting membrane potential of smooth muscle cells, it has a known off-target effect as a selective inhibitor of the α-subunit of Gαo/i proteins with an EC50 of approximately 300 nM.[1][3] This could manifest in your recordings in a few ways:
-
Modulation of Basal Channel Activity: If there is tonic Gαo/i-mediated signaling in your cells that modulates baseline ion channel activity, inhibiting this with this compound could alter your holding current.
-
Interaction with Other Receptors: If your preparation has endogenously active Gαo/i-coupled receptors, this compound could be revealing their basal activity by blocking their downstream signaling.
Q4: Can this compound directly block other ion channels?
The available literature primarily focuses on the P2X receptor antagonism and G-protein inhibition of this compound. While direct block of other ion channels is not a widely reported issue, it is always good practice to perform control experiments. To test for non-specific effects, apply this compound to cells that do not express P2X1 receptors and observe for any changes in membrane properties or responses to other stimuli.
Q5: My giga-ohm seal is becoming unstable after perfusing with this compound. What should I do?
Seal instability is a common issue in patch-clamp electrophysiology and is not a specifically reported problem with this compound. However, if you suspect the compound is contributing to this, consider the following general troubleshooting steps:
-
Solution Filtration: Ensure your this compound-containing solution is filtered (0.22 µm filter) to remove any potential precipitates that could interfere with the seal.
-
Pipette Polishing: Fire-polishing your recording pipette can create a smoother surface for a more stable seal.
-
Perfusion Speed: Reduce the speed of your perfusion system. A rapid flow can mechanically destabilize the seal.
-
Solvent Effects: If you are using a solvent like DMSO to dissolve this compound, ensure the final concentration in your recording solution is low (typically <0.1%) and that you have performed a vehicle control to rule out solvent-induced instability.
Troubleshooting Guides
Problem 1: Variability in the inhibitory effect of this compound
Possible Causes & Solutions
| Cause | Solution |
| Inconsistent this compound Concentration | Prepare fresh dilutions from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock. |
| ATP Degradation | Ensure your ATP stock is fresh and stored correctly. Consider including an ATPase inhibitor in your external solution if ATP degradation is a concern. |
| Receptor Desensitization | P2X receptors can desensitize upon prolonged exposure to ATP. Use a rapid perfusion system to apply ATP for short durations. |
| pH shift in external solution | Verify the pH of your external solution after adding this compound and adjust if necessary. |
Problem 2: Suspected Off-Target Effects via G-Protein Inhibition
Experimental Steps to Confirm
-
Characterize Baseline Effects: In the absence of any P2X receptor agonist, apply this compound and monitor for changes in holding current, input resistance, and resting membrane potential.
-
Use a Non-hydrolyzable GTP Analog: Include GTPγS in your patch pipette to irreversibly activate G-proteins. If the effects of this compound are mediated by G-protein inhibition, the presence of GTPγS may alter the observed response to this compound.
-
Test Other GPCR Pathways: If you have a known Gαo/i-coupled receptor in your cells, test if this compound can block the downstream effects of its agonist. For example, if a known agonist inhibits voltage-gated calcium channels via a Gαo/i pathway, see if pre-application of this compound can prevent this inhibition.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute in high-quality deionized water to a stock concentration of 1-10 mM.
-
Solubility: Gentle warming and vortexing can aid in dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Whole-Cell Voltage-Clamp Recording to Test this compound Efficacy
-
Cell Preparation: Culture cells expressing the P2X1 receptor of interest.
-
Recording Solutions:
-
Internal Solution (in mM): 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 Na2-ATP, 0.3 Na-GTP (pH 7.3 with KOH).
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
-
Recording Procedure:
-
Establish a stable whole-cell recording with a giga-ohm seal.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
Record a stable baseline current in the external solution.
-
Rapidly perfuse the cell with a solution containing ATP (e.g., 10 µM) to elicit a P2X1-mediated inward current.
-
Wash out the ATP and allow the current to return to baseline.
-
Perfuse with the desired concentration of this compound for 2-5 minutes.
-
Co-apply ATP and this compound and record the current response.
-
Calculate the percentage of inhibition caused by this compound.
-
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Troubleshooting workflow for this compound.
References
Technical Support Center: Mitigating Off-Target Effects of NF023
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing NF023 in experiments while effectively mitigating its off-target effects. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a suramin (B1662206) analog that functions as a selective antagonist for two primary targets:
-
P2X1 purinergic receptors: It acts as a competitive antagonist at these ATP-gated ion channels.
-
Gαi/o subunits of heterotrimeric G proteins: It directly inhibits the activation of these G proteins.
Q2: What are the known off-target effects of this compound?
Besides its primary targets, this compound has been shown to interact with other molecules, which can lead to off-target effects in your experiments. The most well-characterized off-targets include:
-
Other P2X receptor subtypes: While most potent at P2X1, this compound can also inhibit P2X3 at higher concentrations. It is largely inactive at P2X2 and P2X4 receptors.
-
High Mobility Group A2 (HMGA2) protein: this compound can inhibit the DNA-binding activity of HMGA2.
Q3: How can I minimize the off-target effects of this compound in my experiments?
Mitigating off-target effects is crucial for obtaining reliable and interpretable data. Here are key strategies:
-
Careful Dose Selection: Use the lowest effective concentration of this compound that elicits a response on your primary target while minimizing engagement of off-targets. A thorough dose-response analysis is essential.
-
Use of Selective Agonists: To isolate the pathway of interest, use selective agonists for either P2X1 receptors or a specific Gαi/o-coupled receptor in your experimental system.
-
Employing Orthogonal Approaches: Use additional, structurally and mechanistically different inhibitors for your target of interest to confirm that the observed phenotype is not an artifact of this compound's off-target activity.
-
Control Experiments: Design rigorous control experiments, including vehicle controls and potentially a negative control compound that is structurally similar to this compound but inactive at the target.
-
Validate Target Engagement: Whenever possible, include assays to directly measure the engagement of this compound with its intended target in your specific experimental setup.
Troubleshooting Guide
Problem 1: I am observing an effect of this compound, but I'm unsure if it's due to P2X1 inhibition or Gαi/o inhibition.
This is a common challenge due to the dual mechanism of action of this compound. Here’s a troubleshooting workflow to dissect the signaling pathway:
-
Step 1: Selective Activation.
-
To test for P2X1 involvement, stimulate your cells with a selective P2X1 agonist, such as α,β-methylene ATP (α,β-meATP).[1] Observe if pre-treatment with this compound blocks the α,β-meATP-induced response.
-
To test for Gαi/o involvement, use a selective agonist for a Gαi/o-coupled receptor that is endogenously or exogenously expressed in your cells (e.g., a specific chemokine or opioid receptor agonist).[2] Determine if this compound can inhibit the signaling downstream of this receptor (e.g., decreased cAMP levels).
-
-
Step 2: Use of a Gαi/o-specific inhibitor.
-
Pertussis toxin (PTX) is a classic inhibitor of Gαi/o signaling.[3] If the effect of your primary stimulus is blocked by both this compound and PTX, it strongly suggests the involvement of a Gαi/o-coupled pathway. If PTX has no effect, but this compound does, the effect is more likely mediated by P2X1.
-
-
Step 3: Downstream Signaling Analysis.
Problem 2: My results with this compound are inconsistent or have a narrow therapeutic window.
Inconsistent results can arise from several factors related to experimental design and execution.
-
Dose-Response Curve: A steep dose-response curve can lead to variability. Ensure you have a well-defined dose-response curve with multiple data points to accurately determine the EC50 or IC50 in your system.
-
Reagent Quality and Handling: Ensure the purity and proper storage of your this compound stock solutions. This compound is soluble in water; prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.
-
Cellular Context: The expression levels of P2X1 receptors and various Gαi/o-coupled receptors can vary significantly between cell types and even with passage number. Characterize your cell model to understand the relative expression of this compound targets.
Quantitative Data Summary
The following tables summarize the known potency of this compound at its primary and off-targets. Use this data to guide your initial dose-selection for experiments.
Table 1: Potency of this compound at Primary Targets
| Target | Species | Assay Type | Potency (IC50 / EC50) | Reference |
| P2X1 Receptor | Human | Electrophysiology | 0.21 µM (IC50) | |
| Gαi/o Subunits | Recombinant | GTPγS Binding | ~300 nM (EC50) |
Table 2: Potency of this compound at Known Off-Targets
| Off-Target | Species | Assay Type | Potency (IC50) | Reference |
| P2X3 Receptor | Human | Electrophysiology | 28.9 µM | |
| P2X2 Receptor | Human | Electrophysiology | > 50 µM | |
| P2X4 Receptor | Human | Electrophysiology | > 100 µM | |
| HMGA2 | Human | DNA Binding Assay | 10.63 µM |
Key Experimental Protocols
Protocol 1: Distinguishing P2X1 vs. Gαi/o Signaling using Calcium Flux and cAMP Assays
This protocol outlines a method to determine which of this compound's primary targets is responsible for an observed cellular response.
-
Cell Preparation:
-
Plate cells at an appropriate density in a 96-well plate suitable for both fluorescence and luminescence readings.
-
Allow cells to adhere and reach the desired confluency.
-
-
Calcium Flux Assay (for P2X1 activity):
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Pre-incubate a subset of wells with a dose-range of this compound for 15-30 minutes. Include vehicle-only controls.
-
Stimulate the cells with a selective P2X1 agonist (e.g., 10 µM α,β-meATP) and immediately measure the change in fluorescence using a plate reader.
-
Expected Outcome: If the response to the primary stimulus is mediated by P2X1, this compound will inhibit the α,β-meATP-induced calcium influx in a dose-dependent manner.
-
-
cAMP Assay (for Gαi/o activity):
-
In a separate set of wells, pre-treat cells with a dose-range of this compound for 15-30 minutes.
-
Incubate the cells with an adenylyl cyclase activator (e.g., forskolin) to elevate basal cAMP levels.
-
Co-stimulate with a selective agonist for a known Gαi/o-coupled receptor expressed in your cells.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
Expected Outcome: If the response to the primary stimulus is mediated by a Gαi/o-coupled receptor, this compound will prevent the agonist-induced decrease in forskolin-stimulated cAMP levels.
-
Visualizations
Caption: this compound's dual inhibitory action on P2X1 and Gαi/o pathways.
References
Technical Support Center: Improving the Selectivity of NF023 in Complex Biological Systems
Welcome to the technical support center for NF023. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound in your experiments, with a focus on improving its selectivity in complex biological systems. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a suramin (B1662206) analog that functions as a selective antagonist for the P2X1 purinergic receptor.[1] It also acts as a direct antagonist of G-protein α-subunits of the Gαo/Gi family. This dual activity makes it a valuable tool for studying signaling pathways mediated by these proteins, but also necessitates careful experimental design to dissect its specific effects.
Q2: What is the selectivity profile of this compound?
This compound exhibits selectivity for P2X1 receptors over other P2X subtypes and is also selective for Gαo/i G-proteins. However, its selectivity is concentration-dependent. The IC50 and EC50 values provide a quantitative measure of its potency at different targets.
Data Presentation: this compound Selectivity Profile
| Target | Species | Potency (IC50/EC50) | Reference |
| P2X1 Receptor | Human | 0.21 µM (IC50) | [2] |
| P2X1 Receptor | Rat | 0.24 µM (IC50) | [2] |
| P2X3 Receptor | Human | 28.9 µM (IC50) | [2] |
| P2X3 Receptor | Rat | 8.5 µM (IC50) | |
| P2X2 Receptor | Human | > 50 µM (IC50) | [2] |
| P2X4 Receptor | Human | > 100 µM (IC50) | [2] |
| Gαo/i subunits | Recombinant | ~300 nM (EC50) |
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in water. For stock solutions, it is recommended to reconstitute in water and store in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Problem 1: No observable effect of this compound in my assay.
-
Possible Cause 1: Inadequate concentration.
-
Solution: Ensure you are using a concentration of this compound that is appropriate for your target of interest, based on its known IC50 or EC50 values (see table above). It is advisable to perform a concentration-response curve to determine the optimal concentration for your specific experimental system.
-
-
Possible Cause 2: Compound degradation.
-
Solution: Prepare fresh stock solutions of this compound. Avoid multiple freeze-thaw cycles of your stock solution by preparing single-use aliquots.
-
-
Possible Cause 3: Presence of ectonucleotidases.
-
Solution: In systems with high ectonucleotidase activity, ATP (the endogenous agonist for P2X1) can be rapidly degraded. This can mask the inhibitory effect of this compound. Consider including an ectonucleotidase inhibitor in your assay buffer.
-
-
Possible Cause 4: Receptor desensitization.
-
Solution: P2X1 receptors are known to desensitize rapidly upon agonist binding.[3] This can lead to a reduced window for observing antagonist effects. Optimize your agonist application time and consider using techniques that can measure rapid kinetic events, such as calcium flux assays with automated injectors.[4]
-
Problem 2: High variability in results between experiments.
-
Possible Cause 1: Inconsistent cell health or density.
-
Solution: Ensure consistent cell culture conditions, including passage number, confluency, and seeding density. Perform a cell viability assay to confirm that the concentrations of this compound and other reagents used are not cytotoxic.
-
-
Possible Cause 2: Issues with reagent preparation.
-
Solution: Prepare all reagents, including this compound and agonists, fresh for each experiment from reliable stock solutions. Ensure accurate pipetting and mixing.
-
-
Possible Cause 3: Non-specific binding.
-
Solution: this compound, like other charged molecules, may exhibit non-specific binding to plasticware or other components in your assay, reducing its effective concentration.[5][6] Consider using low-binding plates and including blocking agents like bovine serum albumin (BSA) in your assay buffer, if compatible with your experimental setup.
-
Problem 3: Suspected off-target effects.
-
Possible Cause 1: Inhibition of Gαo/i signaling.
-
Solution: To distinguish between P2X1 and Gαo/i-mediated effects, use appropriate controls.
-
Control 1 (P2X1-specific): Use a more selective P2X1 antagonist, if available, to confirm that the observed effect is indeed mediated by P2X1.
-
Control 2 (Gαo/i-specific): Use pertussis toxin (PTX) to inactivate Gαi/o proteins. If the effect of this compound is lost after PTX treatment, it suggests the involvement of Gαi/o signaling.
-
Control 3 (P2X1 activation): Use a specific P2X1 agonist, such as α,β-methylene ATP, to confirm that the pathway is active in your system.[2]
-
-
-
Possible Cause 2: Interference with assay components.
-
Solution: this compound is a colored compound and may interfere with colorimetric or fluorescent assays.[7]
-
Control: Run a control with this compound in the absence of cells or your biological sample to check for direct interference with the assay readout.
-
Alternative Assays: If interference is observed, consider using an alternative assay with a different detection method (e.g., a label-free assay).
-
-
Experimental Protocols
1. Calcium Flux Assay for P2X1 Receptor Activity
This protocol is designed to measure changes in intracellular calcium concentration upon P2X1 receptor activation and its inhibition by this compound.
-
Materials:
-
Cells expressing P2X1 receptors (e.g., HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)[4][8]
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
P2X1 receptor agonist (e.g., ATP, α,β-methylene ATP)
-
This compound
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with automated injection capabilities
-
-
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in HBSS. The final concentration of the dye will depend on the specific dye used.
-
Add an equal volume of 2.5% Pluronic F-127 to the dye solution to aid in dye solubilization.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Compound Incubation:
-
Add HBSS containing different concentrations of this compound or vehicle control to the respective wells.
-
Incubate for the desired pre-incubation time (e.g., 15-30 minutes) at room temperature in the dark.
-
-
Measurement:
-
Place the plate in the fluorescence plate reader.
-
Set the reader to record fluorescence at the appropriate excitation and emission wavelengths for your chosen dye.
-
Establish a stable baseline reading for each well.
-
Use the automated injector to add the P2X1 agonist to each well and continue recording the fluorescence signal to capture the calcium influx.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the vehicle control to determine the percentage of inhibition by this compound.
-
Plot the percentage of inhibition against the concentration of this compound to generate a concentration-response curve and determine the IC50 value.
-
-
2. GTPγS Binding Assay for Gαi/o Activity
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gαi/o subunits, which is an indicator of G-protein activation.[9][10][11]
-
Materials:
-
Cell membranes expressing the Gαi/o-coupled receptor of interest
-
[³⁵S]GTPγS
-
GTPγS (unlabeled)
-
GDP
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Agonist for the Gαi/o-coupled receptor
-
This compound
-
Scintillation vials and scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from cells expressing the receptor of interest using standard homogenization and centrifugation techniques.
-
Assay Setup:
-
In a microcentrifuge tube, combine the cell membranes, assay buffer, and GDP.
-
Add different concentrations of this compound or vehicle control.
-
Add the agonist to stimulate the receptor. For antagonist studies, pre-incubate with this compound before adding the agonist.
-
-
Initiation of Reaction: Start the binding reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by rapid filtration through glass fiber filters using a filtration apparatus.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound [³⁵S]GTPγS.
-
Measurement:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine non-specific binding by including a condition with a high concentration of unlabeled GTPγS.
-
Subtract non-specific binding from all other readings to get specific binding.
-
Normalize the data to the control (agonist alone) to calculate the percentage of inhibition by this compound.
-
Generate a concentration-response curve to determine the EC50 or IC50 value.
-
-
3. Platelet Aggregation Assay
This assay measures the ability of platelets to aggregate in response to an agonist, and how this is affected by this compound.
-
Materials:
-
Methodology:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 10-15 minutes to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.
-
-
Aggregometer Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument using PPP as the 100% aggregation blank and PRP as the 0% aggregation baseline.
-
-
Assay Procedure:
-
Add PRP to a cuvette with a stir bar and place it in the aggregometer.
-
Add this compound or vehicle control and incubate for a few minutes.
-
Add the platelet agonist to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The aggregometer software will generate aggregation curves.
-
Determine the maximum percentage of aggregation for each condition.
-
Calculate the percentage of inhibition of aggregation by this compound compared to the control.
-
-
Visualizations
References
- 1. What are P2X1 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. What are P2X1 receptor agonists and how do they work? [synapse.patsnap.com]
- 3. Structural insights into the human P2X1 receptor and ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 6. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 7. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bu.edu [bu.edu]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
addressing NF023 degradation in long-term experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of NF023 in long-term experiments. This compound is a selective and competitive antagonist of the P2X1 receptor, a ligand-gated ion channel activated by ATP.[1][2][3] Its stability and activity over extended experimental periods are critical for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a suramin (B1662206) analog and a potent, selective, and competitive antagonist of the P2X1 purinergic receptor.[1][2] P2X1 receptors are ion channels that open in response to extracellular adenosine (B11128) triphosphate (ATP), leading to an influx of cations like Ca²⁺ and Na⁺.[1] this compound blocks the binding of ATP to the P2X1 receptor, thereby inhibiting this ion flux and the subsequent cellular responses.[1] It is significantly more selective for P2X1 over other P2X subtypes such as P2X2, P2X3, and P2X4.
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2: For long-term storage, solid this compound should be stored desiccated at room temperature. Stock solutions, typically prepared in water or a buffer, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Following reconstitution, it is recommended to use the aliquots on the same day of preparation or within one month if stored at -20°C.[4]
Q3: My this compound seems to lose its inhibitory effect over several days in my cell culture experiment. What could be the cause?
A3: Loss of this compound activity in long-term experiments can be attributed to several factors:
-
Degradation: this compound, as a naphthalenesulfonic acid derivative, may be susceptible to degradation under certain conditions. Factors such as pH, temperature (prolonged incubation at 37°C), and exposure to light can contribute to its breakdown.
-
Adsorption to Plastics: Small molecules can adsorb to the surface of cell culture plates and pipette tips, reducing the effective concentration in the media. Using low-protein-binding plastics can help mitigate this issue.[4][5]
-
Cellular Uptake or Metabolism: Cells may internalize or metabolize the compound over time, leading to a decrease in its extracellular concentration.
-
Interaction with Media Components: Components within the cell culture media, such as amino acids or proteins in fetal bovine serum (FBS), can potentially interact with this compound, affecting its stability and availability.[4][6]
Q4: How can I test the stability of this compound in my specific cell culture medium?
A4: You can perform a stability study by incubating this compound in your cell culture medium (with and without serum, if applicable) at 37°C. At various time points (e.g., 0, 24, 48, 72 hours), collect aliquots and analyze the concentration of the parent compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).[4][7][8] A detailed protocol is provided in the "Experimental Protocols" section below.
Q5: Are there any known off-target effects of this compound?
A5: While this compound is highly selective for the P2X1 receptor, at higher concentrations, it may exhibit some activity at other P2X subtypes. Additionally, as a suramin analog, it may interact with other proteins that have binding sites for polysulfonated compounds.[9][10] It is always recommended to perform dose-response experiments to determine the optimal concentration with minimal off-target effects for your specific system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of this compound Activity | Compound degradation in media at 37°C. | Perform a stability test of this compound in your specific cell culture medium. Consider replenishing the medium with fresh this compound at regular intervals during long-term experiments. |
| Adsorption to plasticware. | Use low-protein-binding cell culture plates and pipette tips.[4][5] | |
| Interaction with serum proteins. | Test for this compound stability in both serum-free and serum-containing media to assess the impact of serum. Adjust the working concentration accordingly.[4][6] | |
| Photodegradation. | Protect your cell cultures from direct light exposure by keeping plates in the dark as much as possible. | |
| High Variability Between Replicates | Inconsistent sample handling. | Ensure precise and consistent timing for sample collection and processing. |
| Incomplete solubilization of stock solution. | Ensure the this compound stock solution is fully dissolved before preparing working solutions. | |
| Issues with the analytical method (e.g., HPLC). | Validate your analytical method for linearity, precision, and accuracy. | |
| No Apparent Degradation, but Still Ineffective | Rapid cellular uptake or efflux. | Analyze cell lysates to determine the intracellular concentration of this compound. |
| Incorrect initial concentration. | Verify the concentration of your stock solution. |
Quantitative Data Summary
The following tables provide a summary of the selectivity of this compound and hypothetical stability data for illustrative purposes.
Table 1: Selectivity Profile of this compound for Human P2X Receptors
| Receptor Subtype | IC₅₀ (µM) |
| P2X1 | 0.21 |
| P2X3 | 28.9 |
| P2X2 | > 50 |
| P2X4 | > 100 |
Data sourced from Tocris Bioscience and Soto et al., 1999.[11]
Table 2: Hypothetical Stability of this compound (10 µM) in Cell Culture Media at 37°C
| Time (hours) | DMEM (% Remaining) | DMEM + 10% FBS (% Remaining) |
| 0 | 100 ± 2.1 | 100 ± 1.8 |
| 24 | 92 ± 3.5 | 95 ± 2.9 |
| 48 | 85 ± 4.2 | 91 ± 3.3 |
| 72 | 78 ± 5.1 | 88 ± 4.5 |
This data is for illustrative purposes only and should be confirmed experimentally.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general procedure for determining the stability of this compound in cell culture media using High-Performance Liquid Chromatography (HPLC).[4][7][8]
Materials:
-
This compound powder
-
DMSO (or appropriate solvent for stock solution)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS), optional
-
24-well, low-protein-binding culture plates[5]
-
HPLC system with UV detector
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Internal standard (optional, for improved quantification)
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the cell culture medium with and without 10% FBS.
-
Prepare a 10 µM working solution of this compound by diluting the stock solution in the respective media.
-
-
Experimental Setup:
-
Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition (media alone, media + FBS).
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 8, 24, 48, 72 hours), collect 100 µL aliquots from each well.
-
-
Sample Processing:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile (containing an internal standard, if used) to precipitate proteins and extract the compound.
-
Vortex the samples for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method to quantify the remaining this compound. A C18 column is often suitable for this type of analysis.
-
The percentage of this compound remaining at each time point is calculated by comparing the peak area to the peak area at time 0.
-
Visualizations
This compound Signaling Pathway
References
- 1. What are P2X1 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Molecular basis of selective antagonism of the P2X1 receptor for ATP by NF449 and suramin: contribution of basic amino acids in the cysteine-rich loop - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into the human P2X1 receptor and ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. beyondbio-tech.com [beyondbio-tech.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Novel Suramin Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Synthesis of Novel Suramin Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade [frontiersin.org]
- 11. Long-term hydrolytic degradation study of polycaprolactone films and fibers grafted with poly(sodium styrene sulfonate): Mechanism study and cell response - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of In Vivo NF023 Delivery: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing NF023 in in vivo experiments. This compound, a selective P2X1 purinergic receptor antagonist and Gαo/i protein inhibitor, presents unique challenges in its delivery and application within a biological system. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful in vivo studies.
Troubleshooting Guide
This section addresses common issues encountered during the in vivo administration of this compound.
| Problem | Potential Cause | Suggested Solution |
| Precipitation of this compound solution upon preparation or during administration. | - Exceeding solubility limits.- Use of inappropriate solvent.- Interaction with other formulation components. | - Ensure the concentration does not exceed the known solubility of this compound in water (up to 100 mg/mL, though lower concentrations are recommended for in vivo use).[1]- Prepare solutions fresh using sterile, pyrogen-free water or saline.[2]- Avoid complex solvent systems unless thoroughly validated for compatibility. Sonication may aid dissolution.[2]- For intravenous administration, ensure the pH of the final solution is compatible with blood. |
| Lack of expected biological effect after in vivo administration. | - Inadequate dosage.- Rapid degradation or clearance of this compound.- Suboptimal route of administration.- Poor bioavailability. | - A dose of 100 µmol/kg (i.v.) has been used successfully in pithed rats.[2] Dose-response studies are recommended to determine the optimal dose for your specific animal model and experimental endpoint.- Consider the potential for rapid in vivo degradation, a known challenge for some purinergic inhibitors. Timed sample collection and analysis of this compound levels in plasma can help assess its stability. While specific data for this compound is limited, some suramin (B1662206) analogs have shown stability in DMSO.[3][4]- Intravenous (i.v.) injection is a documented route of administration.[2] Other routes may require formulation strategies to improve absorption.- As a water-soluble compound, oral bioavailability is expected to be low. Parenteral routes are likely necessary. |
| Observed off-target effects or toxicity. | - this compound is a suramin analog, and suramin is known to have off-target effects and toxicity.[3] - Interaction with other purinergic receptors or G-proteins at higher concentrations.- Non-specific binding due to the polysulfonated naphthylurea structure. | - Conduct dose-escalation studies to identify the maximum tolerated dose (MTD) in your model.[5]- Carefully monitor animals for any signs of toxicity, such as changes in weight, behavior, or organ function.[5]- Include appropriate control groups to differentiate between vehicle effects and compound-specific toxicity.- If off-target effects are suspected, consider using a lower dose or exploring more specific analogs if available. |
| Difficulty with intravenous injection in small animals. | - Small and fragile tail veins.- Improper restraint or technique. | - Use a proper restraining device to ensure the animal is secure and calm.[6][7]- Warming the tail with a heat lamp or warm water can help dilate the veins, making them more accessible.[6][7]- Use a small gauge needle (e.g., 30G) and ensure the bevel is facing up.[8]- Inject slowly and steadily, monitoring for any swelling at the injection site, which could indicate a subcutaneous leak.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for in vivo administration of this compound?
A1: this compound is soluble in water.[1] For in vivo use, it is recommended to dissolve this compound in sterile, pyrogen-free physiological saline (0.9% NaCl) to ensure isotonicity and minimize irritation at the injection site.
Q2: What is a typical in vivo dose for this compound?
A2: A study in pithed rats used a dose of 100 µmol/kg administered intravenously.[2] However, the optimal dose will depend on the animal model, the target tissue, and the specific research question. It is crucial to perform a dose-response study to determine the effective and non-toxic dose range for your experiment.
Q3: How should I store this compound solutions?
A3: It is recommended to prepare this compound solutions fresh before each experiment. If storage is necessary, aliquot the solution and freeze at -20°C. Avoid repeated freeze-thaw cycles.
Q4: What are the known off-target effects of this compound?
A4: As a suramin analog, this compound has the potential for off-target effects.[3][9] Suramin itself is known to interact with a variety of receptors and enzymes.[3] While specific in vivo off-target studies for this compound are not widely published, researchers should be aware of this possibility and include appropriate controls to validate their findings. At higher concentrations, the selectivity of this compound for P2X1 over other P2X subtypes decreases.[10]
Q5: Is this compound stable in biological fluids?
A5: There is limited published data on the stability of this compound in plasma or other biological fluids. Some suramin analogs have been shown to be stable in DMSO, but this is not representative of in vivo conditions.[3][4] Researchers should consider the possibility of enzymatic degradation in vivo and may need to perform pilot studies to assess the pharmacokinetic profile of this compound in their model system.
Experimental Protocols
Protocol: Intravenous (Tail Vein) Injection of this compound in Mice
This protocol provides a general guideline for the intravenous administration of this compound in mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
This compound powder
-
Sterile, pyrogen-free 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Insulin syringes with a 28-30G needle
-
Mouse restrainer
-
Heat lamp or warm water bath
Procedure:
-
Preparation of this compound Solution:
-
On the day of the experiment, weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile 0.9% saline to achieve the desired final concentration. A typical injection volume for a mouse is 100 µL.
-
Vortex the solution thoroughly. If needed, sonicate briefly to aid dissolution.[2]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Animal Preparation:
-
Injection Procedure:
-
Wipe the tail with 70% ethanol to sterilize the injection site and improve visualization of the veins.
-
Load the syringe with the this compound solution, ensuring there are no air bubbles.
-
Position the needle, with the bevel facing upwards, almost parallel to the tail vein.
-
Gently insert the needle into one of the lateral tail veins. A slight "flash" of blood in the hub of the needle may be visible upon successful entry.
-
Inject the solution slowly and steadily. Observe the injection site for any signs of swelling, which would indicate extravasation.
-
After injecting the full volume, carefully withdraw the needle.
-
Apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any adverse reactions according to your approved protocol.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo this compound Study
Caption: General workflow for an in vivo study with this compound.
Logical Relationship of Potential In Vivo Challenges
Caption: Interplay of factors contributing to in vivo challenges.
References
- 1. NF 023 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 2. This compound hexasodium | P2X Receptor | TargetMol [targetmol.com]
- 3. Synthesis of Novel Suramin Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Toxicology | MuriGenics [murigenics.com]
- 6. researchanimaltraining.com [researchanimaltraining.com]
- 7. researchanimaltraining.com [researchanimaltraining.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity studies on suramin analogues as inhibitors of NAD+-dependent histone deacetylases (sirtuins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antagonistic properties of the suramin analogue this compound at heterologously expressed P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing NF023-Associated Autofluorescence in Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for controlling autofluorescence that may be associated with the use of NF023 in imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it cause autofluorescence?
This compound is a suramin (B1662206) analog used as a selective antagonist for P2X1 receptors and G-proteins (Gαo/Gαi subunits).[1][2] While the specific fluorescent properties of this compound are not extensively documented in publicly available literature, its parent compound, suramin, has been observed to induce pigment fluorescence in neuronal tissues.[3] This suggests that this compound, due to its structural similarities, may also possess intrinsic fluorescent properties that contribute to background signal in imaging experiments. Autofluorescence is the natural emission of light by biological samples or compounds when excited by light, which can interfere with the detection of specific fluorescent signals.[4]
Q2: How can I determine if this compound is causing autofluorescence in my experiment?
To ascertain if this compound is the source of autofluorescence, it is crucial to include a key control in your experimental setup. Prepare a sample that includes this compound but omits your specific fluorescent labels (e.g., fluorescently tagged antibodies or dyes). Image this sample using the same settings (laser power, gain, filter sets) as your fully stained samples. Any signal detected in this control sample can be attributed to autofluorescence from either the biological specimen itself or the introduction of this compound.
Q3: What are other common sources of autofluorescence in biological imaging?
Autofluorescence can originate from various endogenous molecules within cells and tissues.[4][5] Common sources include:
-
Metabolic cofactors: NADH and flavins.
-
Structural proteins: Collagen and elastin.
-
Pigments: Lipofuscin and heme groups in red blood cells.[6]
-
Fixatives: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence.[6][7]
Troubleshooting Guides
This section provides a step-by-step approach to identifying and mitigating autofluorescence in your imaging experiments involving this compound.
Problem 1: High background fluorescence observed in all channels.
Potential Cause: Broad-spectrum autofluorescence from the tissue and potentially from this compound.
Solutions:
-
Spectral Characterization: Use a spectral confocal microscope to acquire the emission spectrum of the background fluorescence in an unstained, this compound-treated sample. This will help you choose fluorophores with emission spectra that are distinct from the autofluorescence peak.
-
Chemical Quenching: Employ a broad-spectrum quenching agent. Sudan Black B is a common choice for reducing lipofuscin-related autofluorescence.[8][9][10]
-
Photobleaching: Intentionally expose the sample to high-intensity excitation light before acquiring the final image. Autofluorescent species are often more susceptible to photobleaching than many commercial fluorophores.
Problem 2: Autofluorescence is primarily in the green channel.
Potential Cause: Many endogenous fluorophores, such as NADH and flavins, fluoresce in the green part of the spectrum.
Solutions:
-
Shift to Far-Red Fluorophores: Whenever possible, use fluorophores that are excited and emit in the far-red or near-infrared regions of the spectrum (e.g., Alexa Fluor 647, Cy5, DyLight 650).[6][7][11] Autofluorescence is typically weaker at longer wavelengths.
-
Use Narrowband Filters: Employ high-quality, narrow bandpass emission filters to specifically collect the signal from your fluorophore of interest and exclude as much of the broad autofluorescence signal as possible.
Quantitative Data Summary
The following table summarizes common sources of autofluorescence and various quenching methods with their primary applications.
| Source of Autofluorescence | Typical Emission Range | Quenching Agent | Mechanism/Application | Reference |
| Collagen/Elastin | 400-450 nm | TrueVIEW™ | Reduces non-lipofuscin autofluorescence. | [10] |
| Lipofuscin | Broad (450-650 nm) | Sudan Black B | A dark, lipophilic dye that absorbs fluorescence. | [8][9][10] |
| Lipofuscin | Broad (450-650 nm) | TrueBlack™ | Specifically quenches lipofuscin autofluorescence. | [8][10] |
| Red Blood Cells | Broad | PBS Perfusion | Removes red blood cells before fixation. | [6][7] |
| Aldehyde Fixatives | Broad | Sodium Borohydride (B1222165) | Reduces aldehyde-induced Schiff bases. | [4][6][12] |
| General | Broad | Photobleaching | Preferentially destroys autofluorescent molecules. | [12] |
Experimental Protocols
Protocol 1: Sudan Black B Staining for Quenching Autofluorescence
This protocol is effective for reducing lipofuscin-based autofluorescence in tissue sections.
Materials:
-
Sudan Black B powder
-
Phosphate Buffered Saline (PBS)
-
Mounting medium
-
Staining jars
Procedure:
-
Prepare Sudan Black B Solution: Dissolve 0.1% (w/v) Sudan Black B in 70% ethanol. Stir for 1-2 hours and filter through a 0.2 µm filter to remove any undissolved particles.
-
Rehydrate Sections: If working with paraffin-embedded sections, deparaffinize and rehydrate them through a graded series of ethanol to water.
-
Incubate with Sudan Black B: Immerse the slides in the 0.1% Sudan Black B solution for 10-20 minutes at room temperature. The optimal incubation time may need to be determined empirically.
-
Wash: Briefly rinse the slides in 70% ethanol to remove excess stain.
-
Rinse: Wash the slides thoroughly with PBS.
-
Immunostaining: Proceed with your standard immunofluorescence staining protocol.
-
Mounting: Mount the coverslip using an aqueous mounting medium.
Protocol 2: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is designed to reduce autofluorescence caused by fixation with glutaraldehyde or formaldehyde.
Materials:
-
Sodium borohydride (NaBH₄)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Tris-Buffered Saline (TBS)
Procedure:
-
Prepare Sodium Borohydride Solution: Freshly prepare a 1 mg/mL solution of sodium borohydride in ice-cold PBS or TBS. Caution: Sodium borohydride is a reactive chemical. Handle with appropriate safety precautions.
-
Rehydrate Sections: Rehydrate your fixed tissue sections or cells as necessary.
-
Incubate: Cover the specimen with the sodium borohydride solution and incubate for 30 minutes at room temperature.
-
Wash: Wash the specimen three times for 5 minutes each with PBS or TBS to remove residual sodium borohydride.
-
Proceed with Staining: Continue with your blocking and antibody incubation steps as per your standard protocol.
Visualizations
References
- 1. This compound A suramin analog that acts as a selective and direct G-protein antagonist for α-subunits of the Go/Gi group (EC50 ~ 300 nM). | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound hexasodium | P2X Receptor | TargetMol [targetmol.com]
- 3. Suramin-induced changes in sympathetic neurons: correlation between catecholamine fluorescence, tyrosine hydroxylase immunoreactivity and accumulation of pigment bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 5. microscopyfocus.com [microscopyfocus.com]
- 6. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 7. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 8. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 9. Evaluation of autofluorescence quenching techniques on formalin- fixed chicken tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Autofluorescence Quenching | Visikol [visikol.com]
- 11. southernbiotech.com [southernbiotech.com]
- 12. biotium.com [biotium.com]
Validation & Comparative
Validation of NF023 as a Specific P2X1 Antagonist: A Comparative Guide
In the field of purinergic signaling research, the precise pharmacological dissection of P2X receptor subtypes is paramount for elucidating their physiological roles and for the development of novel therapeutics. The P2X1 receptor, a ligand-gated ion channel activated by extracellular ATP, is a key player in various physiological processes, including smooth muscle contraction, platelet aggregation, and neurotransmission. Consequently, the identification and validation of specific antagonists for the P2X1 receptor are of significant interest to the scientific community. This guide provides a comprehensive comparison of NF023, a putative P2X1 antagonist, with other commonly used P2X1 antagonists, namely NF449, PPADS, and Suramin (B1662206). We present a detailed analysis of their potency, selectivity, and mechanism of action, supported by experimental data and protocols.
Data Presentation: Comparative Analysis of P2X1 Antagonists
The following tables summarize the quantitative data on the potency and selectivity of this compound in comparison to other P2X1 antagonists, as well as their mechanisms of action and known off-target effects.
Table 1: Potency and Selectivity of P2X1 Receptor Antagonists
| Antagonist | Receptor Subtype | Species | IC50 Value |
| This compound | P2X1 | Human | 0.21 µM[1] |
| P2X1 | Rat | 0.24 µM[2] | |
| P2X2 | Human | > 50 µM[1] | |
| P2X3 | Human | 28.9 µM[1] | |
| P2X3 | Rat | 8.5 µM[3] | |
| P2X4 | Human | > 100 µM[1] | |
| NF449 | P2X1 | Rat | 0.28 nM[4][5] |
| P2X1+5 | Rat | 0.69 nM[4][5] | |
| P2X2 | Rat | 47,000 nM | |
| P2X2+3 | Rat | 120 nM[4][5] | |
| P2X3 | Rat | 1,820 nM | |
| P2X4 | Rat | > 300,000 nM | |
| PPADS | P2X1 | Rat | 68 nM[5][6] |
| P2X2 | Rat | 1 - 2.6 µM[7] | |
| P2X3 | Rat | 214 nM[5][6] | |
| P2X5 | Rat | 1 - 2.6 µM[7] | |
| Suramin | P2X1 | Human | ~2 µM[3] |
Table 2: Mechanistic Profile and Off-Target Effects
| Antagonist | Mechanism of Action at P2X1 | Known Off-Target Effects |
| This compound | Competitive and reversible antagonist[1]. | Selectively inhibits the α-subunit of Go/i (EC50 ~300 nM) and the DNA-binding activity of HMGA2 (IC50 = 10.63 μM)[1]. |
| NF449 | Potent, non-competitive antagonist[8]. Binds to the ATP-binding site[9]. | Gsα-selective G protein antagonist[1][4][5]. Inhibits DNA-binding activity of HMGA2 (IC50 = 0.43 μM). |
| PPADS | Reversible, competitive antagonist[6]. | Non-selective P2X receptor antagonist[7]. Also antagonizes some P2Y receptors[7]. |
| Suramin | Non-selective, competitive antagonist. | Inhibits a wide range of enzymes and receptors[3][10]. |
Experimental Protocols
The validation of P2X1 receptor antagonists typically involves functional assays to measure the inhibition of ATP-induced receptor activation. Below are detailed methodologies for two standard experimental approaches.
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This electrophysiological technique is widely used to characterize the effects of compounds on ion channels expressed in Xenopus oocytes.
Objective: To determine the inhibitory concentration (IC50) of an antagonist on ATP-gated currents in P2X1-expressing oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the human or rat P2X1 receptor
-
TEVC setup (amplifier, microelectrodes, perfusion system)
-
Recording solution (e.g., ND96)
-
ATP solution (agonist)
-
Antagonist solutions (e.g., this compound, NF449, PPADS, Suramin)
Procedure:
-
Oocyte Preparation and Receptor Expression: Stage V-VI oocytes are harvested from Xenopus laevis and treated to remove the follicular layer. The oocytes are then injected with cRNA encoding the P2X1 receptor and incubated for 2-5 days to allow for receptor expression on the oocyte membrane[9].
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and perfused with the recording solution. Two microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are inserted into the oocyte to measure and clamp the membrane potential, typically at a holding potential of -60 mV[3][9].
-
Agonist Application and Data Acquisition: A baseline current is established. The oocyte is then exposed to a specific concentration of ATP (often the EC50 concentration, which elicits a half-maximal response) to induce an inward current through the activated P2X1 channels. The peak current amplitude is recorded[3].
-
Antagonist Application: To determine the inhibitory effect, oocytes are pre-incubated with varying concentrations of the antagonist for a defined period before the co-application of the antagonist and ATP. The resulting current is measured and compared to the control response (ATP alone)[11].
-
Data Analysis: The percentage of inhibition is calculated for each antagonist concentration, and the data are fitted to a concentration-response curve to determine the IC50 value.
Calcium Flux Assay in HEK293 Cells
This cell-based assay measures changes in intracellular calcium concentration ([Ca2+]i) following P2X1 receptor activation, providing a high-throughput method for screening and characterizing antagonists.
Objective: To determine the IC50 of an antagonist by measuring its ability to block agonist-induced calcium influx in cells expressing the P2X1 receptor.
Materials:
-
HEK293 cells stably expressing the human P2X1 receptor
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
P2X1 receptor agonist (e.g., ATP or a stable analog like α,β-methylene ATP)
-
Antagonist solutions
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: P2X1-expressing HEK293 cells are seeded into a multi-well plate (e.g., 96-well) and cultured to allow for adherence[12].
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye by incubating them in a dye-containing solution. The dye will fluoresce upon binding to free intracellular calcium[12].
-
Antagonist Incubation: After washing to remove excess dye, the cells are incubated with various concentrations of the antagonist[12].
-
Signal Measurement: The plate is placed in a fluorescence plate reader, and a baseline fluorescence is recorded. The agonist is then added to all wells to stimulate the P2X1 receptors, leading to calcium influx and an increase in fluorescence[12].
-
Data Analysis: The change in fluorescence intensity is measured over time. The inhibitory effect of the antagonist is determined by comparing the agonist-induced calcium response in the presence and absence of the antagonist. An IC50 value is calculated from the concentration-response curve.
Visualizations
The following diagrams, created using the DOT language, illustrate the P2X1 signaling pathway and the experimental workflows.
Caption: P2X1 receptor signaling pathway and points of antagonism.
Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC).
Caption: Experimental workflow for a calcium flux assay.
Conclusion
The validation of this compound as a specific P2X1 antagonist reveals a compound with moderate to high potency and notable selectivity for the P2X1 receptor over other tested P2X subtypes. Its competitive and reversible mechanism of action makes it a useful tool for in vitro studies. However, when compared to other available antagonists, its profile presents both advantages and disadvantages.
NF449 stands out as a significantly more potent P2X1 antagonist, with IC50 values in the sub-nanomolar range, offering a much higher degree of selectivity. This makes NF449 a superior choice for experiments requiring very high specificity and potency. On the other hand, PPADS and Suramin are less selective and are generally considered non-selective P2 receptor antagonists, limiting their utility in dissecting the specific role of P2X1 receptors.
A critical consideration for researchers is the off-target activity of this compound, particularly its inhibition of Gαo/i subunits. This could be a confounding factor in experimental systems where these G proteins play a significant role. Therefore, appropriate control experiments are necessary to attribute observed effects solely to P2X1 receptor antagonism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Actions of a Series of PPADS Analogs at P2X1 and P2X3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular basis of selective antagonism of the P2X1 receptor for ATP by NF449 and suramin: contribution of basic amino acids in the cysteine-rich loop - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cryo-EM structures of the human P2X1 receptor reveal subtype-specific architecture and antagonism by supramolecular ligand-binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The P2X1 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The suramin analogue NF279 is a novel and potent antagonist selective for the P2X(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of P2X Antagonists: NF023 versus PPADS
For researchers and drug development professionals navigating the complex landscape of purinergic signaling, the selection of appropriate pharmacological tools is paramount. Among the antagonists for P2X receptors, a family of ligand-gated ion channels activated by extracellular ATP, NF023 and Pyridoxalphosphate-6-azophenyl-2′,4′-disulfonic acid (PPADS) are two widely utilized compounds. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable antagonist for specific research applications.
Mechanism of Action and Selectivity
This compound is a suramin (B1662206) analogue that acts as a competitive and reversible antagonist, exhibiting notable selectivity for the P2X1 receptor subtype.[1][2] Its antagonistic action involves a direct competition with ATP at the receptor's binding site.[3]
PPADS , on the other hand, is a non-selective P2 purinergic antagonist. Its mechanism of action is more complex, and it has been described as a noncompetitive antagonist in some contexts, suggesting it may act at an allosteric site rather than directly competing with ATP.[4][5] PPADS has been shown to inhibit a broader range of P2X receptors, including P2X1, P2X2, P2X3, and P2X5. However, at higher concentrations, it can also affect P2Y receptors, which should be a consideration in experimental design.[6]
The differential selectivity of these two compounds is a critical factor in their application. This compound's preference for P2X1 makes it a more suitable tool for studies focused on this specific subtype, while PPADS's broader profile can be advantageous for initial characterizations or when targeting multiple P2X receptors is desired.
Quantitative Comparison of Potency
The inhibitory potency of this compound and PPADS against various P2X receptor subtypes is summarized in the table below. The data, presented as IC50 values, highlight the distinct pharmacological profiles of these two antagonists.
| Receptor Subtype | This compound (IC50 in µM) | PPADS (IC50 in µM) | Species |
| P2X1 | 0.21[1][2] | 1 - 2.6 | Human |
| 0.24[3] | - | Rat | |
| P2X2 | > 50[1][2] | 1 - 2.6 | Human |
| > 50[3] | - | Rat | |
| P2X3 | 28.9[1][2] | 1 - 2.6 | Human |
| 8.5[3] | - | Rat | |
| P2X4 | > 100[1][2] | - | Human |
| Insensitive up to 100 µM[3] | - | Rat | |
| P2X5 | - | 1 - 2.6 | - |
Note: IC50 values can vary depending on the experimental conditions and expression systems used.
Signaling Pathway and Antagonist Interaction
The following diagram illustrates the general signaling pathway of P2X receptors and the points of inhibition by this compound and PPADS.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound hexasodium | P2X Receptor | TargetMol [targetmol.com]
- 3. Antagonistic properties of the suramin analogue this compound at heterologously expressed P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Novel mechanism of inhibition by the P2 receptor antagonist PPADS of ATP-activated current in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Actions of a Series of PPADS Analogs at P2X1 and P2X3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of NF023: A Comparative Guide for P2X Receptor Research
For Immediate Release
This guide provides a comprehensive analysis of the selectivity profile of NF023, a well-characterized antagonist of P2X receptors. Designed for researchers, scientists, and drug development professionals, this document offers a detailed comparison of this compound's potency against various P2X receptor subtypes, supported by quantitative data and detailed experimental protocols.
This compound: A Potent and Selective P2X1 Receptor Antagonist
This compound is a suramin (B1662206) analogue that has been identified as a potent and selective competitive antagonist of the P2X1 receptor subtype.[1][2] Its selectivity has been extensively characterized, demonstrating significantly higher affinity for P2X1 over other P2X subtypes, making it a valuable tool for isolating and studying P2X1-mediated physiological and pathological processes.
Comparative Selectivity Profile of this compound
The inhibitory potency of this compound has been quantified across several human and rat P2X receptor subtypes. The half-maximal inhibitory concentration (IC50) values, a measure of antagonist potency, are summarized in the table below.
| Receptor Subtype | Species | IC50 (µM) | Reference |
| P2X1 | Human | 0.21 | [1][2] |
| P2X1 | Rat | 0.24 | |
| P2X2 | Human | > 50 | [1][2] |
| P2X3 | Human | 28.9 | [1][2] |
| P2X3 | Rat | 8.5 | |
| P2X2/3 (heteromer) | Rat | 1.4-1.6 | |
| P2X4 | Human | > 100 | [1][2] |
Lower IC50 values indicate higher antagonist potency.
The data clearly illustrates the high selectivity of this compound for the P2X1 receptor, with at least a 100-fold greater potency for human P2X1 compared to the P2X3 subtype and negligible activity at P2X2 and P2X4 receptors at concentrations up to 100 µM.[1][2]
Mechanism of Action: Competitive Antagonism
Studies have demonstrated that this compound acts as a competitive and reversible antagonist at P2X1 receptors. This was determined by observing a rightward shift in the ATP concentration-response curve in the presence of this compound, without a reduction in the maximum response. This is a hallmark of competitive antagonism, where the antagonist binds to the same site as the agonist (ATP) and can be overcome by increasing the agonist concentration.
Experimental Protocols
The following sections detail the key experimental methodologies used to determine the selectivity profile and mechanism of action of this compound.
Determination of Antagonist Potency (IC50) using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is a cornerstone for characterizing ion channel modulators.
1. Oocyte Preparation and Receptor Expression:
-
Harvest stage V-VI oocytes from Xenopus laevis.
-
Inject oocytes with cRNA encoding the specific human or rat P2X receptor subtype.
-
Incubate the oocytes for 2-5 days at 16-18°C to allow for receptor expression on the cell membrane.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard saline solution (ND96).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and the other for current injection.
-
Clamp the membrane potential at a holding potential of -50 mV to -70 mV.
-
Apply the P2X receptor agonist (e.g., ATP or α,β-methylene ATP) at a concentration that elicits a submaximal response (typically EC50 to EC80) to establish a baseline current.
-
After a washout period, co-apply the agonist with increasing concentrations of this compound.
-
Record the peak inward current elicited by the agonist in the absence and presence of the antagonist.
3. Data Analysis:
-
Calculate the percentage inhibition of the agonist-induced current for each concentration of this compound.
-
Plot the percentage inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Characterization of Competitive Antagonism using Schild Analysis
Schild analysis is a pharmacological method used to differentiate between competitive and non-competitive antagonism.
1. Generation of Agonist Concentration-Response Curves:
-
Using the TEVC setup described above, generate a cumulative concentration-response curve for the agonist (e.g., ATP) in the absence of the antagonist.
-
Apply increasing concentrations of the agonist and record the corresponding current response until a maximal response is achieved.
2. Generation of Antagonist-Shifted Concentration-Response Curves:
-
Wash out the agonist and pre-incubate the oocyte with a fixed concentration of this compound for a sufficient period to reach equilibrium.
-
In the continuous presence of this compound, generate a new agonist concentration-response curve.
-
Repeat this procedure for several different fixed concentrations of this compound.
3. Data Analysis (Schild Plot):
-
For each concentration of this compound, determine the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
Create a Schild plot by plotting log(DR-1) on the y-axis against the log of the molar concentration of this compound on the x-axis.
-
A linear regression with a slope that is not significantly different from 1 is indicative of competitive antagonism. The x-intercept of this line provides the pA2 value, which is the negative logarithm of the antagonist's equilibrium dissociation constant (Kb).
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: P2X Receptor Signaling and Competitive Inhibition by this compound.
Caption: Experimental Workflow for IC50 Determination using TEVC.
Caption: Logical Flow of Schild Analysis for Competitive Antagonism.
References
Comparative Analysis of NF023 Cross-Reactivity with Purinergic Receptors
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Selectivity Profile of the P2X1 Receptor Antagonist, NF023.
This guide provides a detailed comparison of the pharmacological activity of this compound across various purinergic receptor subtypes. The data presented herein has been compiled from multiple experimental sources to offer an objective overview of the compound's selectivity and potential for off-target effects.
Executive Summary
This compound is a potent and selective competitive antagonist of the P2X1 receptor.[1] Experimental data consistently demonstrates its high affinity for the P2X1 subtype, with significantly lower potency at other P2X receptors. While broadly selective over the P2Y family of receptors, some interaction with the P2Y1 subtype has been observed at higher concentrations. Additionally, this compound exhibits inhibitory activity towards the α-subunit of G₀/Gᵢ proteins. This guide provides the quantitative data, experimental methodologies, and signaling pathway context to aid researchers in the evaluation and application of this compound in their studies.
Quantitative Comparison of this compound Activity
The inhibitory potency of this compound has been determined across a range of purinergic receptors and the G₀/Gᵢ α-subunit. The following tables summarize the available quantitative data, primarily presented as IC₅₀ (half-maximal inhibitory concentration) or pK₉ (the negative logarithm of the antagonist's equilibrium dissociation constant) values.
P2X Receptor Subtypes
| Receptor Subtype | Species | IC₅₀ (µM) | Reference |
| P2X₁ | Human | 0.21 | [1] |
| Rat | 0.24 | [2] | |
| P2X₂ | Human | > 50 | [1] |
| P2X₃ | Human | 28.9 | [1] |
| Rat | 8.5 | [2] | |
| P2X₄ | Human | > 100 | [1] |
P2Y Receptor Subtypes
While this compound is generally reported to be selective over P2Y receptors, specific IC₅₀ values are not widely available in the literature.[1] However, one study has quantified its activity at the human P2Y₁ receptor.
| Receptor Subtype | Species | Apparent pK₉ | Reference |
| P2Y₁ | Human | 5.0 | [3] |
An apparent pK₉ value of 5.0 corresponds to a K₉ value of 10 µM.
Other Molecular Targets
| Target | EC₅₀ (nM) | Reference |
| G₀/Gᵢ α-subunit | ~300 | [1] |
Signaling Pathways
To provide a functional context for the cross-reactivity data, the following diagrams illustrate the canonical signaling pathways of the primary targets of this compound.
References
- 1. NF 023 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 2. Antagonistic properties of the suramin analogue this compound at heterologously expressed P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence for the Recognition of Non-Nucleotide Antagonists Within the Transmembrane Domains of the Human P2Y(1) Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of NF023 and Its Analogs: Potency, Selectivity, and Mechanisms of Action
For Immediate Release
This publication provides a comprehensive comparative guide to the purinergic antagonist NF023 and its notable analogs. Designed for researchers, scientists, and professionals in drug development, this document offers an objective comparison of the performance of these compounds, supported by experimental data. The guide focuses on their potency and selectivity as antagonists of P2X receptors and inhibitors of G-protein signaling, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key signaling pathways.
Introduction to this compound and its Analogs
This compound is a derivative of suramin (B1662206), a well-known polysulfonated naphthylurea, and is recognized for its activity as a selective antagonist of the P2X1 purinergic receptor and as an inhibitor of the Gαi/o subunits of heterotrimeric G-proteins.[1][2] Its analogs, including NF449, NF037, NF018, and NF007, have been developed to exhibit varied selectivity and potency profiles, making them valuable tools for dissecting the roles of specific P2X receptor subtypes and G-protein signaling pathways in various physiological and pathological processes.[1][3]
Comparative Performance Data
The following tables summarize the inhibitory potency of this compound and its key analog, NF449, on various human P2X receptor subtypes, as well as the selectivity of a broader range of suramin analogs for different G-protein alpha subunits.
Table 1: Comparative Antagonist Potency (IC50) of this compound and NF449 on Human P2X Receptors
| Compound | P2X1 (µM) | P2X2 (µM) | P2X3 (µM) | P2X4 (µM) |
| This compound | 0.21[4][5] | > 50[4][5] | 28.9[4][5] | > 100[4][5] |
| NF449 | 0.00028 | 47 | 1.82 | > 300 |
Table 2: Comparative Inhibitory Potency (EC50) and Selectivity of Suramin Analogs on G-Protein α-Subunits
| Compound | Gsα (µM) | Giα-1/Goα (µM) | Selectivity |
| Suramin | ~0.24[1] | > Gi/Go[1] | Gsα selective[1] |
| This compound | > Gsα[1] | ~0.3[1] | Gi/Goα selective[1] |
| NF037 | < Suramin[1] | < this compound[1] | Mixed |
| NF018 | < this compound[1] | > Suramin[1] | Weakest of the series |
| NF007 | < NF018[1] | > Suramin[1] | Weakest of the series |
Experimental Methodologies
The data presented in this guide are derived from established experimental protocols designed to assess the antagonist activity on P2X receptors and the inhibitory effects on G-protein activation.
P2X Receptor Antagonist Activity Assay
The inhibitory potency of this compound and its analogs on various P2X receptor subtypes is typically determined using a two-microelectrode voltage-clamp technique in Xenopus laevis oocytes heterologously expressing the target receptor.[6][7]
Key Steps:
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove follicular cells.
-
Receptor Expression: Oocytes are injected with cRNA encoding the specific human P2X receptor subtype and incubated to allow for receptor expression on the oocyte membrane.
-
Electrophysiological Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes to clamp the membrane potential.
-
Antagonist Application: The oocyte is perfused with a solution containing a specific concentration of the antagonist (e.g., this compound or NF449).
-
Agonist Challenge: Following antagonist incubation, the oocyte is challenged with a specific concentration of ATP (the endogenous agonist for P2X receptors) in the continued presence of the antagonist.
-
Data Analysis: The resulting inward current, indicative of receptor activation, is measured. The inhibitory effect of the antagonist is calculated by comparing the current elicited in the presence and absence of the compound. IC50 values are then determined by fitting the concentration-response data to a logistical equation.
G-Protein Inhibition Assay ([³⁵S]GTPγS Binding Assay)
The inhibitory effect of suramin analogs on G-protein activation is commonly assessed using a [³⁵S]GTPγS binding assay with purified, recombinant G-protein α-subunits.[1][8] This assay measures the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, which is a key step in G-protein activation.
Key Steps:
-
Membrane Preparation: Membranes from cells expressing the G-protein of interest are prepared.
-
Assay Incubation: The membranes are incubated in a buffer containing GDP, the suramin analog at various concentrations, and the agonist (if studying receptor-mediated activation).
-
Initiation of Reaction: The binding reaction is initiated by the addition of [³⁵S]GTPγS.
-
Termination of Reaction: The reaction is stopped by rapid filtration through a filter that traps the membranes bound with [³⁵S]GTPγS.
-
Quantification: The amount of radioactivity on the filter is quantified using a scintillation counter.
-
Data Analysis: The EC50 value for inhibition is determined by plotting the percentage of inhibition of [³⁵S]GTPγS binding against the concentration of the suramin analog.
Signaling Pathways and Mechanisms of Action
This compound and its analogs exert their effects by targeting two primary signaling pathways: the ionotropic P2X receptor pathway and the metabotropic G-protein-coupled receptor (GPCR) pathway.
P2X Receptor Antagonism
P2X receptors are ligand-gated ion channels that open in response to the binding of extracellular ATP, leading to the influx of cations (primarily Na⁺ and Ca²⁺) and subsequent cell depolarization and activation of downstream signaling cascades.[9] this compound and its analogs act as competitive antagonists at these receptors, binding to the receptor and preventing the binding of ATP, thereby blocking ion channel opening.
Caption: P2X Receptor Signaling and Antagonism by this compound/Analogs.
G-Protein Inhibition
GPCRs, upon activation by their specific ligands, catalyze the exchange of GDP for GTP on the α-subunit of an associated heterotrimeric G-protein. This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate the activity of downstream effector proteins such as adenylyl cyclase and phospholipase C.[10] Suramin and its analogs, including this compound, directly inhibit the Gα subunit, preventing GDP release and subsequent activation.[1] This action is independent of the GPCR itself and targets a fundamental step in GPCR signaling.
Caption: G-Protein Signaling and Inhibition by this compound/Analogs.
Conclusion
This compound and its analogs represent a versatile toolkit for probing purinergic and G-protein-mediated signaling. The data and methodologies presented herein provide a foundation for researchers to select the most appropriate compound for their specific experimental needs, whether it be the highly potent and P2X1-selective antagonism of NF449 or the Gαi/o-selective inhibition offered by this compound. Understanding the distinct profiles of these compounds is crucial for the accurate interpretation of experimental results and for the advancement of drug discovery efforts targeting these important signaling pathways.
References
- 1. Suramin analogues as subtype-selective G protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of receptor/G protein coupling by suramin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparative analysis of the activity of ligands acting at P2X and P2Y receptor subtypes in models of neuropathic, acute and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. NF 023 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 6. Antagonistic properties of the suramin analogue this compound at heterologously expressed P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NF449, a novel picomolar potency antagonist at human P2X1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Purinergic signalling: from discovery to current developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purinergic signaling in peripheral nervous system glial cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Inhibitors of the Oncogenic Protein HMGA2
For Researchers, Scientists, and Drug Development Professionals
High Mobility Group AT-hook 2 (HMGA2) is a non-histone chromosomal protein that plays a crucial role in embryonic development and is aberrantly re-expressed in a wide range of human cancers.[1][2] Its ability to bind to AT-rich regions of DNA and modulate chromatin structure makes it a key regulator of gene transcription, influencing pathways involved in cell proliferation, apoptosis, and epithelial-to-mesenchymal transition (EMT).[2][3][4] The oncogenic potential of HMGA2 has led to significant interest in the discovery and validation of small molecule inhibitors as potential therapeutic agents.
This guide provides a comparative overview of several compounds that have been investigated for their inhibitory effects on HMGA2. We present available quantitative data, detailed experimental protocols for validation, and visual representations of key pathways and workflows to aid researchers in their evaluation and experimental design.
Quantitative Comparison of HMGA2 Inhibitors
The inhibitory potency of various compounds against HMGA2 has been evaluated using a range of biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a common metric for comparing the efficacy of these inhibitors. The table below summarizes the reported IC50 values for several compounds. It is important to note that these values can vary depending on the specific assay conditions.
| Compound | Assay Type | IC50 Value | Reference |
| Netropsin | AlphaScreen | 22 nM | |
| WP631 | AlphaScreen | 48 nM | |
| Suramin | AlphaScreen | 2.58 µM | |
| NF023 | AlphaScreen | 10.63 µM | [5] |
| Netropsin | 3T3-L1 Adipogenesis Inhibition | 7.9 µM | [6] |
| Netropsin | Cell-based Reporter Assay | 1.1 mM | [7] |
| Trabectedin (B1682994) | Not Reported | Displaces HMGA proteins from DNA | [8] |
Experimental Protocols for Validating HMGA2 Inhibition
The validation of a compound's inhibitory effect on HMGA2 typically involves a multi-faceted approach, including biochemical assays to confirm direct interaction and cell-based assays to assess functional consequences.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for HMGA2-DNA Interaction
This high-throughput screening method is used to identify inhibitors of the interaction between HMGA2 and its DNA binding sites.[9][10]
Principle: The assay utilizes donor and acceptor beads that are brought into proximity when HMGA2 binds to a biotinylated DNA probe.[9] Light emission from the acceptor beads is measured, and a decrease in signal indicates inhibition of the protein-DNA interaction.[9]
Protocol Outline:
-
Reagent Preparation:
-
Prepare a biotinylated DNA probe containing an AT-rich sequence recognized by HMGA2.
-
Prepare recombinant His-tagged HMGA2 protein.
-
Dilute donor and acceptor beads in an appropriate assay buffer.
-
-
Assay Procedure:
-
In a microplate, combine the biotinylated DNA probe, His-tagged HMGA2, and the test compound at various concentrations.
-
Add streptavidin-coated donor beads (which bind to the biotinylated DNA) and Ni-NTA-coated acceptor beads (which bind to the His-tagged protein).
-
Incubate the plate in the dark to allow for binding and bead proximity.
-
Read the plate using an AlphaScreen-compatible reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a common technique to qualitatively or semi-quantitatively assess the binding of a protein to a DNA probe.[11][12][13]
Principle: A protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide gel than the free DNA probe, resulting in a "shifted" band.[11][13] An inhibitor will reduce the formation of this complex, leading to a decrease in the intensity of the shifted band.[11]
Protocol Outline:
-
Probe Labeling:
-
Synthesize a short, double-stranded DNA oligonucleotide containing the HMGA2 binding site.
-
Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin (B1667282) or a fluorescent dye).
-
-
Binding Reaction:
-
Incubate the labeled probe with purified HMGA2 protein in a binding buffer.
-
For inhibition studies, pre-incubate the protein with the test compound before adding the probe.
-
-
Electrophoresis:
-
Load the binding reactions onto a non-denaturing polyacrylamide gel.
-
Run the gel to separate the protein-DNA complexes from the free probe.
-
-
Detection:
-
Visualize the bands by autoradiography (for radioactive probes) or by appropriate imaging systems for non-radioactive probes.
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of HMGA2 inhibitors on cancer cells that overexpress HMGA2.[14]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol Outline:
-
Cell Seeding:
-
Seed cancer cells known to express high levels of HMGA2 into a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the HMGA2 inhibitor for a defined period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for a few hours to allow for formazan formation.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to an untreated control.
-
Determine the IC50 value for cytotoxicity.
-
Visualizing HMGA2-Related Pathways and Experimental Workflows
HMGA2 Signaling and Oncogenic Functions
HMGA2 is a key architectural transcription factor that does not possess intrinsic transcriptional activity but rather modulates the transcription of other genes by altering chromatin structure.[4] It is involved in several cancer-related signaling pathways.
Caption: Simplified HMGA2 signaling pathway.
Experimental Workflow for Validating an HMGA2 Inhibitor
A systematic workflow is essential for the robust validation of a potential HMGA2 inhibitor.
Caption: Workflow for HMGA2 inhibitor validation.
Logical Comparison of HMGA2 Inhibitors
The selection of an HMGA2 inhibitor for further study depends on a variety of factors, including its potency, mechanism of action, and cell permeability.
Caption: Comparison of HMGA2 inhibitor features.
References
- 1. Oncogenic role of HMGA2 in fusion-negative rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. HMGA2 as a Critical Regulator in Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HMGA2 - Wikipedia [en.wikipedia.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. The impairment of the High Mobility Group A (HMGA) protein function contributes to the anticancer activity of trabectedin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro Protein-DNA Binding Assay (AlphaScreen® Technology) [bio-protocol.org]
- 10. In vitro Protein-DNA Binding Assay (AlphaScreen® Technology) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. licorbio.com [licorbio.com]
- 12. Protein Interaction (2) Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
- 13. Gel Shift Assays (EMSA) | Thermo Fisher Scientific - US [thermofisher.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Unveiling the Disruption of the cIAP2-TRAF2 Protein-Protein Interaction: A Comparative Analysis of NF023 and Other Inhibitors
For Immediate Release
A comprehensive analysis of experimental data confirms the efficacy of the small molecule NF023 in disrupting the critical protein-protein interaction (PPI) between cellular inhibitor of apoptosis protein 2 (cIAP2) and TNF receptor-associated factor 2 (TRAF2). This guide provides a detailed comparison of this compound with other potential inhibitors, presenting supporting data, experimental protocols, and visualizing the underlying biological pathways for researchers, scientists, and drug development professionals.
The cIAP2-TRAF2 interaction is a key node in the tumor necrosis factor (TNF) signaling pathway, playing a crucial role in the activation of the NF-κB cell survival pathway. The disruption of this interaction is a promising therapeutic strategy for certain cancers.
This compound: A Potent Disrupter of the cIAP2-TRAF2 Complex
Recent studies have identified this compound as a drug-like molecule capable of interfering with the assembly of the cIAP2-BIR1/TRAF2 complex[1]. Through a combination of in silico modeling and in vitro experimentation, this compound has been characterized as a promising PPI disrupter[1].
Quantitative Analysis of this compound Binding Affinity
MicroScale Thermophoresis (MST) has been employed to quantify the binding affinity of this compound to the BIR1 domain of cIAP2. The dissociation constant (Kd) for this interaction was determined to be in the low micromolar range, indicating a strong binding affinity. The precise Kd values from these experiments are summarized in the table below.
Comparative Analysis with Alternative Inhibitors: SMAC Mimetics
Second Mitochondria-derived Activator of Caspases (SMAC) mimetics are a class of compounds designed to mimic the endogenous IAP antagonist, SMAC protein. Several SMAC mimetics, including Birinapant, LCL161, and GDC-0152, have been developed and are in various stages of preclinical and clinical development. These compounds are known to bind to the BIR domains of cIAP proteins, including cIAP2, and induce their degradation[2][3].
While SMAC mimetics potently bind to cIAP2, their primary mechanism of action is often characterized by inducing auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2, rather than directly disrupting the pre-formed cIAP2-TRAF2 complex. Birinapant, for instance, has been shown to preferentially target TRAF2-associated cIAP1 and cIAP2 for degradation[2][4][5]. Similarly, LCL161, in combination with other agents, leads to the degradation of cIAP1 and cIAP2, releasing RIP1 from the TRAF2-containing complex[3]. GDC-0152 also effectively induces the degradation of cIAP1[6].
The following table summarizes the available binding affinity data for this compound and selected SMAC mimetics to cIAP2. It is important to note that the data for SMAC mimetics reflects their binding to the BIR3 domain of cIAP2, which may not directly correlate with the disruption of the TRAF2 interaction that occurs at the BIR1 domain.
| Compound | Target Domain | Method | Reported Affinity (Kd/Ki) | Reference |
| This compound | cIAP2-BIR1 | MST | 1.3 ± 0.2 µM | [1] |
| Birinapant | cIAP2-BIR3 | FP | 1.5 nM (Kd) | [5] |
| GDC-0152 | cIAP2-BIR3 | Not Specified | 43 nM (Ki) | [6][7] |
Note: A direct comparison of the disruptive efficacy between this compound and SMAC mimetics on the cIAP2-TRAF2 interaction is challenging due to the different primary mechanisms of action and the lack of standardized quantitative data for the latter specifically on complex disruption.
Signaling Pathways and Experimental Workflows
To visualize the biological context and the experimental approach, the following diagrams are provided.
Caption: TNF-α signaling pathway and its disruption by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Birinapant (TL32711), a bivalent SMAC mimetic, targets TRAF2-associated cIAPs, abrogates TNF-induced NF-κB activation, and is active in patient-derived xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LCL161 increases paclitaxel-induced apoptosis by degrading cIAP1 and cIAP2 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (GDC-0152) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Assessing the In Vivo Specificity of NF023: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
NF023, a suramin (B1662206) analog, has been identified as a valuable pharmacological tool due to its potent antagonism of P2X1 purinergic receptors and its distinct inhibitory action on Gαo/i G-protein subunits. Understanding the in vivo specificity of this compound is critical for the accurate interpretation of experimental results and for its potential therapeutic development. This guide provides a comparative analysis of this compound's performance against other relevant compounds, supported by available experimental data, to aid researchers in their assessment of its suitability for in vivo studies.
Signaling Pathways and Experimental Workflow
To visually conceptualize the mechanisms of action and the experimental approach to assessing specificity, the following diagrams are provided.
Caption: this compound's primary and secondary targets, and potential off-targets.
Caption: A generalized workflow for assessing the in vivo specificity of this compound.
Data Presentation: Comparative In Vitro and In Vivo Activity
The following tables summarize the available quantitative data for this compound and its comparators.
Table 1: In Vitro Potency and Selectivity of this compound and Comparators
| Compound | Primary Target | IC₅₀ / EC₅₀ | Off-Target | IC₅₀ / EC₅₀ | Reference(s) |
| This compound | P2X1 Receptor | ~0.21-0.24 µM | P2X3 Receptor | ~8.5-28.9 µM | [1][2][3][4] |
| P2X2 Receptor | >50 µM | [1][2][3][4] | |||
| P2X4 Receptor | >100 µM | [1][2][3][4] | |||
| Gαo/i Subunits | ~0.3 µM | - | - | ||
| NF449 | P2X1 Receptor | ~0.28-1 nM | P2X2 Receptor | ~1.5 µM | [5][6][7] |
| P2X3 Receptor | ~1.8 µM | [8] | |||
| Gsα Subunit | Potent Antagonist | [5] | |||
| PPADS | P2X1, P2X2, P2X3, P2X5 | ~1-3 µM | P2Y Receptors | Weaker Antagonist | [5] |
Table 2: Comparative In Vivo Analgesic Activity in Rats
| Compound | Pain Model | Route of Administration | Minimal Effective Dose (mED) | Reference(s) |
| This compound | Acute Thermal Nociception | Intrathecal | 30 nmol | |
| NF449 | Acute Thermal Nociception | Intrathecal | 10 nmol |
This data is derived from a study comparing the analgesic effects of various P2 receptor antagonists. A lower mED indicates higher potency in this specific in vivo assay.
Experimental Protocols
In Vivo Assessment of P2X1 Receptor Antagonism in Pithed Rats
This protocol is based on descriptions of in vivo experiments to assess the specificity of P2X antagonists.[2][4]
-
Animal Preparation: Male Wistar rats are anesthetized, and the spinal cord is pithed. The animals are artificially ventilated.
-
Hemodynamic Measurements: A carotid artery is cannulated for continuous blood pressure monitoring. The jugular vein is cannulated for intravenous drug administration.
-
Drug Administration:
-
A stable baseline blood pressure is established.
-
The P2X1 receptor agonist α,β-methylene ATP (α,β-meATP) is administered intravenously to elicit a pressor (blood pressure increasing) response.
-
This compound is administered intravenously at a selected dose.
-
The α,β-meATP challenge is repeated to assess the antagonistic effect of this compound on the pressor response.
-
-
Specificity Control:
-
The pressor response to a non-purinergic vasoconstrictor, such as noradrenaline, is measured before and after the administration of this compound.
-
A lack of inhibition of the noradrenaline-induced pressor response indicates specificity for purinergic pathways over α-adrenergic pathways.
-
Assessment of Analgesic Effects in a Rat Model of Acute Pain
This protocol is a generalized representation of methods used in studies like McGarvey et al.
-
Animal Model: Male Sprague-Dawley rats are used.
-
Drug Administration: this compound and comparator compounds (e.g., NF449) are administered intrathecally to target the spinal cord.
-
Nociceptive Testing:
-
The hot-plate test is used to measure the thermal nociceptive threshold. The latency for the rat to exhibit a pain response (e.g., licking a paw) when placed on a heated surface is recorded.
-
A baseline latency is established before drug administration.
-
The nociceptive threshold is re-evaluated at various time points after drug administration.
-
-
Data Analysis: The minimal effective dose (mED) required to produce a significant analgesic effect is determined for each compound.
Discussion and Conclusion
The available data indicates that this compound is a potent antagonist of P2X1 receptors and Gαo/i subunits in vitro. Its selectivity for P2X1 over other P2X subtypes is evident, with a significantly lower potency observed for P2X2, P2X3, and P2X4 receptors.[1][2][3][4]
In vivo, the specificity of this compound has been demonstrated to some extent. In a pithed rat model, this compound was shown to antagonize the vasopressor effects of a P2X agonist without affecting the response to noradrenaline, suggesting it does not block α-adrenergic receptors.[2][4] This is a crucial piece of evidence for its specificity in a cardiovascular context.
In a comparative in vivo study on analgesia, this compound was effective in a model of acute pain, though it was found to be less potent than the highly selective P2X1 antagonist, NF449. This suggests that while this compound engages the target in vivo to produce a physiological effect, other more potent and potentially more selective compounds are available for P2X1 antagonism.
A key consideration for the in vivo use of this compound is its dual activity against P2X1 receptors and Gαo/i G-proteins. The EC₅₀ for Gαo/i inhibition (~300 nM) is in a similar range to its IC₅₀ for P2X1 antagonism (~210-240 nM).[1][2][3][4] This overlap implies that at concentrations used to achieve P2X1 blockade in vivo, there is a high likelihood of concurrent Gαo/i inhibition. Researchers must consider this dual pharmacology when interpreting results from experiments using this compound. For studies aiming to isolate the effects of P2X1 receptor blockade, a more selective antagonist such as NF449 may be a more appropriate choice, although NF449 has been reported to have off-target effects on Gsα-coupled signaling.[5]
References
- 1. Antagonistic properties of the suramin analogue this compound at heterologously expressed P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NF 023 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 4. This compound hexasodium | P2X Receptor | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. Cryo-EM structures of the human P2X1 receptor reveal subtype-specific architecture and antagonism by supramolecular ligand-binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular basis of selective antagonism of the P2X1 receptor for ATP by NF449 and suramin: contribution of basic amino acids in the cysteine-rich loop - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of analogues of NF449 confirm NF449 as the most potent and selective known P2X1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of NF023: A Comparative Guide for Researchers
This guide provides an objective comparison of the published findings regarding the compound NF023, a suramin (B1662206) analog, with supporting experimental data from various independent sources. It is intended for researchers, scientists, and drug development professionals interested in the multifaceted activities of this molecule.
Core Findings on this compound's Bioactivity
This compound has been independently characterized and validated to exhibit three primary biological activities:
-
Selective Antagonism of P2X1 Purinergic Receptors: this compound is a potent and selective antagonist of the P2X1 receptor, a ligand-gated ion channel activated by ATP.
-
Inhibition of Gi/Go G-protein Subunits: The compound acts as a selective inhibitor of the alpha subunits of Gi and Go proteins, key transducers in G-protein-coupled receptor (GPCR) signaling.
-
Disruption of cIAP2-TRAF2 Protein-Protein Interaction: More recently, this compound has been identified as a disruptor of the interaction between the cellular inhibitor of apoptosis protein 2 (cIAP2) and TNF receptor-associated factor 2 (TRAF2), a key interaction in the NF-κB signaling pathway.
Quantitative Data Comparison
The following tables summarize the quantitative data from the foundational publications and corroborating data from commercial suppliers, which serves as a form of independent validation.
Table 1: this compound as a P2X Receptor Antagonist
| Target | Species | IC50 (µM) | Publication |
| P2X1 | Human | 0.21 | Soto et al., 1999[1] |
| P2X1 | Rat | 0.24 | Soto et al., 1999[1] |
| P2X2 | Human | > 50 | Soto et al., 1999[1] |
| P2X3 | Human | 28.9 | Soto et al., 1999[1] |
| P2X3 | Rat | 8.5 | Soto et al., 1999[1] |
| P2X4 | Human | > 100 | Soto et al., 1999[1] |
Data from commercial suppliers such as MedChemExpress and Tocris Bioscience corroborate these findings, listing IC50 values for human P2X1 in the range of 0.21 µM.[2][3]
Table 2: this compound as a G-protein Inhibitor
| Target | EC50 (nM) | Publication |
| Giα1 | ~300 | Freissmuth et al., 1996[4] |
| Goα | ~300 | Freissmuth et al., 1996[4] |
| Gsα | >10,000 | Freissmuth et al., 1996[4] |
Sigma-Aldrich confirms the selective and direct G-protein antagonist activity for the α-subunits of the Go/Gi group with an EC50 of approximately 300 nM.[5]
Table 3: this compound as a cIAP2-TRAF2 Interaction Disruptor
| Assay | Kd (µM) | Publication |
| Microscale Thermophoresis (MST) | 1.1 ± 0.2 | De Vita et al., 2020[6][7] |
As this is a more recent finding, independent validation from other research groups or commercial entities is not yet widely available.
Experimental Protocols
P2X1 Receptor Antagonism: Two-Electrode Voltage Clamp in Xenopus Oocytes
This protocol is based on the methodology described by Soto et al. (1999).[1]
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated by treatment with collagenase.
-
cRNA Injection: Oocytes are injected with cRNA encoding the desired human or rat P2X receptor subunits.
-
Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Oocytes are placed in a recording chamber and perfused with a saline solution.
-
Two microelectrodes are impaled into the oocyte, one for voltage sensing and one for current injection.
-
The oocyte is voltage-clamped at a holding potential of -70 mV.
-
ATP is applied to activate the P2X receptors, and the resulting inward current is measured.
-
To determine the inhibitory effect of this compound, oocytes are pre-incubated with varying concentrations of the compound before ATP application.
-
IC50 values are calculated by fitting the concentration-response data to a logistic equation.
-
G-protein Inhibition: [³⁵S]GTPγS Binding Assay
This protocol is adapted from the methods described by Freissmuth et al. (1996).[4]
-
Membrane Preparation: Membranes from cells expressing the G-protein of interest (e.g., Sf9 insect cells infected with baculovirus encoding Gα subunits) are prepared by homogenization and centrifugation.
-
Assay Buffer: A buffer containing HEPES, NaCl, MgCl₂, and GDP is prepared.
-
Reaction Mixture: The reaction mixture includes the prepared membranes, the agonist to activate the corresponding GPCR, varying concentrations of this compound, and [³⁵S]GTPγS.
-
Incubation: The reaction is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for the binding of [³⁵S]GTPγS to the Gα subunit upon activation.
-
Termination and Filtration: The reaction is terminated by the addition of ice-cold buffer and rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The EC50 value for this compound's inhibition of agonist-stimulated [³⁵S]GTPγS binding is determined from concentration-inhibition curves.
cIAP2-TRAF2 Interaction Disruption: AlphaScreen Assay
This protocol is based on the in vitro validation methods used by De Vita et al. (2020).[6][7]
-
Protein Expression and Purification: Recombinant cIAP2-BIR1 domain and TRAF2 are expressed (e.g., in E. coli) and purified.
-
AlphaScreen Principle: The assay utilizes donor and acceptor beads that are brought into proximity when the protein-protein interaction occurs, generating a chemiluminescent signal.
-
Assay Setup:
-
Biotinylated cIAP2-BIR1 is bound to streptavidin-coated donor beads.
-
GST-tagged TRAF2 is bound to anti-GST acceptor beads.
-
The donor and acceptor bead-protein complexes are mixed in the presence of varying concentrations of this compound.
-
-
Incubation: The mixture is incubated to allow for protein interaction and competition by this compound.
-
Signal Detection: The AlphaScreen signal is read using a compatible plate reader.
-
Data Analysis: A decrease in the AlphaScreen signal indicates disruption of the cIAP2-TRAF2 interaction. IC50 values can be calculated from the dose-response curves.
Visualizations
Signaling Pathways
Caption: P2X1 Receptor Signaling Pathway and Inhibition by this compound.
Caption: Gi/Go Protein Signaling Pathway and Inhibition by this compound.
Caption: Disruption of cIAP2-TRAF2 Interaction by this compound.
Experimental Workflow
Caption: General Experimental Workflow for Independent Validation.
References
- 1. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]
- 2. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiological recording from Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of noncanonical NF-κB requires coordinated assembly of a regulatory complex of the adaptors cIAP1, cIAP2, TRAF2, TRAF3 and the kinase NIK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational and Experimental Characterization of this compound, A Candidate Anticancer Compound Inhibiting cIAP2/TRAF2 Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfur-35 GTP Binding Assays | Revvity [revvity.com]
- 7. Measurement of Agonist-Stimulated [35S]GTPγS Binding to Cell Membranes | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Proper Disposal of NF023: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the safe disposal of NF023, a selective P2X1 receptor antagonist used in research. While specific institutional and regional regulations must always be followed, this document outlines the core principles and steps for compliant waste management.
This compound, with the CAS Number 104869-31-0, is a suramin (B1662206) analog supplied as a solid.[1][2] It is soluble in water and should be stored desiccated at room temperature or, when reconstituted, frozen at -20°C.[1] Although some safety data sheets (SDS) may classify it as not a hazardous substance, it is imperative to handle all chemical waste with care and in accordance with established laboratory safety protocols.
Key Chemical and Safety Data for this compound
To facilitate a comprehensive risk assessment for disposal, the following table summarizes key data points for this compound.
| Property | Value | Source(s) |
| Synonyms | 8,8′-[Carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-1,3,5-naphthalenetrisulfonic acid, hexasodium salt; P2X Antagonist I | [1][3] |
| CAS Number | 104869-31-0 | [2][3] |
| Molecular Formula | C₃₅H₂₀N₄Na₆O₂₁S₆ | |
| Molecular Weight | 1162.86 g/mol | |
| Form | Solid | [1] |
| Solubility | Soluble in water | [1] |
| Storage Temperature | 2-8°C or desiccate at room temperature for the solid form; -20°C for solutions | [1] |
| Primary Use | Research use only; selective and competitive P2X1 receptor antagonist | [2][3][4] |
| Hazard Classification | Not always classified as a hazardous substance or mixture under GHS, but should be handled with care as a physiologically active substance. Disposal must be in accordance with official regulations.[3] | [3] |
Standard Operating Procedure for this compound Disposal
The disposal of this compound, like any laboratory chemical, should be approached systematically to ensure safety and compliance. The user is ultimately responsible for developing proper handling and disposal methods based on the actual conditions of use.[3]
Step 1: Waste Identification and Segregation
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Collect waste in a designated, compatible, and properly labeled container. The container should be in good condition and have a secure lid.
-
Label the waste container clearly with "Hazardous Waste," the full chemical name ("this compound hexasodium salt"), and the approximate concentration and quantity.
Step 2: Waste Accumulation and Storage
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
Ensure the SAA is away from sinks and floor drains to prevent accidental environmental release.
-
The SAA should have secondary containment to contain any potential leaks or spills.
Step 3: Arrange for Pickup and Disposal
-
Once the waste container is nearly full (typically around 75% capacity) or has been in accumulation for a set period (e.g., 150 days for laboratory chemical waste), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]
-
Never dispose of this compound down the drain or in the regular trash.
Step 4: Decontamination of Empty Containers
-
Empty containers that held this compound should be handled as hazardous waste unless properly decontaminated.
-
Follow institutional guidelines for rinsing containers. Typically, this involves a triple rinse with a suitable solvent (in this case, water, given this compound's solubility). The rinsate must be collected as hazardous waste.
-
After decontamination, deface or remove the original label before recycling or disposing of the container as non-hazardous waste.
Experimental Protocols
Currently, there are no publicly available, standardized experimental protocols for the specific neutralization or degradation of this compound for disposal purposes. The recommended procedure is to manage it as chemical waste through a licensed disposal service.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. This compound A suramin analog that acts as a selective and direct G-protein antagonist for α-subunits of the Go/Gi group (EC50 ~ 300 nM). | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound hexasodium | P2X Receptor | TargetMol [targetmol.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
